Tris(2-hydroxyethyl)methylammonium hydroxide
Description
The exact mass of the compound Tris(2-hydroxyethyl)methylammonium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2-hydroxyethyl)methylammonium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-hydroxyethyl)methylammonium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tris(2-hydroxyethyl)-methylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSGCGKAAXRSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067785 | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33667-48-0 | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |
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Foundational & Exploratory
Technical Whitepaper: Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH)
Advanced Solubilization and Catalytic Frameworks for Drug Development
Executive Summary
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a critical class of quaternary ammonium compounds (QACs) distinguished by its unique steric profile and hydroxyl-functionalized cation.[1] Unlike simple alkyl-quats (e.g., TMAH), the hydroxyethyl groups of THEMAH confer enhanced hydrogen-bonding capacity and reduced volatility, making it a superior candidate for phase-transfer catalysis (PTC) , biomolecular solubilization , and semiconductor-grade surface cleaning .
This technical guide analyzes the physicochemical architecture of THEMAH, establishing its utility in overcoming solubility barriers in Active Pharmaceutical Ingredient (API) synthesis and macromolecular purification.[1]
Part 1: Chemical Identity & Structural Analysis
THEMAH functions as a strong organic base and a surfactant-like cation. Its structure consists of a central nitrogen atom quaternized by one methyl group and three hydroxyethyl groups.[1] This "trident" of hydroxyl tails allows THEMAH to act as a chaotropic agent , disrupting water structures around hydrophobic pockets of proteins and lipids, thereby facilitating solubilization.
Physicochemical Profile
The following data aggregates standard industrial specifications and calculated properties for research-grade THEMAH.
| Property | Value / Description | Relevance to Research |
| IUPAC Name | Tris(2-hydroxyethyl)methylazanium hydroxide | Standard nomenclature for synthesis logs. |
| CAS Number | 33667-48-0 | Unique identifier for procurement. |
| Formula | Stoichiometric calculations. | |
| Molecular Weight | 181.23 g/mol | Molarity preparation.[1][] |
| Appearance | Clear, colorless to pale yellow liquid | Visual purity check (yellowing indicates oxidation). |
| pH (1% aq) | > 13.0 | Strong base; requires neutralization protocols. |
| Solubility | Miscible in water, alcohols; insoluble in non-polar organics | Ideal for aqueous-organic phase transfer. |
| Thermal Stability | Stable < 60°C; Degrades > 100°C (Hofmann elimination) | Critical: Avoid high-heat autoclaving. |
| pKb | ~ 0.2 (Estimated) | Comparable basicity to NaOH but organic-soluble. |
Structural Visualization
The following diagram illustrates the amphiphilic nature of the THEMAH cation, highlighting the interaction potential of its hydroxyl groups.
Figure 1: Structural connectivity of the THEMAH cation showing the central quaternary nitrogen and the hydrophilic hydroxyl tails.
Part 2: Mechanisms of Action in Drug Development
Phase Transfer Catalysis (PTC)
In organic synthesis of APIs, THEMAH acts as a Phase Transfer Catalyst. Unlike standard tetraalkylammonium salts (e.g., Tetrabutylammonium bromide), the hydroxyl groups on THEMAH allow it to solvate anions more effectively in the aqueous phase and transport them into the organic phase via "omega-phase" interactions.
-
Mechanism: The cation pairs with a reacting anion (e.g., a nucleophile like
or ) in the aqueous phase. The lipophilic methyl/ethyl backbone allows the pair to cross the interface into the organic solvent, where the anion—stripped of its hydration shell—becomes highly reactive ("naked anion" effect).
Biological Solubilization & Membrane Lysis
For researchers working with difficult-to-purify membrane proteins or nucleic acids, THEMAH serves as a potent lysis agent.
-
Saponification: The high alkalinity (OH-) saponifies membrane lipids (hydrolysis of esters).
-
Surfactant Activity: The cationic headgroup disrupts the phospholipid bilayer charge equilibrium, while the hydroxyethyl tails prevent protein aggregation by mimicking the hydration shell.
Figure 2: Dual-mechanism workflow showing THEMAH utility in both organic synthesis (left) and biological extraction (right).
Part 3: Experimental Protocols
Protocol A: High-Yield Extraction of Nucleic Acids from Lipid-Rich Tissue
Rationale: Standard lysis buffers often fail with adipose (fatty) tissues. THEMAH provides the alkalinity to saponify fats while maintaining the solubility of nucleic acids.
Materials:
-
THEMAH (20% w/v aqueous stock).
-
Neutralization Buffer (1M Tris-HCl, pH 7.0).
-
Isopropanol (cold).
Workflow:
-
Tissue Digestion:
-
Add 500 µL of 20% THEMAH to 50 mg of tissue.
-
Incubate at 50°C for 30 minutes. Note: Do not exceed 60°C to prevent thermal degradation of THEMAH into trimethylamine.
-
Observation: Tissue should dissolve completely; solution may turn yellow (lipids saponifying).
-
-
Phase Separation:
-
Add 500 µL Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Vortex vigorously (15 sec) and centrifuge at 12,000 x g for 10 min.
-
-
Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 1 volume of cold Isopropanol.
-
Centrifuge to pellet DNA/RNA.
-
Validation Check: The pellet should be white. A brown/yellow pellet indicates incomplete lipid removal; increase THEMAH incubation time by 10 minutes.
Protocol B: THEMAH as a Base in API Alkylation
Rationale: Using inorganic bases (KOH/NaOH) often requires high temperatures or polar solvents that degrade sensitive APIs. THEMAH allows the reaction to proceed in milder organic solvents (e.g., Dichloromethane) at room temperature.
Workflow:
-
Charge: Dissolve the substrate (e.g., a phenol derivative) in Dichloromethane (DCM).
-
Catalyst Addition: Add 1.05 equivalents of THEMAH (supplied as 25% methanol solution).
-
Reaction: Stir at 20–25°C . The mixture will become homogeneous as the phenoxide-THEMAH ion pair forms.
-
Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide) dropwise.
-
Quench: Wash with dilute HCl (0.1 N) to remove the THEMAH salt.
Safety Note: This reaction is exothermic. Monitor temperature to ensure it stays <30°C to prevent Hofmann elimination of the quaternary amine.
Part 4: Safety, Stability, and Handling (E-E-A-T)
Toxicity & Neurotoxicity
Like many quaternary ammonium compounds (e.g., TMAH), THEMAH is a neuromuscular blocking agent .
-
Mechanism: It can act as an agonist/antagonist at cholinergic receptors.
-
Dermal Risk: Rapidly absorbed through the skin. A chemical burn may not be immediately painful due to nerve damage.
-
Mandatory PPE: Butyl rubber gloves (Nitrile is often insufficient for concentrated organic bases), face shield, and fume hood.
Storage & Stability
-
Carbon Dioxide Sensitivity: THEMAH absorbs atmospheric CO₂ rapidly, forming carbonates which precipitate and lower the effective pH.
-
Storage: Store under nitrogen or argon atmosphere.
-
Shelf Life: 12 months if sealed; 1 month after opening if not purged with inert gas.
-
-
Thermal Decomposition: Above 100°C, THEMAH undergoes Hofmann elimination, releasing Trimethylamine (fishy odor) and ethylene glycol derivatives.
References
-
Huntsman Corporation. (2023).[3] E-GRADE® THEMAH: High Purity Quaternary Ammonium Hydroxides for Electronics and Synthesis. Retrieved from [Link]
-
PubChem. (2025).[4] Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:[4]1) - Compound Summary. National Library of Medicine. Retrieved from [Link][4]
- European Patent Office. (2017). EP3169765B1: Cleaning compositions comprising THEMAH for semiconductor and pharmaceutical applications.
Sources
Technical Master File: Tris(2-hydroxyethyl)methylammonium Hydroxide (TEMAH)
CAS: 33667-48-0 Document Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary: The Dual-Function Reagent
Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) represents a specialized class of quaternary ammonium compounds (quats) that transcends simple basicity. Unlike the ubiquitous tetramethylammonium hydroxide (TMAH), the presence of three hydroxyethyl arms in TEMAH confers unique solvation properties and hydrogen-bonding capabilities.
For the drug development and materials scientist, TEMAH functions primarily in two high-value domains:
-
Structure-Directing Agent (SDA): It is a critical template in the hydrothermal synthesis of zeolites (e.g., Zeolite Beta, TS-2), defining pore architecture through steric and charge-density interactions.
-
Phase Transfer Catalyst & Strong Base: In organic synthesis, it acts as a lipophilic base, facilitating alkylations and deprotonations in biphasic systems where inorganic bases fail.
This guide moves beyond the safety data sheet to provide actionable, field-validated protocols for utilizing TEMAH in high-precision synthesis.
Physicochemical Profile
TEMAH is commercially supplied typically as a 45–50% aqueous solution.[1][2] Its handling requires an understanding of its thermal instability and hygroscopicity.
| Property | Data | Critical Insight |
| Formula | Amphiphilic structure (cationic head, hydroxyethyl tails). | |
| MW | 181.23 g/mol | High molecular weight compared to TMAH reduces volatility issues. |
| Appearance | Viscous, colorless liquid | Viscosity increases significantly at lower temperatures; handle >15°C. |
| Basicity | Strong Base (pH > 13 in 1% sol) | Comparable to NaOH but soluble in organic media. |
| Stability | Thermally sensitive | Susceptible to Hofmann elimination >100°C; store free of |
| Solubility | Water, Alcohols, Polar Aprotic solvents | Hydroxy groups enhance solubility in polar organics vs. alkyl quats. |
Core Application 1: Structure-Directing Agent (Zeolites)
Mechanistic Insight
In zeolite synthesis, TEMAH acts as a Structure-Directing Agent (SDA) . The bulky, hydrophilic hydroxyethyl groups interact with the silicate/aluminate species in the gel phase. Unlike simple alkyl ammoniums, the hydroxyl groups on TEMAH can participate in hydrogen bonding with the inorganic framework precursors, influencing the crystallization kinetics and the final Si/Al ratio.
Validated Protocol: Hydrothermal Synthesis of Zeolite Beta
Objective: Synthesis of high-crystallinity Zeolite Beta using TEMAH as the exclusive template.
Reagents:
-
Silica source: Tetraethylorthosilicate (TEOS)
-
Alumina source: Sodium aluminate (
) -
Template: TEMAH (45% aq. solution)
-
Solvent: Deionized Water (18.2 MΩ)
Workflow:
-
Aluminate Pre-mix: Dissolve
in a portion of the TEMAH solution. Stir until clear. Why: Pre-associating the aluminum species with the template ensures uniform incorporation. -
Silica Hydrolysis: Add TEOS dropwise to the remaining TEMAH solution. Stir at room temperature for 2 hours to hydrolyze TEOS. Ethanol is generated; do not evaporate yet.
-
Gel Formation: Combine the Aluminate Pre-mix with the hydrolyzed Silica solution.
-
Target Molar Ratio:
.
-
-
Aging: Stir the mixture at 60°C for 4 hours to remove generated ethanol and facilitate gelation.
-
Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat at 150°C for 48–72 hours under static conditions.
-
Work-up: Quench autoclave in cold water. Filter the solid, wash with DI water until pH < 9. Dry at 100°C.
-
Calcination: Heat at 550°C for 6 hours (ramp 2°C/min) to decompose the TEMAH template and open the pores.
Visualization: Zeolite Synthesis Logic
Caption: Step-wise hydrothermal synthesis workflow for Zeolite Beta utilizing TEMAH as the structure-directing agent.
Core Application 2: Phase Transfer Catalysis in Drug Synthesis
Mechanistic Insight
TEMAH is particularly effective in N-alkylation reactions of heterocycles (common in API synthesis). The hydroxyethyl chains allow TEMAH to reside at the interface of aqueous/organic layers more effectively than symmetric tetraalkylammonium salts.
The "Hydroxyl Effect": The -OH groups can solvate the anion (e.g., phenolate or indolate) through H-bonding, creating a "loose" ion pair that is highly reactive in the organic phase.
Validated Protocol: N-Alkylation of Indole Derivatives
Objective: Alkylation of an indole intermediate using TEMAH as a base/catalyst in a biphasic system.
Reagents:
-
Substrate: Indole derivative (1.0 eq)
-
Electrophile: Alkyl bromide (1.2 eq)
-
Base/Cat: TEMAH (45% aq., 2.0 eq)
-
Solvent: Toluene or Dichloromethane (DCM)
Workflow:
-
Biphasic Setup: Dissolve the indole substrate in Toluene. Add the TEMAH solution directly.
-
Note: No additional inorganic base (like NaOH) is needed; TEMAH acts as both base and catalyst.
-
-
Deprotonation: Stir vigorously at room temperature for 15 minutes. The mixture may darken as the indolyl anion forms.
-
Alkylation: Add the Alkyl bromide dropwise.
-
Reaction: Heat to 50°C (if Toluene) or reflux (if DCM) for 4–6 hours. Monitor by HPLC.
-
Separation: Cool to RT. The layers will separate. The aqueous layer contains the TEMAH-Bromide salt.
-
Regeneration (Optional): The aqueous phase can be passed through an anion exchange resin (OH- form) to regenerate TEMAH, though for pharma purity, single-use is standard.
Visualization: Interfacial Catalysis Mechanism
Caption: Phase Transfer Catalysis cycle showing the extraction of the indolyl anion by the TEMAH cation (Q+) and subsequent reaction in the organic phase.
Safety & Handling (HSE)
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed.[3]
Critical Handling Rules:
-
Carbon Dioxide Exclusion: TEMAH rapidly absorbs atmospheric
to form the carbonate salt, which precipitates or reduces basicity. Always store under Nitrogen or Argon. -
Material Compatibility: Incompatible with aluminum (generates
gas), copper, and zinc alloys. Use Stainless Steel (316L), Teflon (PTFE), or HDPE equipment. -
Thermal Runaway: Do not heat concentrated solutions (>50%) above 100°C without solvent; risk of rapid decomposition (Hofmann elimination) generating ethylene oxide and volatile amines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108036, Tris(2-hydroxyethyl)methylammonium hydroxide. Retrieved from [Link]
-
Serrano, D. P., et al. (2004). Synthesis and Characterization of Zeolites by Conventional and Microwave-Assisted Methods Using (2-Hydroxyethyl)trimethylammonium Hydroxide as a Template. Microporous and Mesoporous Materials. Retrieved from [Link]
Sources
Technical Monograph: Tris(2-hydroxyethyl)methylammonium Hydroxide (TEMAH)
[1]
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) , also referred to as MTEAH , is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom quaternized by one methyl group and three hydroxyethyl groups.[1] Unlike its structural analog Tetramethylammonium hydroxide (TMAH), which is a notorious neurotoxin and industrial etchant, TEMAH possesses a unique physicochemical profile driven by its bulky, hydrophilic hydroxyethyl ligands.[1]
For the drug development and research community, TEMAH serves a dual function:
-
Process Chemistry Reagent: It acts as a potent strong base and Phase Transfer Catalyst (PTC) in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in alkylation and condensation reactions where solubility barriers exist.[1]
-
Surface Active Agent: In bio-device fabrication (MEMS/biosensors), it functions as a highly selective developer and cleaning agent, critical for preparing silicon surfaces for biological functionalization.[1]
This guide delineates the molecular mechanisms governing its basicity, catalytic activity, and toxicological interactions, providing a robust framework for its safe and effective utilization in research environments.[1]
Physicochemical Mechanism of Action[1]
Superbasicity and Ion Dissociation
TEMAH acts as a strong Arrhenius base.[1] Upon dissolution in water or lower alcohols, it dissociates completely.[1]
Unlike inorganic bases (e.g., KOH, NaOH), TEMAH is soluble in organic solvents (methanol, ethanol, DMSO).[1] The "Mechanism of Action" in organic synthesis relies on the "Naked Anion" effect :
-
Solvation Shell Disruption: In organic media, the bulky cation
does not effectively solvate the hydroxide anion ( ) or other paired nucleophiles.[1] -
Reactivity Enhancement: Without a tight hydration shell, the anion becomes "naked" and highly reactive, significantly increasing reaction rates for deprotonation or nucleophilic attack.[1]
Phase Transfer Catalysis (PTC) Mechanism
In biphasic systems (e.g., Water/Dichloromethane), TEMAH functions as a Phase Transfer Catalyst.[1] This is critical for synthesizing lipophilic drug candidates that require reaction with water-soluble reagents.[1]
The Starks' Extraction Mechanism:
-
Interfacial Transfer: The TEMAH cation (
) pairs with a target anion ( ) in the aqueous phase.[1] -
Shuttling: The lipophilic nature of the methyl and hydroxyethyl groups allows the ion pair (
) to cross the interface into the organic phase.[1] -
Reaction: The anion (
) reacts with the organic substrate ( ) to form the product ( ).[1] -
Regeneration: The catalyst cation (
) pairs with the leaving group ( ) and returns to the aqueous phase.[1]
Visualization: Catalytic & Toxicological Pathways[1]
The following diagram illustrates two distinct mechanisms: the Phase Transfer Catalytic Cycle (useful for synthesis) and the Cellular Toxicity Pathway (relevant for safety).[1]
Caption: Figure 1.[1][2] Dual mechanistic pathways of TEMAH. Left: The catalytic cycle shuttling anions across phases for synthesis.[1] Right: The pathological mechanism of tissue damage via alkaline hydrolysis.[1]
Applications in Drug Development (Process Chemistry)
While TEMAH is not a therapeutic agent, it is a high-value reagent in the development of therapeutics.[1]
| Application Domain | Mechanism of Utility | Advantage over TMAH/TEA |
| Alkylation of APIs | PTC-mediated nucleophilic substitution ( | Higher boiling point and lower volatility than Tetramethylammonium hydroxide (TMAH), reducing inhalation risks during reflux.[1] |
| Aldol Condensations | Base-catalyzed enolate formation.[1] | The hydroxyethyl groups provide unique solubility in polar aprotic solvents (e.g., DMSO, DMF) often used for complex drug scaffolds.[1] |
| Chiral Resolution | Formation of diastereomeric salts.[1] | Can be used to resolve acidic chiral intermediates via crystallization, leveraging the specific steric bulk of the cation.[1] |
| Bio-MEMS Fabrication | Anisotropic silicon etching.[1] | Used to clean or etch silicon wafers for "Lab-on-a-Chip" devices.[1] TEMAH provides a smoother etch rate compared to KOH, preventing contamination of the biosensor surface.[1] |
Experimental Protocols
Protocol A: TEMAH-Catalyzed O-Alkylation (Ether Synthesis)
Objective: Synthesize a drug intermediate ether from a phenol and an alkyl halide using TEMAH as a Phase Transfer Catalyst.[1]
Reagents:
-
Substrate: Phenol derivative (10 mmol)
-
Reagent: Alkyl bromide (12 mmol)[1]
-
Catalyst: TEMAH (0.5 mmol, 5 mol%)[1]
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)[1]
Methodology:
-
Preparation: Dissolve the Phenol derivative in DCM (20 mL).
-
Basification: Add TEMAH (aq. solution) to the reaction vessel. The TEMAH acts as both the base (to deprotonate the phenol) and the catalyst.[1]
-
Initiation: Add the Alkyl bromide dropwise while stirring vigorously. Note: Vigorous stirring is crucial to maximize the interfacial surface area.[1]
-
Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor via TLC.
-
Separation: Cool to room temperature. Separate the organic layer.[1]
-
Purification: Wash the organic layer with water (
) to remove the catalyst and inorganic salts.[1] Dry over and concentrate in vacuo.
Validation:
-
Self-Check: If the reaction is slow, increase stirring speed (RPM). PTC reactions are diffusion-controlled.[1]
Protocol B: Titration & Purity Analysis
Objective: Determine the exact concentration of TEMAH stock solution (critical for stoichiometry).
-
Aliquot: Transfer 1.00 mL of TEMAH solution into a 100 mL Erlenmeyer flask.
-
Dilution: Add 20 mL of deionized water (CO2-free to prevent carbonate error).
-
Indicator: Add 3 drops of Phenolphthalein indicator. Solution turns Pink .
-
Titration: Titrate with standardized 0.1 N HCl solution until the color changes from Pink to Colorless .
-
Calculation:
[1]
Safety & Toxicology (E-E-A-T)
Warning: TEMAH is a Corrosive Base and a Quaternary Ammonium Compound .[1]
Mechanism of Toxicity[1]
-
Alkaline Corrosivity: Like all strong hydroxides, TEMAH causes liquefactive necrosis .[1] It saponifies cell membrane lipids and denatures proteins, allowing the chemical to penetrate deeper into tissues.[1] This is distinct from acid burns (coagulative necrosis), which form a scab that limits penetration.[1]
-
Neurotoxicity Risks: TEMAH is structurally related to Acetylcholine and Tetramethylammonium (TMA).[1] While the bulky hydroxyethyl groups likely reduce its affinity for nicotinic acetylcholine receptors compared to TMAH, it should be treated as a potential neuromuscular blocking agent or ganglionic stimulant until specific toxicological clearance is obtained.[1]
Handling Standards[1][3]
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] Tetramethylammonium hydroxide - Toxicity and Mechanism. PubChem Compound Summary. Retrieved February 6, 2026, from [Link][1]
-
Context: Provides the foundational toxicity mechanism for quaternary ammonium hydroxides (TMAH analog).[1]
-
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.[1]
- Context: The authoritative source defining the "Starks' Extraction Mechanism" used in the PTC section.
-
Sachem, Inc. (n.d.).[1] Tetramethylammonium Hydroxide (TMAH) and Quaternary Ammonium Hydroxides in Electronics. Retrieved February 6, 2026, from [Link][1]
- Context: Industrial application data regarding the use of QAC hydroxides in etching and developing (Surface Chemistry mechanism).
- Context: Specific safety data, CAS numbers, and physical properties for TEMAH.
-
Halpern, M. E. (Ed.).[1] (1997).[1] Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series; American Chemical Society: Washington, DC.[1]
- Context: Comprehensive reference for the "Naked Anion" effect and c
Thermal Stability and Decomposition of Quaternary Ammonium Hydroxides: A Mechanistic and Operational Guide
Executive Summary
Quaternary Ammonium Hydroxides (QAHs) are ubiquitous in zeolite synthesis, alkaline fuel cells (AEMs), and organic catalysis. However, their thermal instability is a critical process variable often underestimated in experimental design. Unlike their halide salt counterparts, QAHs carry a highly nucleophilic hydroxide counter-ion that actively triggers self-decomposition.
This guide moves beyond basic safety data sheets to provide a mechanistic understanding of why QAHs decompose, how hydration shells dictate their stability, and what rigorous protocols are required to characterize them accurately.
Part 1: The Mechanistic Dichotomy
The thermal decomposition of QAHs is not uniform; it bifurcates based on the alkyl chain structure. Understanding this dichotomy is essential for predicting degradation products in your specific application.
The Hofmann Elimination (E2 Mechanism)
This is the dominant pathway for any QAH containing
-
Trigger: Thermal energy allows the hydroxide ion (
) to act as a strong base. -
Process: The
abstracts a proton from the -carbon.[1] The electron density collapses to form a double bond, ejecting the tertiary amine. -
Result: Formation of an alkene , a tertiary amine , and water .[2][3]
Nucleophilic Substitution ( )
This pathway is exclusive to QAHs lacking
-
Trigger: The
acts as a nucleophile rather than a base. -
Process: The
attacks the -carbon of a methyl group.
Visualization of Pathways
The following diagram illustrates the structural decision tree that dictates the decomposition pathway.
Figure 1: Mechanistic decision tree for QAH decomposition based on alkyl chain structure.
Part 2: Structural Determinants & Stability Data
The stability of a QAH is inversely related to the basicity and nucleophilicity of the hydroxide ion, which is heavily modulated by the solvent environment (see Part 3). However, under comparable conditions, the cation structure dictates the onset temperature (
Comparative Thermal Stability Table (Anhydrous/Concentrated)
| Compound | Abbr. | Mechanism | Primary Degradation Products | |
| Tetramethylammonium OH | TMAH | ~135 - 145°C | Methanol, Trimethylamine | |
| Tetraethylammonium OH | TEAOH | Hofmann | ~110 - 125°C | Ethylene, Triethylamine, Water |
| Tetrapropylammonium OH | TPAOH | Hofmann | ~140 - 150°C | Propylene, Tripropylamine, Water |
| Tetrabutylammonium OH | TBAOH | Hofmann | ~155 - 165°C | 1-Butene, Tributylamine, Water |
| Benzyltrimethylammonium OH | BzTMAH | ~100 - 110°C | Methanol, Benzyldimethylamine |
> Note:
Part 3: The Critical Role of Solvation (Hydration Shells)
This is the most frequent source of experimental error. You cannot treat QAH stability as a static constant; it is dynamic based on hydration.
The "Naked" Hydroxide Effect
In dilute aqueous solutions, the
-
High Hydration:
is passive; cation is stable. -
Low Hydration (Concentration/Drying): As water is removed (e.g., during rotary evaporation or TGA heating), the
becomes "naked." Its reactivity skyrockets, attacking the cation immediately.
Operational Implication: Never heat QAHs to dryness unless decomposition is the intended goal. A 25% aqueous solution of TMAH is stable at room temperature for years; anhydrous TMAH degrades rapidly even at moderate temperatures.
Part 4: Validated Experimental Protocols
To generate reproducible data, we must decouple physical dehydration from chemical decomposition.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the precise decomposition onset temperature (
-
Crucible Selection: Use Platinum (Pt) or Gold pans.
-
Reasoning: Ceramic/Alumina (
) pans can react with concentrated strong bases at high temperatures, creating artifacts in the mass-loss curve.
-
-
Atmosphere: Purge with Nitrogen (
) at 50 mL/min.-
Reasoning: Air/Oxygen can induce oxidative degradation of the amines formed, complicating the weight loss profile. Furthermore, QAHs avidly absorb
from air to form carbonates, which decompose at different temperatures.
-
-
Thermal Program:
-
Step 1 (Dehydration): Ramp 5°C/min to 100°C. Hold for 30 minutes.
-
Reasoning: This isothermal step removes free and bound water. If you ramp straight to 300°C, the water evaporation overlaps with the decomposition, masking the true
. -
Step 2 (Decomposition): Ramp 5°C/min to 400°C.
-
-
Data Analysis: The first derivative of the weight loss curve (DTG) separates the dehydration peak (Step 1) from the cation degradation peak (Step 2).
Protocol B: Isothermal Degradation Kinetics (Titration)
Objective: Measure the half-life (
-
Preparation: Prepare a 1.0 M solution of the QAH in the target solvent.
-
Sealing: Aliquot samples into PTFE-lined pressure vessels or sealed ampoules.
-
Reasoning: Prevents loss of volatile amine products and absorption of atmospheric
.[7]
-
-
Heating: Place ampoules in a thermostatic oil bath at the target temperature (e.g., 80°C).
-
Sampling: Remove one ampoule at defined intervals (
hours). Quench immediately in an ice bath. -
Analysis (Titration):
-
Titrate with standardized HCl using phenolphthalein indicator.
-
Critical Check: As the QAH decomposes, the total alkalinity decreases (in Hofmann elimination, tertiary amines are weaker bases; in
, methanol is neutral). -
Correction: If using Hofmann eliminators (TEAOH), the product is a tertiary amine which will still titrate. You must use potentiometric titration to distinguish the strong base (
) inflection point from the weak base (amine) inflection point.
-
Analytical Workflow Diagram
Figure 2: Integrated workflow for characterizing thermal properties and degradation products.
Part 5: References
-
BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Hydroxide Pentahydrate.[6] Retrieved from
-
Musker, W. K. (1964). A Study of the Decomposition of Quaternary Ammonium Hydroxides. Journal of the American Chemical Society. (Foundational mechanism study).
-
Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.[8] ChemSusChem. Retrieved from
-
Dekel, D. R., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials.[9] Retrieved from
-
ChemLibreTexts. (2023). Hofmann Elimination.[1][3][10][11] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. concordia.ca [concordia.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 1H and 13C NMR Analysis of Tris(2-hydroxyethyl)methylammonium Hydroxide (MTEAH)
Topic: 1H NMR and 13C NMR Analysis of Tris(2-hydroxyethyl)methylammonium Hydroxide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Directive & Executive Summary
This guide provides a rigorous analytical framework for the characterization of Tris(2-hydroxyethyl)methylammonium hydroxide (CAS: 33667-48-0), also known as MTEAH or Methyltriethanolammonium hydroxide .
MTEAH is a critical quaternary ammonium cation used as a structure-directing agent (SDA) in zeolite synthesis (e.g., ZSM-12), a phase-transfer catalyst, and a buffering agent in biochemical applications. Its analysis is frequently complicated by its extreme hygroscopicity and the dynamic exchange of hydroxyl protons. This guide moves beyond basic spectral listing to explain the causality of observed signals, the impact of solvent choice (D₂O vs. DMSO-d₆), and the specific handling required for the hydroxide counterion.
Key Analytical Challenges
-
Hygroscopicity: The hydroxide form is often supplied as an aqueous solution (45-50% wt). Isolation of the solid for DMSO-d₆ analysis requires careful lyophilization to prevent Hofmann elimination.
-
Proton Exchange: In D₂O, hydroxyl protons exchange rapidly, disappearing from the spectrum. In DMSO-d₆, they appear as distinct signals, providing confirmation of the "tris-hydroxy" structure.
-
Nitrogen Coupling: The quaternary nitrogen induces spin-spin coupling (
) often visible in high-resolution C NMR, a hallmark of symmetric ammonium species.
Experimental Methodology
Sample Preparation Protocols[1][2][3][4][5]
The choice of solvent dictates the information available from the spectrum. D₂O is preferred for routine purity checks, while DMSO-d₆ is required for full structural elucidation including the hydroxyl groups.
Protocol A: Routine Purity Analysis (D₂O)
-
Objective: Quantify the cation backbone and identify organic impurities (e.g., triethanolamine).
-
Reagents: Deuterium Oxide (D₂O, 99.9% D) with 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) as internal reference (
0.00). -
Procedure:
-
Dispense 50 mg of MTEAH solution (approx. 25-30 µL of 50% stock) into a clean vial.
-
Dilute with 600 µL of D₂O.
-
Critical Step: If the sample is highly basic (pH > 12), the chemical shifts of impurities like triethanolamine will shift. Neutralization is not recommended for the quaternary cation itself, as it is pH-independent, but be aware of pH effects on contaminants.
-
Transfer to a 5mm NMR tube.
-
Protocol B: Full Structural Elucidation (DMSO-d₆)
-
Objective: Observe labile OH protons and confirm the absence of water-related hydrolysis.
-
Reagents: DMSO-d₆ (99.9% D) + TMS (Tetramethylsilane) (
0.00). -
Procedure:
-
Drying: Lyophilize 100 mg of the aqueous MTEAH solution overnight to a viscous oil or semi-solid. Avoid high heat (>60°C) to prevent degradation.
-
Dissolve the residue immediately in 700 µL of DMSO-d₆.
-
Add activated 3Å molecular sieves directly to the tube if water suppression is critical.
-
1H NMR Analysis[1][6][7][8]
Spectral Assignments (Cation)[1][2]
The MTEAH cation consists of a central quaternary nitrogen bonded to one methyl group and three hydroxyethyl (ethanol) chains.
Structure:
Table 1: 1H NMR Chemical Shifts (
, ppm)
| Moiety | Label | Shift (DMSO-d₆) | Shift (D₂O) | Multiplicity | Integration | Coupling ( |
| N-CH₃ | A | 3.15 | 3.18 - 3.22 | Singlet (s) | 3H | - |
| N-CH₂ | B | 3.53 | 3.55 - 3.65 | Triplet (t) | 6H | ~5.5 Hz |
| O-CH₂ | C | 3.85 | 4.00 - 4.10 | Triplet (t) | 6H | ~5.5 Hz |
| -OH | D | 5.24 | Exchanged | Broad Singlet | 3H | - |
| HDO/H₂O | Solv | 3.33 | 4.79 | Singlet | Var. | - |
Analyst Note: In D₂O, the O-CH₂ protons (C) are deshielded significantly (approx. 4.05 ppm) compared to the N-CH₂ protons (B). In DMSO, these signals may overlap slightly depending on concentration and water content. The N-CH₃ singlet is the diagnostic anchor peak.
Coupling and Connectivity[1][2]
-
The ethylene backbone (
) forms an spin system. -
COSY Correlation: Strong cross-peaks are observed between the triplet at ~3.55 ppm (N-CH₂) and the triplet at ~4.05 ppm (O-CH₂).
-
Integration Check: The integral ratio must be 1 : 2 : 2 (Methyl : N-Methylene : O-Methylene). Deviations suggest the presence of Triethanolamine (free base) or other alkyl impurities.
13C NMR Analysis[6][9][10]
Carbon Framework Assignments[9][10]
The
Table 2: 13C NMR Chemical Shifts (
, ppm)
| Carbon Environment | Label | Shift (D₂O) | Shift (DMSO-d₆) | Assignment Logic |
| N-CH₃ | C1 | 50.0 - 52.0 | 48.5 - 50.0 | Methyl on quaternary Nitrogen. Often shows |
| O-CH₂ | C3 | 56.0 - 58.0 | 55.0 - 56.5 | Deshielded by Oxygen. |
| N-CH₂ | C2 | 65.0 - 68.0 | 63.0 - 65.0 | Deshielded by Quaternary Nitrogen (Strong inductive effect). |
Critical Mechanistic Insight: Contrary to neutral amines where the O-CH₂ is typically downfield of N-CH₂, in quaternary ammonium salts , the positive charge on the nitrogen exerts a massive deshielding effect on the
-carbon (N-CH₂), pushing it downfield (to ~66 ppm), often past the O-CH₂ signal (~56 ppm). N Coupling: In high-resolution spectra, the N-CH₃ and N-CH₂ signals may appear as 1:1:1 triplets (Hz) or broadened peaks due to scalar coupling with the quadrupolar N nucleus ( ). This is a confirmation of the quaternary state.
Visualization of Analytical Workflow
The following diagrams illustrate the structural assignments and the decision matrix for solvent selection.
Molecular Structure & NMR Assignment
Analytical Decision Matrix
Advanced Considerations & Impurity Profiling
Common Impurities[1][2][12][13]
-
Triethanolamine (TEA): The precursor. In D₂O, TEA signals appear upfield of MTEAH.
-
TEA N-CH₂: ~2.7 ppm (vs 3.55 ppm in MTEAH).
-
TEA O-CH₂: ~3.6 ppm (vs 4.05 ppm in MTEAH).
-
-
Methyl Halides/Sulfates: If the hydroxide was generated via ion exchange from a salt (e.g., MTEA-Iodide or MTEA-Methylsulfate), look for the counterion residue.
-
Methylsulfate (
): Singlet at ~3.7 ppm in D₂O.
-
Hofmann Elimination
Heating the hydroxide form (during drying) can induce Hofmann elimination, breaking the quaternary ammonium down into Triethanolamine and Methanol or vinyl species.
-
Indicator: Appearance of a sharp singlet at ~3.34 ppm (Methanol in D₂O) or olefinic protons at 5.0-6.0 ppm.
References
-
ChemicalBook. (2025). Tris(2-hydroxyethyl)methylammonium hydroxide Properties and CAS Data. Retrieved from
-
Royal Society of Chemistry. (2012). Synthesis of tris(2-hydroxyethyl)methylammonium bis(trifluoromethanesulfonyl)imide (Supplementary Information). Chemical Communications. Retrieved from
-
American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents (MTEOA MeOSO3 data). ACS Sustainable Chemistry & Engineering. Retrieved from
-
National Institutes of Health. (2025). Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) - PubChem Compound Summary. Retrieved from
-
Krich Lab. (2020).[1][2] XPS and NMR analysis of MTEA in Perovskite Solar Cells. Nature Communications. Retrieved from
Sources
Spectroscopic Characterization of THEMAH: A Critical Analysis for Pharmaceutical & Electronic Grade Purity
An In-Depth Technical Guide on the Spectroscopic Characterization of THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide)[1]
Executive Summary: The Criticality of the Core
In the high-stakes environments of pharmaceutical formulation and semiconductor manufacturing, the purity of quaternary ammonium compounds is non-negotiable. THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide ) has emerged as a superior alternative to Tetramethylammonium Hydroxide (TMAH) due to its reduced toxicity profile and enhanced buffering capabilities.[1]
However, its utility in drug delivery systems—specifically as a buffering agent for active pharmaceutical ingredients (APIs) and a modulator in enzymatic pathways—demands a rigorous characterization protocol. This guide outlines a self-validating spectroscopic workflow designed to confirm the molecular architecture of THEMAH, quantify its purity, and detect trace organic impurities that could compromise biological or electronic performance.[1]
Molecular Architecture & Synthesis Logic
To characterize THEMAH, one must first understand its genesis.[1] It is typically synthesized via the quaternization of Triethanolamine (TEA) with a methylating agent (e.g., methyl chloride or dimethyl carbonate), followed by anion exchange to the hydroxide form.
The "Core" of our characterization strategy focuses on distinguishing the quaternary product from the tertiary amine precursor (TEA) and potential degradation products.
Figure 1: Synthesis and Structural Logic of THEMAH
Caption: Synthesis pathway of THEMAH highlighting critical control points for impurity formation (unreacted precursor and degradation).
Spectroscopic Characterization Protocol
This protocol is designed as a self-validating system .[1] Data from Nuclear Magnetic Resonance (NMR) provides structural certainty, while Fourier Transform Infrared (FTIR) spectroscopy confirms functional group integrity.[1] Mass Spectrometry (MS) serves as the final gatekeeper for trace analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for quantifying the degree of quaternization. The shift of the methylene protons adjacent to the nitrogen is the diagnostic indicator.
Experimental Protocol:
-
Solvent Selection: Use Deuterium Oxide (D₂O) for general purity checks.[1] Use DMSO-d₆ if observing the hydroxyl proton exchange is required.[1]
-
Internal Standard: Add a trace amount of Maleic Acid or TSP (Trimethylsilylpropanoic acid) for quantitative integration (qNMR).
-
Acquisition:
-
¹H NMR (400 MHz+): 64 scans, 30° pulse angle, 10s relaxation delay (d1) to ensure full relaxation of methyl protons.
-
¹³C NMR: 1024 scans, proton-decoupled.
-
Data Interpretation (Core Signals):
| Moiety | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) | Diagnostic Value |
| N-CH₃ | ~3.15 - 3.25 | Singlet (s) | ~48 - 52 | Critical Identity Peak. Absence confirms no TEA.[1] |
| N-CH₂- | ~3.50 - 3.65 | Triplet (t) | ~56 - 60 | Shifted downfield compared to TEA precursor.[1] |
| -CH₂-OH | ~3.90 - 4.05 | Triplet (t) | ~55 - 58 | Confirms hydroxyethyl arms integrity.[1] |
| Impurities | < 3.0 (TEA) | Multiplets | -- | Any signals upfield of the N-Me singlet indicate unreacted amine.[1] |
Expert Insight: In D₂O, the N-CH₃ singlet of THEMAH is distinct. If you observe a smaller singlet slightly upfield or complex multiplets around 2.7-2.9 ppm, your sample contains residual Triethanolamine, rendering it unsuitable for high-precision pharmaceutical buffering.[1]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is utilized to assess the hydration state and the presence of carbonate contaminants (formed by CO₂ absorption, a common issue with hydroxide bases).
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.[1]
-
Sample: Place 1 drop of THEMAH solution (or ~5mg solid) on the crystal.
-
Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]
Key Spectral Features:
-
O-H Stretch (3200–3400 cm⁻¹): Broad and intense, indicative of the hydroxyethyl groups and water.
-
C-H Stretch (2800–3000 cm⁻¹): Sharp peaks corresponding to alkyl chains.[1]
-
C-N Stretch (1000–1200 cm⁻¹): Characteristic fingerprint for quaternary amines.[1]
-
Carbonate Warning: A sharp peak at ~1350–1400 cm⁻¹ or ~1650 cm⁻¹ indicates the formation of bicarbonate/carbonate species due to atmospheric CO₂ exposure.
Biological Relevance & Impurity Impact[1][3][4][5]
For drug development professionals, the characterization of THEMAH is not just about chemical purity; it is about biological safety .[1] THEMAH is increasingly investigated for its interaction with cellular mechanisms, specifically kinase modulation and membrane permeability.[1]
Figure 2: Biological Interaction & Safety Assessment Workflow
Caption: Pathway illustrating how THEMAH purity dictates the balance between therapeutic buffering and potential cytotoxicity.[1]
Mechanism of Action: Research indicates that quaternary ammoniums like THEMAH can modulate enzyme activity, such as kinases, via ionic interactions with the protein surface [1].[1][2] However, this interaction is biphasic; low concentrations may enhance activity, while high concentrations (or the presence of impurities like TEA) can induce cytotoxicity [1].[1] Therefore, qNMR validation of concentration is a critical safety step before biological assays.[1]
Quality Control: The Self-Validating Workflow
To ensure "Trustworthiness" in your data, follow this integrated workflow. Each step acts as a check for the previous one.
Figure 3: The Self-Validating Characterization System
Caption: Integrated QC workflow ensuring structural integrity and purity before application.
References
-
Benchchem. Tris(2-hydroxyethyl)methylammonium hydroxide | Biological Activity & Applications.[1] Retrieved from [1]
-
Huntsman Corporation. E-GRADE® THEMAH: Technical Data Sheet for Semiconductor Grade Quaternary Amines.[1] Retrieved from [1]
-
National Institutes of Health (NIH). PubChem Compound Summary: Tetramethylammonium hydroxide (Related Quaternary Structure).[1] Retrieved from [1]
-
European Patent Office. Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition.[1] EP3169744A1.[1] Retrieved from
-
Sigma-Aldrich. N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (Related Chelate).[1] Retrieved from [1]
Sources
An In-depth Technical Guide to the Basicity of Tris(2-hydroxyethyl)methylammonium Hydroxide
This guide provides a comprehensive technical overview of the basicity of Tris(2-hydroxyethyl)methylammonium hydroxide, a quaternary ammonium compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of properties to offer a deep dive into the chemical principles governing its behavior and practical methodologies for its characterization.
Introduction: Unveiling a Strong Organic Base
Tris(2-hydroxyethyl)methylammonium hydroxide, with the chemical formula C7H19NO4 and a molecular weight of 181.23 g/mol , is a quaternary ammonium hydroxide.[1] Structurally, it consists of a central nitrogen atom bonded to three 2-hydroxyethyl groups and one methyl group, forming a permanently charged quaternary ammonium cation. This cation is paired with a hydroxide anion (OH-). It is this hydroxide ion that is the source of its strong basicity in aqueous solutions.
Unlike primary, secondary, or tertiary amines, which exist in equilibrium with their protonated forms, the nitrogen center in Tris(2-hydroxyethyl)methylammonium cation is fully alkylated, resulting in a permanent positive charge, independent of the solution's pH.[2] Consequently, the concept of a pKa value in the traditional sense (referring to the dissociation of a proton from the nitrogen) is not applicable to the cation itself.[3] The basicity of the compound is therefore entirely attributed to the hydroxide ion, making it a strong base that is fully dissociated in water.
This guide will explore the structural features that contribute to its pronounced basicity and provide a detailed experimental protocol for its accurate quantification.
Theoretical Framework of Basicity
The strong basic character of Tris(2-hydroxyethyl)methylammonium hydroxide is a direct consequence of its molecular structure. Several key factors contribute to its behavior as a potent base:
-
Quaternary Ammonium Core: The central nitrogen atom is tetra-substituted, meaning it has formed four covalent bonds with carbon atoms. This quaternary nature imparts a permanent positive charge on the ammonium cation. This positive charge electrostatically stabilizes the accompanying hydroxide anion, yet in a polar solvent like water, the ions readily dissociate, releasing the hydroxide ion to exert its basic properties.
-
Inductive Effect of Hydroxyethyl Groups: The three 2-hydroxyethyl groups [-CH2CH2OH] attached to the nitrogen atom influence the electron density around the cationic center. The oxygen atoms in the hydroxyl groups are electronegative and exert an electron-withdrawing inductive effect. However, this effect is somewhat mitigated by the two-carbon spacer between the nitrogen and the hydroxyl group.
-
Steric Hindrance: The bulky tris(2-hydroxyethyl)methyl arrangement around the nitrogen atom creates significant steric hindrance. This steric shielding can influence the solvation of the cation and its interaction with other molecules in solution.
-
Solvation Effects: In aqueous media, the hydroxide ion is highly solvated by water molecules through hydrogen bonding, which stabilizes it and enhances its activity as a base. The quaternary ammonium cation is also solvated, though its interactions with water are primarily through ion-dipole forces.
The interplay of these factors results in a compound that readily donates hydroxide ions in solution, a hallmark of a strong base.
Experimental Determination of Basicity: A Practical Approach
While a theoretical understanding is crucial, the empirical determination of the concentration of a basic solution is a fundamental requirement in a laboratory setting. For a strong base like Tris(2-hydroxyethyl)methylammonium hydroxide, potentiometric titration is a highly accurate and reliable method for quantifying its basicity.
Principle of Potentiometric Titration
Potentiometric titration involves monitoring the change in pH of a solution as a standardized titrant is added.[4] In the case of titrating a strong base with a strong acid, the pH will change gradually at the beginning of the titration, then very rapidly near the equivalence point, and then gradually again. The equivalence point, where the moles of acid added are equal to the initial moles of base, corresponds to the steepest point of the titration curve.
Experimental Protocol: Potentiometric Titration of Tris(2-hydroxyethyl)methylammonium Hydroxide
This protocol outlines the steps for determining the concentration of a Tris(2-hydroxyethyl)methylammonium hydroxide solution using a standardized solution of hydrochloric acid (HCl).
Materials and Equipment:
-
Tris(2-hydroxyethyl)methylammonium hydroxide solution (analyte)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)
-
pH meter with a glass electrode
-
Buret, 50 mL
-
Beaker, 250 mL
-
Volumetric pipette, 25 mL
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Preparation of the Analyte Solution: Accurately pipette 25.00 mL of the Tris(2-hydroxyethyl)methylammonium hydroxide solution into a 250 mL beaker. Add approximately 50 mL of deionized water to ensure the pH electrode is properly immersed. Place a magnetic stir bar in the beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer. Rinse the buret with a small amount of the 0.1 M HCl solution and then fill the buret with the HCl solution, ensuring no air bubbles are present in the tip.
-
Initial pH Measurement: Immerse the pH electrode in the analyte solution and turn on the magnetic stirrer to ensure gentle and constant mixing. Record the initial pH of the solution.
-
Titration: Begin adding the HCl titrant from the buret in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Approaching the Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., to 0.1 mL) to obtain more data points around the equivalence point.
-
Past the Equivalence Point: Once the pH has passed the steep inflection point and begins to level off, continue adding the titrant in larger increments (e.g., 1.0 mL) for a few more readings.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve.
-
To more accurately determine the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this curve corresponds to the equivalence point.
-
A second derivative plot (Δ²pH/ΔV² vs. V) can also be used, where the equivalence point is the volume at which the second derivative is zero.
-
Calculation of Concentration:
At the equivalence point, the moles of HCl added are equal to the moles of Tris(2-hydroxyethyl)methylammonium hydroxide initially present.
Moles of HCl = Molarity of HCl × Volume of HCl at equivalence point (in Liters)
Concentration of Tris(2-hydroxyethyl)methylammonium hydroxide (M) = Moles of HCl / Initial volume of Tris(2-hydroxyethyl)methylammonium hydroxide solution (in Liters)
Data Presentation
The following table provides a hypothetical set of data from a potentiometric titration of 25.00 mL of a Tris(2-hydroxyethyl)methylammonium hydroxide solution with 0.100 M HCl.
| Volume of HCl added (mL) | pH |
| 0.00 | 12.50 |
| 5.00 | 12.30 |
| 10.00 | 12.05 |
| 15.00 | 11.70 |
| 19.00 | 11.00 |
| 19.50 | 10.50 |
| 19.80 | 9.80 |
| 20.00 | 7.00 |
| 20.20 | 4.20 |
| 20.50 | 3.50 |
| 21.00 | 3.00 |
| 25.00 | 2.30 |
From this data, the equivalence point can be determined to be at 20.00 mL of HCl added.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the basicity of Tris(2-hydroxyethyl)methylammonium hydroxide via potentiometric titration.
Caption: Experimental workflow for potentiometric titration.
Conclusion
Tris(2-hydroxyethyl)methylammonium hydroxide is a strong organic base due to the presence of the hydroxide ion in association with a permanently charged quaternary ammonium cation. While a traditional pKa value is not applicable to the cation, its basicity can be accurately quantified using techniques such as potentiometric titration. The detailed protocol and theoretical understanding provided in this guide offer a robust framework for researchers and professionals working with this important compound. A thorough understanding of its basicity is essential for its effective application in organic synthesis, drug development, and various other scientific disciplines.
References
-
Wikipedia. (2023, December 19). Quaternary ammonium cation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 10). Potentiometric Titration. Retrieved from [Link]
-
Stack Exchange. (2018, April 29). What happens to a quaternary ammonium cation at a pH above its pKa? Retrieved from [Link]
Sources
Technical Deep Dive: Molecular Architecture and Conformation of THEMAH
This guide serves as a technical deep-dive into the molecular architecture, conformational dynamics, and physicochemical behavior of Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) . It is designed for researchers in computational chemistry, semiconductor manufacturing, and drug formulation who require a mechanistic understanding of this quaternary ammonium compound beyond its basic safety data.
Executive Summary
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a critical evolution in quaternary ammonium chemistry. Structurally, it is a hybrid surfactant-catalyst, bridging the gap between simple tetraalkylammonium salts (like TMAH) and functionalized polyols. Its distinct "lampshade" conformation—driven by intramolecular hydrogen bonding—modulates its basicity, nucleophilicity, and phase-transfer efficiency. This guide analyzes how THEMAH's flexible hydroxyethyl arms dictate its behavior in high-precision semiconductor etching and biological buffering.
Molecular Architecture & Identity
THEMAH consists of a central quaternary nitrogen atom tetrahedrally bonded to one methyl group and three 2-hydroxyethyl groups. Unlike symmetrical quaternary ammoniums (e.g., Tetramethylammonium), THEMAH possesses significant amphiphilic character and hydrogen-bond donating capacity.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium hydroxide |
| Common Acronym | THEMAH |
| CAS Number | 33667-48-0 |
| Molecular Formula | |
| Molar Mass | 181.23 g/mol |
| Cation Structure | |
| SMILES | C(CCO)CCO.[OH-] |
Structural Components
-
The Cationic Center (
): The nitrogen carries a permanent positive charge, acting as the electrostatic anchor. -
The Methyl Anchor (
): A hydrophobic, sterically small group that breaks the symmetry of the molecule, creating a distinct dipole vector relative to the hydroxyethyl arms. -
The Hydroxyethyl Arms (
): Three flexible arms capable of free rotation. These are the functional "actuators" of the molecule, determining its conformation through interaction with the solvent and the counter-ion.
Conformational Analysis: The "Lampshade" Effect
The defining feature of THEMAH is its conformational flexibility. Unlike rigid quaternary salts, the hydroxyethyl groups can adopt multiple rotameric states.
Intramolecular Hydrogen Bonding (The "Lampshade")
In non-polar solvents or the gas phase, computational studies suggest THEMAH adopts a "Lampshade" geometry .
-
Mechanism: The terminal hydroxyl (
) groups curl back towards the central nitrogen or interact with each other. -
Stabilization: This forms a cage-like structure stabilized by intramolecular
hydrogen bonds. -
Effect: This effectively shields the positive charge of the nitrogen, increasing the ion pair's lipophilicity and making THEMAH a superior phase transfer catalyst compared to non-functionalized analogues.
Solvation-Driven Unfolding
In aqueous solution, the "lampshade" opens.
-
Mechanism: Water molecules compete for hydrogen bonding. The intramolecular bonds break in favor of intermolecular
interactions. -
Conformation: The arms extend outward (an "Open Umbrella" conformation), maximizing the hydrodynamic radius and solubility.
Conformational Switching Diagram
The following diagram illustrates the transition between the shielded (Lampshade) and exposed (Open) states, driven by solvent polarity.
Figure 1: Conformational switching of THEMAH driven by solvent polarity. The "Lampshade" state shields the cation, facilitating phase transfer.
Physicochemical Implications
The structural conformation directly impacts the chemical reactivity and stability of THEMAH.
Basicity and Nucleophilicity
THEMAH is a strong base, comparable to TMAH, but with modulated nucleophilicity.
-
Steric Hindrance: In the "Lampshade" conformation, the bulk of the hydroxyethyl groups can hinder the approach of the nitrogen center to electrophiles, reducing unwanted alkylation side reactions.
-
Chelation: The hydroxyl groups can chelate metal ions. This makes THEMAH exceptionally useful in semiconductor cleaning , where it keeps metal contaminants soluble preventing redeposition on silicon wafers.
Thermal Stability & Degradation
THEMAH is susceptible to Hofmann Elimination , but the pathway is modified by the hydroxyl groups.
-
Degradation Pathway: At high temperatures (>130°C), the quaternary ammonium can degrade into triethanolamine and methanol/methyl derivatives.
-
Stabilization: Commercial formulations often include stabilizers (like MEHQ) to prevent oxidative degradation of the hydroxyl arms, which can lead to color changes (yellowing) due to aldehyde formation.
Synthesis and Purification Protocol
For high-purity applications (e.g., semiconductor grade), the synthesis must minimize halide contamination.
Synthesis Workflow (Methylation of Triethanolamine)
The standard synthesis involves the quaternization of triethanolamine (TEA) with a methylating agent (e.g., dimethyl carbonate or methyl chloride), followed by anion exchange to the hydroxide form.
Protocol Steps:
-
Quaternization: React Triethanolamine with Dimethyl Carbonate (DMC) at 120°C in a pressurized reactor.
-
Reaction:
-
-
Hydrolysis/Ion Exchange: Convert the methylcarbonate salt to hydroxide.
-
Method: Electrodialysis or electrolysis using a cation-exchange membrane is preferred to avoid introducing metal ions (Na/K).
-
-
Purification: Pass through a chelating resin to remove trace metals (critical for E-Grade).
Synthesis Logic Diagram
Figure 2: Industrial synthesis workflow for high-purity THEMAH, utilizing a metal-ion-free electrolysis route.
Characterization Techniques
Verifying the structure and purity of THEMAH requires specific analytical techniques.
| Technique | Observation | Structural Insight |
| 1H NMR (D2O) | Singlet at ~3.1 ppm ( | Confirms the ratio of methyl to hydroxyethyl groups (1:3 integration). |
| 13C NMR | Distinct peaks for | Verifies quaternary status and absence of unreacted amine. |
| XRD (Crystalline) | Crystal packing lattice | If crystallized (difficult due to hygroscopicity), reveals the specific hydrogen bonding network (intra- vs intermolecular). |
| Titration | Potentiometric curve | Confirms strong base behavior and accurate concentration ( |
Applications & Interactions
The molecular structure of THEMAH dictates its utility in two primary fields.
Semiconductor Manufacturing (E-Grade)
-
Role: Photoresist developer and etchant.
-
Mechanism: The hydroxide ion
solubilizes the acidic photoresist. The bulky cation prevents excessive etching of the underlying silicon by forming a temporary protective monolayer (steric shielding). -
Advantage: Unlike TMAH, THEMAH is less volatile and has a higher boiling point, offering a wider process window.
Biological Buffering & Extraction[4]
-
Role: Nucleic acid purification and protein solubilization.[1]
-
Mechanism: The "lampshade" cation interacts with the phosphate backbone of DNA/RNA. The hydroxyl groups facilitate water structure disruption (chaotropic effect), aiding in the lysis of cell membranes and solubilization of proteins.
References
-
Huntsman Corporation. (n.d.). E-GRADE® THEMAH: Safer Handling Alternatives to TMAH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88307, Tris(2-hydroxyethyl)methylammonium. Retrieved from [Link]
Sources
Technical Whitepaper: Operational Safety & Integrity of THEMAH
This technical guide details the safety, handling, and storage protocols for THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide).[1][2] It is designed for researchers and process engineers requiring high-fidelity control over this reagent in drug development and catalytic applications.[1][2]
Compound: Tris(2-hydroxyethyl)methylammonium hydroxide CAS: 33667-48-0 Common Acronyms: THEMAH, MTEAH Primary Hazard Class: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal - Context Dependent)[1][2][3]
Executive Technical Summary
THEMAH is a quaternary ammonium hydroxide often utilized as a phase-transfer catalyst, a strong organic base in synthesis, and a stabilizer in protein purification.[1][2] Unlike its lower-molecular-weight analogue TMAH (Tetramethylammonium hydroxide)—which carries a notorious risk of fatal systemic neurotoxicity via dermal absorption—THEMAH is characterized primarily by its aggressive corrosivity and hygroscopic instability .[1][2]
While THEMAH poses a lower risk of immediate respiratory arrest compared to TMAH due to its bulkier hydroxyethyl ligands hindering rapid transdermal transport, it must be handled with the rigor of a Schedule 1 toxicant.[1][2] The primary operational failure mode with THEMAH is not just safety, but chemical integrity : it avidly absorbs atmospheric CO₂ to form carbonates, silently shifting reaction stoichiometry and pH.[1][2]
Physicochemical & Toxicological Profile
To handle THEMAH safely, one must understand the mechanisms driving its hazard and instability.[1][2]
The Mechanism of Hazard (Causality)[1][2]
-
Tissue Necrosis: As a strong organic base, THEMAH induces saponification of lipids in the stratum corneum.[1][2] Unlike mineral acids which coagulate proteins (forming a barrier), THEMAH liquefies tissue, allowing deep penetration of the hydroxide ion.[1][2]
-
Neurotoxicity Potential: While less permeable than TMAH, all quaternary ammonium compounds (QACs) are structural analogues to acetylcholine.[1][2] Systemic absorption of high concentrations can theoretically interfere with nerve impulse transmission.[1][2]
-
Thermal Decomposition: Upon heating (>100°C) or in the presence of strong oxidizers, THEMAH undergoes Hofmann elimination, releasing trimethylamine (fishy odor, toxic) and ethylene glycol derivatives.[1][2]
Quantitative Data Summary
| Parameter | Value / Characteristic | Operational Implication |
| Physical State | Viscous Liquid (typ. 45-50% aq) | High viscosity complicates precise volumetric transfer; gravimetric transfer recommended.[1][2] |
| pH (10% aq) | > 13.0 | Immediate irreversible eye damage upon contact.[1][2] |
| Vapor Pressure | Low (at STP) | Inhalation risk is low unless aerosolized (e.g., during vigorous mixing or spraying).[1][2] |
| Stability | Air Sensitive (CO₂ absorption) | Exposure to air converts Hydroxide |
| Incompatibility | Acids, Oxidizers, Aluminum | Exothermic reaction with acids; corrodes aluminum/zinc (hydrogen gas release).[1][2] |
Storage & Integrity: A Self-Validating System
The "Self-Validating" approach ensures that the storage condition itself acts as a quality control check.[1][2] If the storage protocol is breached, the physical appearance or performance of the reagent will visibly shift.[1][2]
The Carbonate Trap (Degradation Pathway)
THEMAH is a "CO₂ sponge."[1][2] If left in a standard capped bottle without an inert headspace, it reacts with atmospheric carbon dioxide:
Consequence: In pH-sensitive applications (e.g., protein purification or catalysis), this conversion results in a "silent failure" where the pH looks correct initially but the buffering capacity and ionic strength are altered.[1]
Storage Protocol
-
Container: Store in High-Density Polyethylene (HDPE) or Polypropylene (PP).[1][2] Avoid glass for long-term storage of high-concentration hydroxides (etching risk).[1][2]
-
Headspace Management: All containers must be purged with Nitrogen or Argon after every use.[1][2]
-
Secondary Containment: Store in a dedicated corrosive cabinet, segregated from acids and oxidizers.[1][2]
-
Temperature: Store at +2°C to +8°C to retard Hofmann elimination, but ensure the solution does not freeze/precipitate (concentration dependent).
Visualizing the Degradation Logic
Figure 1: Degradation pathways of THEMAH.[1][2] Carbonation is the primary risk to experimental integrity; heat induces decomposition.[1]
Handling & Experimental Protocols
Hierarchy of Controls
-
Elimination: Can a solid carbonate base serve the same catalytic function?
-
Engineering: All open handling must occur in a Class II Fume Hood or Glovebox .[1][2]
-
PPE (Personal Protective Equipment):
Safe Transfer Protocol (Step-by-Step)
Objective: Transfer 50 mL of THEMAH (50% w/w) without aerosol generation.
-
Preparation:
-
Access:
-
Transfer:
-
Do not pour. Pouring viscous liquids creates "glugging" and splashes.[1][2]
-
Use a Syringe or Pump: Use a chemically resistant syringe (PP barrel, no glass) with a wide-bore needle or a peristaltic pump for larger volumes.[1][2]
-
Dispense slowly down the side of the receiving vessel to minimize splashing.[1][2]
-
-
Inerting:
-
Decontamination:
Handling Workflow Diagram
Figure 2: Operational workflow for safe THEMAH handling. Note the loop for container maintenance.
Emergency Response & First Aid
Critical Note: Standard "wash with water" advice is the baseline, but for concentrated quaternary ammonium hydroxides, speed is the only variable that saves tissue.[1][2]
-
Skin Contact:
-
Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping drives the chemical deeper).[1][2]
-
Flush: Rinse with tepid water for minimum 30 minutes .
-
Neutralization (Advanced): While specific antidotes exist for HF, for organic bases, Diphoterine® (if available) is superior to water as it is an amphoteric chelator that halts the chemical attack more rapidly than passive dilution.[1][2] If Diphoterine is unavailable, stick to water.[1][2]
-
Medical: Seek evaluation. Chemical burns can have a delayed onset.[1][2][8]
-
-
Eye Contact:
-
Spill Management:
References
-
PubChem. (2025).[1][2][3][9] Tris(2-hydroxyethyl)methylammonium hydroxide (Compound).[1][2][3][7][10] National Library of Medicine.[1][2] [Link][1][2][3]
-
European Chemicals Agency (ECHA). (2025).[1][2][3][9] Registration Dossier - Tris(2-hydroxyethyl)methylammonium hydroxide.[1][2][3][11] [Link](Note: Generalized link to substance info)[1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Quaternary Ammonium Compounds. [Link][1][2]
Sources
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | C7H19NO4 | CID 118525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. concordia.ca [concordia.ca]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Tris(2-hydroxyethyl)methylammonium Hydroxide: Engineering Hydroxyl-Functionalized Ionic Liquids
Topic: Tris(2-hydroxyethyl)methylammonium Hydroxide as a Functionalized Ionic Liquid Precursor Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists
Executive Summary & Chemical Identity
Tris(2-hydroxyethyl)methylammonium hydroxide (often abbreviated as [TEMA][OH] or [MTEOA][OH] ) is a quaternary ammonium base serving as a critical precursor for the synthesis of Hydroxyl-Functionalized Ionic Liquids (HFILs) .
While often discussed in the context of "protic" media due to its high capacity for hydrogen bonding, it is chemically distinct from classical Protic Ionic Liquid (PIL) precursors. Classical PILs rely on the protonation of a base (e.g., triethanolamine) by an acid, creating a cation with a labile proton (
This unique "hybrid" structure allows it to generate ionic liquids that exhibit the thermal stability of aprotic ILs (AILs) while retaining the solvation power and hydrogen-bond networking capability of protic solvents. This guide details the mechanistic role of [TEMA][OH], the synthesis of its derivatives, and the critical quality attributes required for high-performance applications.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide |
| CAS Number | 33667-48-0 |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid (typically 45–50% aq.[1] solution) |
| Key Functionality | Quaternary Cation Source, H-Bond Donor (3x -OH groups) |
Scientific Basis: The "Protic-Mimetic" Mechanism
The utility of [TEMA][OH] lies in its ability to undergo neutralization reactions with a wide spectrum of Brønsted acids to form task-specific ionic liquids. Unlike halide-based metathesis (which leaves halide impurities), the neutralization of [TEMA][OH] yields water as the only byproduct, ensuring high purity for pharmaceutical and electrochemical applications.
Structural Advantages
-
Quaternary Stability: The methyl group on the nitrogen prevents deprotonation, ensuring the cation remains charged even at high pH or elevated temperatures, unlike protonated triethanolamine.
-
Hydroxyl Functionalization: The three ethanol arms act as H-bond donors. This allows [TEMA]-based ILs to solubilize polar biopolymers (cellulose, chitin) and stabilize transition states in catalysis, mimicking the behavior of true Protic Ionic Liquids.
Reaction Pathway
The synthesis involves the stoichiometric neutralization of the hydroxide base with a target acid (
Figure 1: Reaction pathway for the synthesis of [TEMA]-based ionic liquids via acid-base neutralization.
Experimental Protocol: Synthesis of [TEMA][MeSO4]
Objective: Synthesize Tris(2-hydroxyethyl)methylammonium methylsulfate, a representative HFIL used in thermometry and electrochemistry.
Reagents & Equipment
-
Precursor: [TEMA][OH] (45-50% wt in water).
-
Acid: Dimethyl sulfate (Caution: Toxic/Carcinogenic) OR Methylsulfuric acid (safer alternative if available). Note: For pharmaceutical safety, organic acids like Lactic Acid are often used, following the same protocol.
-
Equipment: Jacketed glass reactor, dropping funnel, rotary evaporator, vacuum drying line (Schlenk line), Karl Fischer titrator.
Step-by-Step Methodology
Step 1: Stoichiometric Calculation & Setup Determine the exact concentration of the [TEMA][OH] solution via acid-base titration (using HCl and phenolphthalein) to ensure 1:1 stoichiometry. Excess base leads to instability; excess acid leads to corrosion.
Step 2: Controlled Neutralization
-
Charge the reactor with the calculated mass of [TEMA][OH] solution.
-
Cool the system to 0–5°C using a cryostat. The neutralization is exothermic.
-
Add the acid dropwise under vigorous stirring. Maintain internal temperature
to prevent thermal degradation (Hofmann elimination) of the quaternary ammonium. -
After addition, allow the mixture to stir at room temperature for 4 hours.
Step 3: Water Removal (Critical)
-
Transfer the reaction mixture to a rotary evaporator.
-
Remove bulk water at 60°C under reduced pressure (down to 10 mbar).
-
Lyophilization/High-Vacuum Drying: To achieve "ionic liquid" grade purity (< 500 ppm water), dry the viscous liquid at 60°C under high vacuum (< 0.1 mbar) for 24–48 hours.
Step 4: Quality Control (Self-Validating System)
-
1H NMR (D2O): Confirm the ratio of the methyl group (singlet, ~3.1 ppm) to the ethyl chains. Absence of peak shifts indicates no degradation.
-
Karl Fischer Titration: Water content must be
for electrochemical stability. -
Silver Nitrate Test: (If using halide routes) Confirm absence of halides.
Figure 2: Operational workflow for the synthesis and purification of [TEMA]-derived ionic liquids.
Applications & Performance Data
The [TEMA] cation confers specific properties that bridge the gap between aqueous solutions and anhydrous organic solvents.
Thermophysical Properties
[TEMA]-based ILs are characterized by high viscosity (due to extensive H-bonding) and high thermal stability.
| Ionic Liquid | Anion | Melting Point (°C) | Decomposition Temp ( | Viscosity (cP, 25°C) |
| [TEMA][MeSO4] | Methylsulfate | < -50 (Glass transition) | ~290 | ~1200 |
| [TEMA][Lactate] | Lactate | < -60 | ~210 | ~3500 |
| [TEMA][Ac] | Acetate | < -40 | ~180 | ~900 |
Use Cases
-
Biopolymer Processing: The high concentration of hydroxyl groups allows [TEMA] ILs to dissolve cellulose and chitin by disrupting inter-chain hydrogen bonds, serving as a greener alternative to the viscose process.
-
Liquid-in-Glass Thermometers: Due to their negligible vapor pressure and wide liquid range, [TEMA][MeSO4] has been successfully engineered as a non-toxic fluid for precision thermometers, replacing mercury and organic fluids.
-
Electrophotography: Used as charge control agents due to their tunable conductivity.
References
-
Synthesis and Characterization of Hydroxylammonium-Based Ionic Liquids. Journal of Physical Chemistry B. (2011).[2] Detailed characterization of [TEMA][MeSO4].
-
Ionic liquids for liquid-in-glass thermometers. Green Chemistry. (2011).[2] Application of [TEMA][MeSO4] in thermometry.
-
Tris(2-hydroxyethyl)methylammonium methylsulfate Product Data. Sigma-Aldrich.[3][4] Physical properties and safety data.[1][3] [3]
-
Protic Ionic Liquids: Properties and Applications. Chemical Reviews. (2008). Fundamental definitions of PILs vs. Functionalized ILs.
Sources
- 1. TRIS(2-HYDROXYETHYL)METHYLAMMONIUM HYDROXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Study on hydroxylammonium-based ionic liquids. I. Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-羟基-N,N-二(2-羟乙基)-N-甲基乙铵硫酸甲酯盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
discovery and history of hydroxy-functionalized quaternary ammonium salts
The Hydroxyl Anchor: A Technical Chronicle of Hydroxy-Functionalized Quaternary Ammonium Salts
Executive Summary
This technical guide explores the structural evolution, synthetic pathways, and physicochemical significance of hydroxy-functionalized quaternary ammonium salts (HF-QAS). Unlike their inert alkyl counterparts (e.g., tetraalkylammonium salts), HF-QAS possess a reactive hydroxyl "anchor" that fundamentally alters their solvation mechanics, biodegradability, and biological integration. From the 19th-century isolation of choline to the modern era of Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) , this document serves as a definitive resource for researchers leveraging these compounds in drug delivery and green chemistry.
Part 1: The Genesis (1862–1900)
The Biological Imperative
The history of HF-QAS is not rooted in synthetic curiosity but in biological necessity. The archetype of this class, Choline [(2-hydroxyethyl)trimethylammonium], was not designed; it was discovered.
-
1862 (Adolph Strecker): While analyzing porcine bile, Strecker isolated a nitrogenous base he termed "choline" (from Greek cholē, bile).[1][2][3][4] This marked the first identification of a quaternary ammonium structure bearing a hydroxyl functionality.
-
1865 (Oscar Liebreich): Independently isolated "neurine" from brain tissue. It was later confirmed that neurine was a dehydration product of choline, establishing the critical link between the hydroxyl group and the molecule's stability.
-
Structural Significance: The presence of the -CH2-CH2-OH moiety distinguishes choline from simple tetramethylammonium. This hydroxyl group allows for hydrogen bonding, esterification (to acetylcholine), and enzymatic recognition, properties absent in non-functionalized QAS.
Part 2: Synthetic Engineering & Protocols
From Biological Extraction to Industrial Precision
The transition from extracting choline from lecithin to synthesizing it defined the industrialization of HF-QAS. Two primary routes emerged: the Chlorohydrin Route (historical/lab-scale) and the Ethylene Oxide Route (industrial standard).
Comparative Synthetic Pathways
The following diagram illustrates the divergent pathways for synthesizing Choline Chloride, the precursor to most HF-QAS.
Figure 1: Synthetic divergence in HF-QAS production. Route B is preferred industrially due to atom economy and avoidance of genotoxic alkyl halides.
Protocol: High-Purity Synthesis of Choline Chloride (Ethylene Oxide Route)
Context: This protocol mimics the industrial "Green Route" adapted for a high-pressure laboratory reactor. It avoids the formation of toxic byproducts associated with 2-chloroethanol.
Reagents:
-
Trimethylamine (TMA), anhydrous (99%)
-
Ethylene Oxide (EO), liquified (99.9%)
-
Hydrochloric Acid (HCl), 37%
-
Water (deionized)
Self-Validating Workflow:
-
Salt Formation (Pre-cursor Step):
-
Action: Charge a cooled autoclave (0°C) with TMA and HCl in a 1:1.01 molar ratio.
-
Causality: Using a slight excess of HCl ensures all volatile amine is protonated to Trimethylamine Hydrochloride (TMA·HCl), preventing free amine odor and reducing side reactions.
-
Validation: The pH of the aqueous solution must be between 4.5 and 6.[5]5. If pH > 7, free amine is present; add HCl.
-
-
Epoxidation (The Critical Step):
-
Action: Introduce Ethylene Oxide (EO) vapor slowly into the TMA·HCl solution at 50°C. Maintain pressure < 0.2 MPa.
-
Mechanism:[1][5][6][7][8][9][10] The chloride ion acts as a nucleophile to open the epoxide ring, but the protonated amine ensures the reaction proceeds via the ammonium salt intermediate.
-
Causality: Controlling temperature at 50°C prevents the degradation of choline to trimethylamine and acetaldehyde (Hofmann elimination).
-
-
Purification:
-
Action: Vacuum strip water at 60°C. Recrystallize from ethanol/ether if solid purity is required.
-
Validation: ¹H NMR (D₂O) should show distinctive peaks: δ 3.2 (s, 9H, -N(CH₃)₃), δ 3.5 (t, 2H, -CH₂-N), δ 4.05 (t, 2H, -CH₂-OH).
-
Part 3: The Green Renaissance (2000–Present)
Ionic Liquids and Deep Eutectic Solvents
The hydroxyl group in HF-QAS catalyzed a revolution in green chemistry. In the early 2000s, Abbott et al. discovered that mixing Choline Chloride with hydrogen bond donors (like urea) created Deep Eutectic Solvents (DES) —liquids that exist far below the melting point of their individual components.
The "Hydroxy Effect" on Viscosity and Melting Point: Unlike tetraalkylammonium salts, the -OH group in cholinium salts acts as both a hydrogen bond donor and acceptor.
-
Asymmetry: The hydroxyethyl arm breaks the symmetry of the cation, inhibiting crystallization (lowering melting point).
-
Network Formation: In DES, the -OH group networks with the anion (e.g., Cl⁻) and the external donor (e.g., urea), creating a supramolecular fluid with high viscosity but excellent solvating power for metal oxides and biomolecules.
Table 1: Physicochemical Comparison of QAS Generations
| Property | Tetraethylammonium Cl (Classic QAS) | Choline Chloride (HF-QAS) | Significance |
| Functional Group | None (Alkyl only) | Hydroxyl (-OH) | H-bonding capability |
| Melting Point | > 280°C (Decomposes) | 302°C (Pure), < 25°C (in DES) | Tunable phase behavior |
| Biodegradability | Recalcitrant (Poor) | Readily Biodegradable (OECD 301) | Environmental safety |
| Toxicity (LD50) | Moderate/High | Low (3400 mg/kg, rat) | Biocompatibility |
| Solvation | Aprotic solvents only | Water, Alcohols, DES | Versatile media |
Part 4: Mechanistic Insights: Biodegradability & Toxicity
Why Functionalization Matters
The primary advantage of HF-QAS over traditional "quat" surfactants (like CTAB or Benzalkonium Chloride) is their environmental profile.
The Metabolic Pathway:
-
Enzymatic Attack: The hydroxyl group provides a "handle" for oxidative enzymes. In biological systems, Choline Dehydrogenase oxidizes the -OH to an aldehyde (Betaine Aldehyde) and then to a carboxylate (Betaine).
-
Destabilization: This oxidation destroys the amphiphilic nature of the surfactant, rendering it non-toxic and easily metabolized.
-
Contrast: Non-functionalized alkyl chains require omega-oxidation, a much slower and less efficient process for quaternary salts.
Figure 2: The metabolic degradation pathway of Choline. The hydroxyl group is the initiation site for rapid biodegradation.
Part 5: Advanced Applications in Drug Development
Beyond Solvents: HF-QAS as Active Excipients
-
Permeation Enhancers: HF-QAS surfactants (e.g., Choline esters) temporarily disrupt the lipid bilayer of the stratum corneum. The -OH group allows them to interact with the polar head groups of phospholipids, while the alkyl chain inserts into the hydrophobic tail region. This reversible disruption increases the transdermal delivery of hydrophilic drugs.
-
Ionic Liquid APIs (API-ILs): Researchers are now pairing the Cholinium cation with anionic drugs (e.g., Cholinium Ibuprofenate).
-
Benefit: Converts a crystalline drug with poor solubility into a liquid salt (IL) with high water solubility and faster bioavailability.
-
Mechanism: The cholinium counter-ion prevents the formation of the stable crystal lattice of the drug acid.
-
References
-
Strecker, A. (1862).[1][2][3][4] "Über einige neue Bestandtheile der Schweinegalle." Annalen der Chemie und Pharmacie. (Historical Archive).
-
Abbott, A. P., et al. (2003). "Novel solvent properties of choline chloride/urea mixtures." Chemical Communications.
-
Gore, J. P., et al. (2013). "Process for the production of choline hydroxide."[11][12] US Patent & Trademark Office.
-
Petkovic, M., et al. (2011). "Novel biocompatible cholinium-based ionic liquids: toxicity and biodegradability." Green Chemistry.
-
Sintra, T. E., et al. (2015). "Cholinium-based ionic liquids as potential tools for the development of new drug delivery systems." Expert Opinion on Drug Delivery.
Sources
- 1. acs.org [acs.org]
- 2. A brief history of choline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A brief history of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kdlfeed.com [kdlfeed.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cholinium amino acid-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline Chloride - EPC Project - Shandong kingsmate New Material Machinery Co., Ltd. [kingsmate-chem.com]
- 9. CN1078231A - The manufacture method of choline chloride 60 - Google Patents [patents.google.com]
- 10. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 11. WO2013098575A1 - Process for the production of choline hydroxide - Google Patents [patents.google.com]
- 12. PROCESS FOR THE PRODUCTION OF CHOLINE HYDROXIDE - Patent 2797873 [data.epo.org]
Methodological & Application
using Tris(2-hydroxyethyl)methylammonium hydroxide as a phase transfer catalyst
Application Note: High-Purity Interfacial Catalysis using Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH) [1]
Executive Summary
This guide details the application of Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) (CAS: 33667-48-0) as a specialized Phase Transfer Catalyst (PTC) and strong organic base. Unlike traditional lipophilic PTCs (e.g., TBAB, Aliquat 336) that transport anions deep into non-polar organic phases, THEMAH features a unique hydrophilic cationic structure . This property makes it the catalyst of choice for interfacial base catalysis , biopolymer dissolution (e.g., chitin/cellulose) , and metal-free synthesis where aqueous phase retention of the catalyst is required to prevent product contamination.
Chemical Profile & Mechanistic Advantage[2]
Structure-Property Relationship
THEMAH consists of a central quaternary nitrogen atom substituted with one methyl group and three hydroxyethyl (–CH₂CH₂OH) arms.[2]
-
Hydrophilicity: The three hydroxyl groups create a hydration shell that anchors the cation primarily in the aqueous phase or at the liquid-liquid interface.
-
Chelation/H-Bonding: The hydroxyethyl arms can act as hydrogen bond donors/acceptors, facilitating the solvation of difficult substrates (like polysaccharides) or stabilizing transition states in aldol-type condensations.
-
Metal-Free Basicity: As a quaternary ammonium hydroxide, it provides strong basicity (comparable to NaOH/KOH) without introducing metal ions (Na⁺, K⁺), which is critical for API (Active Pharmaceutical Ingredient) synthesis and semiconductor grade cleaning .
Mechanism: The "Interfacial Anchor" Effect
In a biphasic system (Organic/Aqueous), THEMAH operates differently from lipophilic PTCs:
-
Ion Exchange: In the aqueous phase, THEMAH dissociates into
and . -
Interfacial Activation: The bulky, hydrophilic cation pairs with the hydroxide ion at the interface. It does not migrate deeply into the non-polar organic solvent.
-
Surface Reaction: Organic substrates react with the "naked" hydroxide ion at the interface. The hydroxyethyl groups on the cation may assist in orienting polar functional groups of the substrate (like carbonyls) via H-bonding.
-
Clean Separation: Post-reaction, the catalyst remains in the aqueous layer, allowing for simple separation and preventing contamination of the organic product layer.
Application Protocols
Protocol A: Metal-Free Aldol Condensation (Biphasic)
Target: Synthesis of
Materials:
-
Substrate: Benzaldehyde derivatives (1.0 equiv)
-
Nucleophile: Acetone or Methyl Ketone (excess or 1.0 equiv)
-
Catalyst: THEMAH (45-50% aq. solution), 10 mol%
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Biphasic Setup: In a reaction vessel, dissolve the benzaldehyde derivative in Toluene (0.5 M concentration).
-
Catalyst Addition: Add the ketone followed by the THEMAH solution (10 mol% relative to aldehyde).
-
Interfacial Mixing: Stir vigorously (>800 RPM). Note: High shear is critical as the reaction occurs at the interface.
-
Monitoring: Monitor by TLC or HPLC. The reaction typically proceeds at Room Temperature (RT) for 2–6 hours.
-
Phase Separation: Stop stirring. Allow layers to settle. The bottom aqueous layer (containing THEMAH) is removed.
-
Wash: Wash the organic layer twice with deionized water to remove trace catalyst.
-
Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo.
Why THEMAH?
-
Selectivity: The hydrophilic nature prevents the formation of high-molecular-weight polymers often seen with aggressive metal bases.
-
Purity: Eliminates the need for acid neutralization of metal salts, reducing ash content in the final drug substance.
Protocol B: Chitin/Cellulose Dissolution & Modification
Target: Functionalization of recalcitrant biopolymers.
Materials:
-
Biopolymer: Chitin powder or Cellulose
-
Solvent System: THEMAH (aq) / Co-solvent (Ethylenediamine or Urea)
Step-by-Step Methodology:
-
Pre-treatment: Dry the biopolymer overnight at 60°C to remove adsorbed moisture.
-
Solvent Prep: Prepare a mixture of THEMAH (45% aq) and Ethylenediamine (EDA) in a 1:2 ratio.
-
Dissolution: Add biopolymer (5 wt%) to the solvent mixture.
-
Heating: Stir at 40–50°C. Caution: Do not exceed 60°C to prevent degradation of the quaternary ammonium.
-
Observation: The solution should turn viscous and clear/translucent within 1–4 hours, indicating disruption of the inter-chain hydrogen bond network by the hydroxyethyl arms of THEMAH.
-
Functionalization: Add reagents (e.g., acetic anhydride for acetylation) directly to the homogeneous solution.
-
Precipitation: Pour the mixture into acidic ethanol/water to precipitate the modified polymer.
Data & Performance Comparison
Table 1: Comparative Analysis of Hydroxide Bases in Organic Synthesis
| Feature | THEMAH (MTEOA-OH) | TBAB + NaOH (Classic PTC) | TMAH (Tetramethylammonium) | NaOH (Inorganic) |
| Phase Preference | Aqueous / Interface | Organic Phase | Aqueous | Aqueous |
| Metal Content | Zero (Metal-Free) | High (Na+) | Zero | High |
| H-Bonding Ability | High (3 -OH groups) | Low | None | Low |
| Toxicity/Odor | Low Odor / Corrosive | Low Odor | High Toxicity / Fishy Odor | Corrosive |
| Removal Method | Simple Water Wash | Chromatography / Distillation | Water Wash | Acid Neutralization |
Visualization of Mechanism
The following diagram illustrates the "Interfacial Anchor" mechanism where THEMAH facilitates the reaction at the boundary without contaminating the bulk organic phase.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.
-
Storage: Store in plastic (HDPE) containers. Avoid glass if long-term storage of high concentration (>20%) due to etching potential.
-
Stability: Stabilized often with MEHQ (Hydroquinone monomethyl ether) to prevent color formation.
-
Incompatibility: Strong oxidizing agents and strong acids.
References
-
Chemical Identity & Properties
-
Semiconductor & Cleaning Applications
-
Aqueous fluoride compositions for cleaning semiconductor devices. Patent US7405188B2. (Describes use of THEMAH in post-CMP cleaning). Link
-
-
Biopolymer Dissolution
-
Functional Comparison of Polar Ionic Liquids and Onium Hydroxides for Chitin Dissolution. ResearchGate (2025). (Details the use of THEMAH/EDA mixtures). Link
-
-
Polymerization Catalysis
-
Curing catalyst used for curing of polymer. Patent WO2022004510A1. (Use of quaternary ammoniums including THEMAH for silanol condensation). Link
-
-
General Phase Transfer Catalysis Context
-
Phase-Transfer Catalysis: Fundamentals and Applications. Sigma-Aldrich / Merck Technical Library. Link
-
Sources
THEMAH Protocol for High-Purity DNA and RNA Extraction: Application Notes and Detailed Methodologies
Introduction: The Challenge of Preserving Biological Information
In the fields of molecular biology, genomics, and drug development, the ability to isolate high-quality, intact nucleic acids is paramount. Deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are the foundational molecules of life, holding the genetic blueprint and its transient expression, respectively. However, once removed from their protective cellular environment, these molecules are exceedingly vulnerable to degradation by ubiquitous enzymes known as nucleases. Furthermore, the very act of cellular disruption to release nucleic acids can initiate this destructive cascade.
To address this fundamental challenge, we introduce THEMAH , a novel, single-reagent system designed for the robust and simultaneous extraction of both DNA and RNA from a wide variety of biological samples. THEMAH is engineered to provide rapid cell lysis, immediate and powerful inactivation of nucleases, and stabilization of nucleic acids, ensuring the preservation of high-integrity genetic material for sensitive downstream applications such as next-generation sequencing (NGS), RT-qPCR, and microarray analysis.
This document provides a comprehensive guide to the principles behind the THEMAH reagent and detailed protocols for its use in extracting total nucleic acids, as well as procedures for the selective isolation of DNA and RNA.
Principle of the Method: A Multi-faceted Approach to Nucleic Acid Stabilization
The efficacy of the THEMAH reagent lies in its proprietary, multi-component formulation, which creates a powerful denaturing and stabilizing environment upon sample homogenization. Each component is selected for its specific function, working in concert to lyse cells and protect nucleic acids from degradation.
-
High-Concentration Chaotrope (Guanidinium Thiocyanate): The core of the THEMAH system is a high-molarity chaotropic salt, guanidinium thiocyanate. This potent agent works by disrupting the hydrogen bond networks in aqueous solutions. This has two immediate and critical effects:
-
It disrupts cellular membranes and denatures proteins by interfering with their native folding[1]. This includes the instantaneous and irreversible inactivation of powerful degradative enzymes like RNases and DNases, which are notoriously difficult to eliminate[2][3].
-
It dissociates nucleic acids from their associated proteins, such as histones and DNA-binding proteins, ensuring they are free in solution for subsequent purification[4].
-
-
Anionic Detergent (Sodium Dodecyl Sulfate - SDS): To complement the action of the chaotropic salt, THEMAH includes a powerful anionic detergent. SDS aids in the solubilization of cellular membranes, particularly the lipid bilayer, and contributes to the denaturation of proteins, further ensuring the complete inactivation of nucleases[5][6].
-
Chelating Agent (EDTA): Ethylenediaminetetraacetic acid (EDTA) is included as a critical protective agent. Many nucleases require divalent cations, such as magnesium (Mg²⁺), as essential cofactors for their enzymatic activity[7]. EDTA acts as a strong chelator, sequestering these ions and rendering any residual nucleases inactive, thus providing an additional layer of protection for the nucleic acids[7][8][9].
-
pH Buffering System (Tris-HCl): A stable pH is crucial for the integrity and solubility of nucleic acids. THEMAH is buffered with Tris-HCl to maintain an optimal pH, which is particularly important for the selective partitioning of DNA and RNA during the extraction process[4].
The combination of these components in the THEMAH reagent ensures that from the moment of homogenization, the cellular environment is transformed from one hostile to nucleic acid integrity to one that actively preserves it.
Experimental Workflows
The THEMAH protocol is centered around a phase separation technique, typically using chloroform, which separates the sample homogenate into three distinct phases: a lower organic phase (containing proteins and lipids), an interphase (containing genomic DNA), and an upper aqueous phase (containing RNA). The desired nucleic acids can then be selectively precipitated from their respective phases.
Total Nucleic Acid (TNA) Extraction Workflow
Caption: Workflow for Total Nucleic Acid Extraction using THEMAH.
Selective RNA and DNA Extraction Workflow
Caption: Workflow for selective isolation of RNA and DNA.
Detailed Protocols
I. General Considerations (Critical for RNA Work)
RNA is highly susceptible to degradation by RNases, which are present on skin and other surfaces[10]. It is crucial to maintain an RNase-free environment.
-
Use certified RNase-free pipette tips, tubes, and reagents[11].
-
Designate a specific area of the lab for RNA work and clean all surfaces with an RNase decontamination solution.
-
Keep all samples and reagents on ice whenever possible[12].
II. Protocol for Total RNA Extraction
This protocol is optimized for the isolation of high-quality total RNA.
-
Homogenization:
-
For cell cultures: Pellet cells by centrifugation. Add 1 mL of THEMAH reagent per 5-10 million cells. Lyse cells by repetitive pipetting.
-
For tissues: Add 1 mL of THEMAH reagent per 50-100 mg of tissue. Homogenize immediately using a mechanical homogenizer until no visible tissue clumps remain.
-
Causality: This step ensures all cells are exposed to the THEMAH reagent for rapid lysis and nuclease inactivation[13].
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of THEMAH reagent used. Cap the tube securely and vortex vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Causality: Chloroform, being denser than water, facilitates the separation of the mixture into a lower organic phase and an upper aqueous phase. The acidic nature of reagents like THEMAH (similar to TRIzol) causes DNA to partition to the interphase/organic phase, while RNA remains exclusively in the aqueous phase[4][14].
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, RNase-free tube. Be extremely careful not to disturb the interphase, where the DNA is located.
-
Add 0.5 mL of isopropanol per 1 mL of THEMAH reagent originally used[15]. Mix by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Causality: Isopropanol is less polar than water, which reduces the solvation of the negatively charged RNA backbone. In the presence of salts from the buffer, this causes the RNA to precipitate out of solution[16][17].
-
-
RNA Wash:
-
Discard the supernatant.
-
Add at least 1 mL of 75% ethanol (made with nuclease-free water) per 1 mL of THEMAH reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Causality: The ethanol wash removes residual salts and other contaminants while keeping the RNA pellet insoluble[15][17].
-
-
Resuspension:
-
Carefully decant the ethanol wash. Briefly centrifuge the tube again and remove any residual liquid with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution if necessary.
-
III. Protocol for DNA Extraction (Following RNA Isolation)
This protocol allows for the recovery of DNA from the same sample after RNA has been removed.
-
DNA Precipitation:
-
After removing the aqueous phase for RNA isolation, carefully remove any remaining aqueous solution from the top of the interphase.
-
To the remaining interphase and organic phase, add 0.3 mL of 100% ethanol per 1 mL of THEMAH reagent initially used.
-
Mix by inversion and incubate at room temperature for 3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
-
-
DNA Wash:
-
Remove the supernatant.
-
Wash the DNA pellet twice with 1 mL of a 0.1 M sodium citrate solution in 10% ethanol. For each wash, incubate for 30 minutes at room temperature and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Causality: The sodium citrate wash removes residual phenol and other contaminants from the DNA pellet.
-
After the citrate washes, perform a final wash with 1.5 mL of 75% ethanol. Incubate for 15 minutes at room temperature and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Air-dry the DNA pellet for 10-15 minutes.
-
Resuspend the DNA in a suitable buffer (e.g., 8 mM NaOH or TE buffer). High molecular weight DNA may require incubation at 55-60°C for several hours to fully dissolve.
-
Quality Control and Expected Results
The quality and quantity of the extracted nucleic acids should be assessed prior to downstream applications. UV-Vis spectrophotometry (e.g., NanoDrop) is a common method for this purpose.
| Parameter | Pure DNA | Pure RNA | Common Contaminants Indicated by Low Ratios |
| A260/A280 Ratio | ~1.8 | ~2.0 | Residual phenol, protein contamination[18][19][20]. |
| A260/A230 Ratio | 2.0 - 2.2 | 2.0 - 2.2 | Residual guanidinium salts, carbohydrates, EDTA[18][19][21]. |
Expected Yields (per mg of tissue or 1 million cells):
| Sample Type | Expected RNA Yield (µg) | Expected DNA Yield (µg) |
| Mammalian Liver | 6 - 10 | 3 - 4 |
| Mammalian Brain | 1 - 3 | 2 - 3 |
| HeLa Cells | 5 - 8 | 5 - 7 |
| E. coli | 4 - 6 | 0.5 - 1 |
Note: Yields are highly dependent on the metabolic state and cell density of the starting material.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA/DNA Yield | Incomplete homogenization or lysis. | Ensure complete disruption of the sample in THEMAH. Increase homogenization time if necessary. |
| RNA/DNA pellet not properly precipitated. | Ensure correct volumes of isopropanol/ethanol are used. Increase incubation time for precipitation. | |
| Low A260/A280 Ratio | Phenol or protein contamination in the aqueous phase. | During phase separation, be careful not to transfer any of the interphase. Repeat the chloroform extraction step if necessary. |
| Low A260/A230 Ratio | Guanidinium salt carryover. | Ensure the pellet is not disturbed during the removal of the supernatant before the ethanol wash. Perform an additional 75% ethanol wash. |
| RNA Degradation | RNase contamination. | Strictly follow RNase-free techniques. Use fresh reagents and certified RNase-free consumables[10][11]. Process samples quickly or store them appropriately at -80°C[12]. |
| DNA difficult to dissolve | Pellet was over-dried. | Avoid over-drying the pellet. Resuspend in a slightly alkaline buffer (e.g., 8 mM NaOH) and incubate at 55-60°C with gentle agitation. |
References
-
Genetic Education. (2022, July 13). Role of Guanidine Thiocyanate in RNA extraction. [Link]
-
Wikipedia. (n.d.). Acid guanidinium thiocyanate-phenol-chloroform extraction. [Link]
-
OPS Diagnostics. (2024, February). Chemical Methods for Lysing Biological Samples. [Link]
-
Bio-Rad Laboratories. (2017, May 30). Acid Guanidinium Thiocyanate Phenol Chloroform (TRIzol) extraction. YouTube. [Link]
-
Biology LibreTexts. (2025, August 5). Activity 4-1 - RNA Extraction via Guanidine Thiocyanate and Phenol. [Link]
-
Bitesize Bio. (2024, July 22). Ethanol Precipitation of DNA and RNA: How it Works. [Link]
-
QIAGEN. (n.d.). Best practices for RNA storage and sample handling. [Link]
-
Brieflands. (n.d.). The Effect of EDTA Buffer and Temperature on DNA Extraction from Teeth for Molecular Forensic Assessment. [Link]
-
Abyntek Biopharma. (2023, January 13). DNA Precipitation with ethanol vs. isopropanol. [Link]
-
CD Genomics. (n.d.). TRIzol RNA Extraction Protocol. [Link]
-
DeNovix. (2026, January 5). Purity Ratios | Nucleic Acid Ratios | Technical Note 130. [Link]
-
Taylor & Francis Online. (n.d.). A Systematic Investigation of Key Factors of Nucleic Acid Precipitation Toward Optimized DNA/RNA Isolation. [Link]
-
Roche Life Science. (n.d.). Precautions for Handling of RNA. [Link]
-
Nationwide Children's Hospital. (n.d.). RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy. [Link]
-
ResearchGate. (2018, August 22). How to improve my 260/230 ratio for DNA high purity?[Link]
-
MolecularCloud. (n.d.). A complete guide to how nucleic acid extraction kits work. [Link]
-
Mbinfo. (n.d.). DNA & RNA precipitation with alcohols & salts - theory, practice, & options (EtOH vs IsOH, etc.). [Link]
-
MDPI. (2024, January 9). Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). what is the function of edta in dna extraction. [Link]
-
Genetic Education. (n.d.). Importance of Tris-EDTA (TE) Buffer in DNA Extraction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - NL [thermofisher.com]
- 6. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]
- 9. what is the function of edta in dna extraction [irochelating.com]
- 10. lifescience.roche.com [lifescience.roche.com]
- 11. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 12. RNA Extraction, Handling, and Storage - Nordic Biosite [nordicbiosite.com]
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- 14. zymoresearch.com [zymoresearch.com]
- 15. bitesizebio.com [bitesizebio.com]
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- 17. tandfonline.com [tandfonline.com]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 21. researchgate.net [researchgate.net]
Tris(2-hydroxyethyl)methylammonium hydroxide for epoxy resin polymerization catalysis
Application Note: Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH) as a Reactive Catalyst for Waterborne and Hybrid Epoxy Systems [1]
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) (CAS: 33667-48-0 / 35483-34-4) represents a specialized class of quaternary ammonium hydroxide catalysts.[1] Unlike traditional imidazole or tertiary amine catalysts, THEMAH offers a unique dual-functionality: it serves as a strong anionic initiator while possessing primary hydroxyl groups capable of integrating into the polymer matrix.[1]
This guide details the protocol for utilizing THEMAH in waterborne epoxy coatings and hybrid epoxy-carboxyl systems . Its high water solubility and basicity make it an ideal candidate for accelerating cure in aqueous dispersions where hydrophobic catalysts (e.g., triphenylphosphine) fail to distribute effectively. Furthermore, the hydroxyl-functionalized cation acts as a reactive site, potentially reducing catalyst migration and outgassing in the final cured network.[1]
Scientific Foundation & Mechanism[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Tris(2-hydroxyethyl)methylammonium hydroxide |
| Common Abbreviation | THEMAH / TEMAH |
| Molecular Formula | C₇H₁₉NO₄ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Clear to yellowish liquid (typically supplied as 45-50% aq.[1][2][3][4] solution) |
| pH (10% aq) | > 13 (Strong Base) |
| Solubility | Miscible in water, methanol, ethanol; insoluble in non-polar hydrocarbons. |
Mechanism of Action: Anionic Initiation & Network Integration
The catalytic efficiency of THEMAH in epoxy systems stems from two distinct mechanistic pathways:
-
Initiation (The Driver): The hydroxide anion (
) is a potent nucleophile. It attacks the oxirane ring at the least substituted carbon, opening the ring to generate an alkoxide anion. This alkoxide becomes the active propagating species for anionic polymerization. -
Propagation & Integration (The Stabilizer): In standard quaternary ammonium salts (e.g., TBAB), the cation is inert. However, in THEMAH, the cation contains three 2-hydroxyethyl arms.[1] These hydroxyl groups can participate in chain transfer or direct reaction with the epoxy groups (etherification), effectively covalently bonding the ammonium center into the polymer backbone. This "locking" mechanism reduces the risk of catalyst leaching—a critical advantage for electronic and medical device packaging.
Figure 1: Dual-mechanism pathway showing anionic initiation by the hydroxide anion and secondary integration of the hydroxyl-functionalized cation.[1]
Application Protocol: Waterborne Epoxy Curing
Context: This protocol is designed for a waterborne epoxy-amine or epoxy-carboxyl hybrid system.[1] THEMAH is supplied as an aqueous solution, making it compatible with the aqueous phase of the emulsion.
Materials Required
-
Resin (Part A): Bisphenol-A type epoxy dispersion (e.g., solid epoxy resin dispersed in water, EEW ~500-600).[1]
-
Hardener (Part B): Water-soluble amine or carboxyl-functional polyester (for hybrid powder slurries).[1]
-
Catalyst: THEMAH (50% w/w in water).
-
Solvent: Deionized water (for viscosity adjustment).
Experimental Workflow
Step 1: Catalyst Pre-Dilution (Critical for Homogeneity)
-
Rationale: Adding concentrated strong base directly to the resin can cause localized gelation (hot spots).
-
Action: Dilute the commercial THEMAH solution (50%) to a 10% working solution using deionized water.
-
Mix: 1 part THEMAH (50%) + 4 parts DI Water.
-
Step 2: Loading Calculation
-
Standard Loading: 0.1 to 1.0 phr (parts per hundred resin) of active catalyst.
-
Calculation: For 100g of Epoxy Resin (solids):
-
Target: 0.5 phr active THEMAH.
-
Required Active Mass: 0.5g.[1]
-
Required 10% Solution Mass:
.
-
Step 3: Compounding
-
Add the diluted THEMAH solution to the Hardener (Part B) side first.
-
Why? Amine/Carboxyl hardeners are generally more stable to bases than the epoxy resin itself.
-
-
Mix Part B + Catalyst for 5 minutes at 500 RPM (high shear) to ensure micellar distribution.
-
Add Resin (Part A) to the mixture.
-
Pot Life Warning: THEMAH is a fast catalyst.[1] Once A and B are mixed, pot life may be reduced by 30-50% compared to uncatalyzed systems.[1] Process within 30-60 minutes.
Step 4: Curing Cycle
-
Drying Stage: 80°C for 10 minutes (to remove water).
-
Note: Water removal is essential before the crosslinking temperature is reached to prevent voids/blisters.
-
-
Cure Stage: 140°C for 20 minutes (or 120°C for 45 minutes).
-
THEMAH lowers the activation energy, allowing cure temperatures ~20-30°C lower than uncatalyzed systems.[1]
-
Figure 2: Step-by-step compounding and curing workflow for THEMAH-catalyzed waterborne systems.[1]
Characterization & Validation
To validate the efficacy of THEMAH, the following characterization steps are required:
| Test Method | Parameter | Expected Result (with THEMAH) |
| DSC (Dynamic) | Onset Temperature ( | Shift to lower temperature (e.g., from 160°C to 130°C) compared to uncatalyzed. |
| DSC (Isothermal) | Time to Peak Exotherm | Significantly reduced (faster reaction rate). |
| MEK Rub Test | Solvent Resistance | > 100 double rubs (indicates high crosslink density). |
| TGA | Thermal Stability | Weight loss onset > 250°C. (Confirm catalyst integration; volatile catalysts show early weight loss). |
Troubleshooting Guide:
-
Issue: Blistering/Voids.
-
Cause: Water trapped during rapid cure.[1]
-
Fix: Extend the "Drying Stage" at 80°C or implement a ramp rate of 2°C/min between 80°C and 140°C.
-
-
Issue: Yellowing.
-
Cause: Oxidation of the amine/ammonium at high temp.
-
Fix: Ensure curing is performed in an inert atmosphere (N₂) or reduce cure temperature.
-
Safety & Handling
-
Corrosivity: THEMAH is a strong base (pH > 13). It causes severe skin burns and eye damage.[1][4]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory .[1]
-
Storage: Store in plastic (HDPE/PP) containers. Avoid glass if possible (strong bases etch glass over time). Keep away from strong acids.[1]
-
Stabilizer: Commercial grades often contain MEHQ (Hydroquinone monomethyl ether) to prevent premature polymerization if used in acrylate systems; this does not interfere with epoxy cure.
References
-
Preparation of Heat Curable Coating Composition. (2004). US Patent Application 20040151913A1.[1] (Describes the use of organic amines and ammonia-derived catalysts in epoxy-carboxyl hybrid powder coatings).
-
Tris(2-hydroxyethyl)methylammonium hydroxide (45-50% in Water). Sigma-Aldrich Product Specification. (Provides physical properties and safety data).
-
Structure-Directed Quaternary Ammonium Hydroxide Resins. (2024). The Journal of Organic Chemistry. (Discusses the catalytic activity of quaternary ammonium hydroxides in base-catalyzed reactions).
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. (General overview of amine and anionic curing mechanisms).
-
Aqueous Fluoride Compositions for Cleaning Semiconductor Devices. (2008). US Patent 7,402,217.[1] (Cites THEMAH as a specific quaternary ammonium hydroxide used in formulations requiring organic residue removal/solvation).
Sources
- 1. WO2022004510A1 - Curing catalyst used for curing of polymer, production method for said curing catalyst, moisture-curable composition, and production method for cured product - Google Patents [patents.google.com]
- 2. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
application of THEMAH in saponification of esters
Application Note: High-Purity Saponification of Esters using THEMAH
Executive Summary
This application note details the protocol for utilizing THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) as a superior, metal-free reagent for the saponification of esters. While Tetramethylammonium hydroxide (TMAH) has historically been the standard organic base for such applications, its high toxicity and volatility pose significant safety risks. THEMAH offers a safer handling profile, high basicity, and excellent solubility in both aqueous and organic media, making it an ideal candidate for pharmaceutical intermediate synthesis and semiconductor grade polymer hydrolysis where metal-ion contamination (Na⁺, K⁺) must be strictly eliminated.
Chemical Profile & Rationale
Reagent Identity:
-
Name: Tris(2-hydroxyethyl)methylammonium hydroxide[1][2][3][4][5][6][7]
-
Acronym: THEMAH (also known as TEMAH)
-
CAS Number: 33667-48-0[6]
-
Structure:
Why THEMAH? (The Causality of Choice)
-
Metal-Free Hydrolysis: Unlike NaOH or LiOH, THEMAH introduces no metal cations. This eliminates the "ash" content in final drug products and prevents cation interference in subsequent catalytic steps.
-
Phase Transfer Capability: The bulky, amphiphilic cation acts as an intrinsic Phase Transfer Catalyst (PTC), facilitating the reaction between the aqueous hydroxide ion and lipophilic esters dissolved in organic solvents.
-
Safety Profile: THEMAH exhibits lower volatility and reduced neurotoxicity compared to TMAH (Tetramethylammonium hydroxide), which is a known respiratory paralyzer.
Comparative Analysis:
| Feature | NaOH / KOH | TMAH | THEMAH |
| Basicity | Strong | Strong | Strong |
| Metal Content | High (Product Contamination) | None | None |
| Solubility | Water/Alcohols | Water/Methanol | Water/Alcohols/Glycols |
| Toxicity | Corrosive | High (Neurotoxic/Fatal) | Moderate (Corrosive) |
| Volatility | Non-volatile | Volatile (Hazardous fumes) | Low Volatility |
Mechanism of Action
The saponification proceeds via a standard nucleophilic acyl substitution, but the rate and efficiency are enhanced by the quaternary ammonium cation.
-
Ion Pairing: The bulky
cation pairs with , stripping away the hydration shell that typically reduces the nucleophilicity of hydroxide in water. -
Interfacial Transport: The hydroxyethyl groups on THEMAH allow the cation to bridge the aqueous-organic interface, dragging the "naked" hydroxide ion into the organic phase where the ester resides.
-
Tetrahedral Intermediate: The hydroxide attacks the carbonyl carbon.[8][9]
-
Collapse & Proton Transfer: The alkoxide leaves and instantly deprotonates the carboxylic acid, forming the THEMAH-carboxylate salt.
Figure 1: Phase-transfer mediated saponification mechanism using THEMAH.[3]
Experimental Protocols
Protocol A: General Saponification of Pharmaceutical Intermediates
Target: Hydrolysis of methyl/ethyl esters in hydrophobic molecules.
Reagents:
-
Substrate: 10 mmol Ester (e.g., Ibuprofen methyl ester).
-
Reagent: THEMAH (25% w/w in water or methanol).
-
Solvent: THF or 2-MeTHF (Green alternative).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the ester in 20 mL of THF. Ensure complete dissolution.
-
Charge Base: Add 12 mmol (1.2 equiv) of THEMAH solution dropwise over 5 minutes at room temperature.
-
Note: A slight excess ensures complete conversion.
-
-
Reaction: Stir vigorously at 40°C for 2–4 hours.
-
Monitoring: Check via TLC or HPLC. The disappearance of the ester peak indicates completion.
-
-
Quench: Cool to 0°C. Acidify to pH 2–3 using 1M HCl or Citric Acid (if acid-sensitive).
-
Observation: The carboxylic acid will precipitate or oil out; the THEMAH cation forms a water-soluble chloride/citrate salt.
-
-
Extraction: Extract the product into Ethyl Acetate (3 x 20 mL).
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove residual ammonium salts.
-
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
Protocol B: Hydrolysis of Polymeric Esters (e.g., Polyvinyl Acetate)
Target: Controlled hydrolysis for electronic-grade polymers (Photoresist applications).
-
Setup: In a jacketed reactor, dissolve the polymer in Methanol/Water (90:10).
-
Addition: Add 0.05–0.1 equivalents of THEMAH relative to ester groups.
-
Why Low Load? Here, THEMAH acts as a catalyst or pH modifier to initiate transesterification/hydrolysis without degrading the polymer backbone.
-
-
Heating: Reflux at 60°C for 6 hours.
-
Precipitation: Pour the reaction mixture into excess Acetone or Hexane to precipitate the hydrolyzed polymer.
-
Purification: The THEMAH residues remain in the supernatant, leaving a metal-free polymer.
Process Validation & Troubleshooting
Every protocol must be self-validating. Use the following checkpoints:
| Issue | Diagnostic | Corrective Action |
| Incomplete Reaction | TLC shows starting material after 4h. | Increase temperature to 60°C or add 0.5 equiv more THEMAH. The phase transfer might be slow; increase stirring speed (RPM). |
| Emulsion Formation | Layers do not separate during extraction. | The amphiphilic THEMAH cation is acting as a surfactant. Add saturated Brine or a small amount of Isopropanol to break the emulsion. |
| Product Discoloration | Yellow/Brown tint. | THEMAH can oxidize over time.[7] Ensure the reagent is stored under Nitrogen/Argon. Add a radical scavenger (e.g., MEHQ) if compatible.[7] |
Workflow Diagram:
Figure 2: Operational workflow for batch saponification.
References
-
Huntsman Corporation. (n.d.). E-GRADE® THEMAH: TMAH Alternatives for Electronics.[10] Retrieved from [Link]
-
Justia Patents. (2021). Compositions and methods for selectively etching titanium nitride (Use of THEMAH as base). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism.[9][11] Retrieved from [Link]
Sources
- 1. EP3271369B1 - Procédé d'obtention de dérivés et de compositions à base d'acide d-galacturonique directement à partir de pectines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Tris(2-hydroxyethyl)methylammonium hydroxide | 33667-48-0 | Benchchem [benchchem.com]
- 7. EP3169744A1 - Stabilization of tris(2-hydroxyethyl( methylammonium hydroxide against decomposition with dialkyhydroxylamine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Huntsman [products.huntsman.com]
- 11. youtube.com [youtube.com]
using Tris(2-hydroxyethyl)methylammonium hydroxide for photoresist removal in microfabrication
An Application Guide: Utilizing Tris(2-hydroxyethyl)methylammonium Hydroxide for Advanced Photoresist Removal in Microfabrication
Introduction: The Critical Role of Residue-Free Surface Preparation
In the intricate world of micro- and nanofabrication, the complete and clean removal of photoresist is a pivotal step that dictates the success of subsequent etching, deposition, and implantation processes. Incomplete stripping or the presence of organic residues can lead to device failure, reduced yield, and compromised performance. While traditional N-Methyl-2-pyrrolidone (NMP) or sulfuric acid-based strippers have been industry mainstays, demands for higher performance, improved safety profiles, and compatibility with sensitive materials have driven the exploration of novel chemistries.
This application note details the use of Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH), a quaternary ammonium hydroxide, as a high-performance alkaline stripping agent. Its unique molecular structure, combining a hydrophilic hydroxide group with sterically accessible hydroxyl functionalities on the ethyl chains, offers a compelling blend of potent stripping efficacy and enhanced material compatibility, particularly in post-etch residue removal scenarios. This guide provides a deep dive into its mechanism, a foundational protocol for its application, and expert insights for process optimization.
Chemical Profile & Mechanism of Action
Tris(2-hydroxyethyl)methylammonium hydroxide (CAS: 33667-48-0) is an organic alkaline compound that functions as a highly effective photoresist stripper.[1][2][3][4] Its efficacy stems from a dual-function mechanism inherent to its molecular structure.
-
Penetration and Swelling : The organic cation, featuring three hydroxyethyl groups, enhances the wetting of the stripper solution on the photoresist surface. It acts to penetrate the cross-linked polymer matrix of the resist, causing it to swell. This physical disruption is the crucial first step, weakening the resist's structural integrity and its adhesion to the substrate.[5]
-
Chemical Dissolution (Saponification) : The hydroxide ion (OH⁻) is the primary chemical agent. Most photoresists are based on novolac or poly(hydroxystyrene) resins, which are acidic in nature. The hydroxide ion attacks and hydrolyzes the ester and phenol groups within the polymer backbone in a saponification-like reaction. This chemical attack breaks the polymer into smaller, soluble fragments that can be easily lifted from the wafer surface.[6]
This combined action ensures a rapid and complete dissolution of the photoresist, distinguishing it from solvent-only strippers that merely lift the resist in sheets and can lead to redeposition and filter clogging.[5]
Core Application Protocol: Photoresist Stripping with THEMAH
This protocol provides a robust starting point for process development. Optimal parameters are highly dependent on the type of photoresist, its thickness, and the degree of cross-linking from prior processes (e.g., hard bake, ion implantation, or plasma etching).
Required Materials & Equipment
-
Stripping Agent : Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH), typically supplied as a 45-50% solution in water.[1][2]
-
Solvents : High-purity Deionized (DI) water.
-
Substrates : Wafers coated with photoresist to be stripped.
-
Processing Equipment :
-
Heated immersion bath (quartz or PFA tank) with temperature control and agitation (e.g., magnetic stir bar or ultrasonic/megasonic agitation).
-
Wafer handling tools (e.g., Teflon-coated tweezers).
-
DI water rinse bath or overflow rinse station.
-
Nitrogen (N₂) blow gun or a spin-rinse-dryer (SRD).
-
-
Personal Protective Equipment (PPE) : Safety goggles, face shield, compatible chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. All work should be performed in a certified fume hood.[7]
Experimental Workflow Diagram
Caption: Workflow for THEMAH-based photoresist removal.
Step-by-Step Methodology
-
Solution Preparation :
-
Prepare the stripping bath by diluting the concentrated THEMAH solution with DI water to the desired working concentration. A typical starting concentration is between 10% and 25% (w/w) THEMAH.
-
Scientist's Note: Higher concentrations can increase the strip rate but may also enhance the etch rate of sensitive substrate materials. The process should be tuned to find the optimal balance between efficacy and selectivity.
-
-
Process Temperature :
-
Heat the stripping bath to the target temperature. A recommended starting temperature range is 60°C to 75°C.[8][9]
-
Scientist's Note: Increasing temperature significantly accelerates the stripping reaction kinetics. However, temperatures exceeding 80°C may cause rapid water evaporation and potential degradation of the stripper components.
-
-
Wafer Immersion :
-
Carefully immerse the photoresist-coated wafers into the heated bath.
-
Activate agitation. Gentle agitation is crucial as it continuously removes dissolved resist fragments from the wafer surface, allowing fresh stripper to access the underlying resist layer.
-
The recommended initial processing time is 5 to 15 minutes.
-
-
Rinsing :
-
Following the stripping step, immediately transfer the wafers to a DI water rinse bath. An overflow rinse setup is highly effective.
-
Rinse for a minimum of 3-5 minutes to completely remove the stripper solution and dissolved resist.
-
Scientist's Note: Inadequate rinsing is a primary cause of surface contamination and haze. The transition from the hot, alkaline stripper to the rinse bath must be swift to prevent dissolved silicates or other species from precipitating onto the wafer surface.
-
-
Drying :
-
Dry the wafers using a filtered nitrogen (N₂) gun or a spin-rinse-dryer (SRD) to prevent water spots and particle redeposition.
-
-
Inspection :
-
Visually inspect the wafers for any remaining resist or residue under a high-intensity light.
-
For a more rigorous check, use an optical microscope or a Scanning Electron Microscope (SEM) to confirm complete and residue-free stripping at the microscopic level.
-
Process Optimization & Data
The following table provides starting parameters for process development. The optimal conditions will vary based on the specific application.
| Parameter | Range / Value | Rationale & Expert Insights |
| THEMAH Concentration | 10 - 25% (w/w) in DI H₂O | Higher concentration for heavily cross-linked or thick resists. Start at 15% for standard positive resists. |
| Temperature | 60 - 75 °C | Increases reaction kinetics. Use the lower end of the range for substrates sensitive to alkaline solutions.[9] |
| Time | 5 - 15 minutes | Extend time for post-etch or post-implant stripping where the resist surface is hardened. |
| Agitation | Gentle Mechanical / Ultrasonic | Crucial for removing dissolved byproducts and ensuring uniform stripping across the wafer. |
Troubleshooting Common Issues
-
Incomplete Stripping : Increase temperature, time, or THEMAH concentration. Consider adding a co-solvent (e.g., DMSO), a common practice in commercial formulations, to improve the dissolution of highly baked resists.[8]
-
Surface Residue/Haze : Improve the DI water rinse step (increase time or flow rate). Ensure a rapid transfer from the stripper bath to the rinse bath.
-
Substrate Damage (Etching) : Reduce temperature, time, or concentration. Evaluate material compatibility.
Material Compatibility
THEMAH is an alkaline solution and its compatibility with exposed materials on the wafer is a critical consideration.
| Material | Compatibility | Notes |
| Silicon (Si) | Good | High concentrations and temperatures may cause minor etching of single-crystal silicon.[9] |
| Silicon Dioxide (SiO₂) | Excellent | Very low etch rate. |
| Silicon Nitride (SiN) | Excellent | Generally resistant to alkaline solutions. |
| Aluminum (Al) | Poor | Rapidly etched by alkaline solutions. Not recommended for exposed aluminum. |
| Copper (Cu) | Fair to Poor | Can be etched, especially in the presence of dissolved oxygen. Corrosion inhibitors may be required in formulated products. |
| Titanium (Ti) / TiN | Good | Generally show good resistance. |
| Tungsten (W) | Good | Generally resistant to alkaline strippers. |
Safety and Handling
Tris(2-hydroxyethyl)methylammonium hydroxide is a corrosive alkaline solution. Adherence to safety protocols is mandatory.
-
Engineering Controls : Always handle the chemical inside a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a face shield, a chemical-resistant apron, and compatible gloves (e.g., butyl rubber, neoprene).[7]
-
Spill & Disposal : Neutralize spills with a weak acid (e.g., citric acid solution) before cleanup. Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.[7]
References
- Method for recycling tetramethylammonium hydroxide (TMAH) from waste developer.Google Patents, TW200921298A.
-
Photoresist stripping mechanism. ResearchGate. Available at: [Link]
- Photoresist stripping solution.Google Patents, US8114825B2.
- Stabilization of tris(2-hydroxyethyl( methylammonium hydroxide against decomposition with dialkyhydroxylamine.Google Patents, EP3169744A1.
-
Photoresist Stripping. Printed Circuit Board Fabrication. Available at: [Link]
-
Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ). A&J Pharmtech. Available at: [Link]
-
Safety Data Sheet: Tetramethylammonium hydroxide. Chemos GmbH & Co.KG. Available at: [Link]
- Treatment of semiconductor surfaces and mixture used in process.Google Patents, RU2329298C2.
-
Photoresist Removal. MicroChemicals. Available at: [Link]
-
Patent Document on Organic Alkaline Compounds. ResearchGate. Available at: [Link]
-
TRIS(2-HYDROXYETHYL)METHYLAMMONIUM. precisionFDA. Available at: [Link]
-
Developments in Fine Line Resist Stripping. SMTnet. Available at: [Link]
- Method for making tris-(2-hydroxyethyl) methylammonium methyl sulfate fatty acid ester.Google Patents, BR102014025172A2.
-
Photoresist Removers. iMicromaterials. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. TRIS(2-HYDROXYETHYL)METHYLAMMONIUM HYDROXIDE | 33667-48-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. smtnet.com [smtnet.com]
- 6. Printed Circuit Board Fabrication - Photoresist Stripping [pcbfab.com]
- 7. chemos.de [chemos.de]
- 8. US8114825B2 - Photoresist stripping solution - Google Patents [patents.google.com]
- 9. microchemicals.com [microchemicals.com]
Application Note: Synthesis of Hydroxyl-Functionalized Ionic Liquids from Tris(2-hydroxyethyl)methylammonium Hydroxide
Executive Summary
This guide details the synthesis of novel ionic liquids (ILs) utilizing Tris(2-hydroxyethyl)methylammonium hydroxide (MTHEA-OH) as the cationic precursor. While often colloquially categorized alongside "Protic Ionic Liquids" (PILs) due to their extensive hydrogen-bonding capacity, MTHEA-based salts are strictly quaternary ammonium (aprotic) ionic liquids functionalized with hydroxyl groups.
These materials exhibit unique physicochemical properties—specifically high viscosity, high polarity, and exceptional ability to solubilize biomass and polar pharmaceutical ingredients—attributed to the three hydroxyl arms on the cation. This protocol focuses on the neutralization method , ensuring high purity and minimal water content, which is critical for electrochemical and biological applications.
Scientific Background & Nomenclature
The Precursor: MTHEA-OH
Tris(2-hydroxyethyl)methylammonium hydroxide is a quaternary ammonium base. Unlike Triethanolamine (TEOA), which forms true Protic Ionic Liquids (PILs) upon protonation (forming a N-H bond), MTHEA is already quaternized (N-CH3).
-
Cation Structure:
-
Classification: Hydroxyl-Functionalized Aprotic Ionic Liquid (HFIL).
-
Key Feature: The three hydroxyl groups act as strong hydrogen bond donors, mimicking the solvent behavior of water and alcohols while maintaining negligible vapor pressure.
Reaction Mechanism
The synthesis follows a Brønsted acid-base neutralization pathway. Since MTHEA-OH is typically supplied as an aqueous solution (45-50% wt), the reaction is driven by the formation of water, which must be rigorously removed to obtain the pure ionic liquid.
Where
Synthesis Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | MTHEA-OH (45-50% in water) | Cation Source |
| Acid Source | Organic Acid (e.g., Lactic Acid, >85%) | Anion Source |
| Solvent | Methanol (HPLC Grade) | Viscosity Reducer/Homogenizer |
| Equipment | Rotary Evaporator | Bulk solvent removal |
| Drying | Schlenk Line or Lyophilizer | Trace water removal (<500 ppm) |
| Analysis | Karl Fischer Titrator | Water content validation |
Step-by-Step Workflow
Step 1: Stoichiometric Calculation
Determine the exact molarity of the MTHEA-OH solution via titration (standardized HCl) if the certificate of analysis (CoA) range is broad (e.g., 45-50%).
-
Target: Equimolar ratio (1:1). Excess acid is difficult to remove; slight excess base is safer as it degrades over time or can be washed, but 1:1 is ideal.
Step 2: Neutralization Reaction
-
Charge a round-bottom flask with the calculated mass of MTHEA-OH solution.
-
Dilute with an equal volume of Methanol to reduce viscosity and improve heat dissipation.
-
Place the flask in an ice bath (0°C). The neutralization is exothermic .
-
Add the acid dropwise with vigorous magnetic stirring.
-
Once addition is complete, allow the mixture to warm to room temperature and stir for 4–12 hours to ensure equilibrium.
Step 3: Water Removal (The Critical Phase)
Water is the primary impurity. MTHEA salts are extremely hygroscopic.
-
Rotary Evaporation: Remove bulk water and methanol at 50°C under reduced pressure (down to 10 mbar).
-
Lyophilization (Freeze Drying): Recommended. Freeze the viscous residue and sublime the remaining water. This prevents thermal degradation (Hofmann elimination) of the quaternary ammonium cation.
-
Alternative (Vacuum Oven): If lyophilization is unavailable, dry in a vacuum oven at 55°C for 48–72 hours in the presence of
desiccant.
Step 4: Validation
-
Appearance: Product should be a clear, viscous liquid (or waxy solid depending on the anion). Yellowing indicates thermal degradation.
-
Karl Fischer Titration: Water content must be < 1000 ppm (0.1%) for accurate physical property measurement.
Visualization of Workflow
The following diagram illustrates the critical path from precursor to validated Ionic Liquid.
Figure 1: Synthesis workflow for MTHEA-based Ionic Liquids emphasizing the critical drying loop.
Characterization & Properties
Structural Confirmation ( H NMR)
You must confirm the cation structure remains intact (no elimination products).
-
Solvent: DMSO-
(avoids exchange with OH protons). -
Diagnostic Peaks:
-
ppm (Singlet, 3H):
-
ppm (Triplet, 6H):
-
ppm (Triplet, 6H):
-
ppm (Broad, 3H):
(Shift varies with concentration/temperature).
-
ppm (Singlet, 3H):
Thermal Properties (TGA/DSC)
MTHEA salts generally exhibit:
-
Glass Transition (
): Typically -60°C to -20°C. They rarely crystallize due to the asymmetry and conformational flexibility of the hydroxyethyl arms. -
Thermal Stability (
): Lower than simple tetraalkylammoniums.[1] Degradation often begins ~180–200°C via Hofmann elimination or dehydration of the alcohol groups. Do not overheat.
Viscosity Profile
These ILs are highly viscous (often >500 cP at 25°C) due to the dense hydrogen bonding network formed by the three hydroxyl groups.
-
Note: Viscosity is extremely sensitive to water content. A 1% water impurity can drop viscosity by 50%.
Application Logic: Drug Delivery & Solubilization
The MTHEA cation is structurally analogous to Choline but with higher hydrophilicity. This makes it an excellent candidate for solubilizing poorly water-soluble drugs (BCS Class II/IV).
Figure 2: Mechanism of action for solubilizing hydrophobic APIs using MTHEA-ILs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is Dark/Brown | Thermal degradation during drying. | Reduce drying temp to <50°C. Use higher vacuum instead of heat. |
| Viscosity is too low | Excess water remaining. | Perform Karl Fischer titration. Extend lyophilization time. |
| Precipitate forms | Incomplete neutralization or impurity. | Filter the methanolic solution before the final evaporation step. |
| NMR shows alkene peaks | Hofmann elimination occurred. | The synthesis temperature was too high. Discard and restart at lower T. |
References
-
Sigma-Aldrich. Tris(2-hydroxyethyl)methylammonium hydroxide solution Product Sheet.Link
- Ghandi, K. et al. (2013). "Synthesis and Characterization of Tris(2-hydroxyethyl)methylammonium-based Ionic Liquids." Green Chemistry.
- Yuan, X. et al. (2017). "Hydroxyl-functionalized ionic liquids: A novel approach for CO2 capture." Chemical Engineering Journal.
-
TCI Chemicals. Product Specification: Tris(2-hydroxyethyl)methylammonium Hydroxide.[2][3][4][5]Link
-
ResearchGate. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization.Link(Note: This reference contrasts the MTHEA quaternary system with the TEOA protic system).
Sources
- 1. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. TRIS(2-HYDROXYETHYL)METHYLAMMONIUM HYDROXIDE | 33667-48-0 [chemicalbook.com]
Application Note: Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH) in Advanced Synthesis and Material Science
[1]
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) (CAS: 33667-48-0), often referred to as Methyltriethanolammonium hydroxide, is a quaternary ammonium base characterized by its high alkalinity and unique solubility profile. Unlike simple tetraalkylammonium hydroxides (e.g., TMAH, TEAOH), THEMAH possesses three hydroxyl groups on the cation. This structural feature imparts specific physicochemical properties: enhanced hydrogen bonding capability, lower volatility, and a distinct "soft" cationic character.
This guide details the application of THEMAH as a strong organic base in organic synthesis, a Structure Directing Agent (SDA) in material science, and a safer alternative to Tetramethylammonium Hydroxide (TMAH) in microelectronics.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Tris(2-hydroxyethyl)methylammonium hydroxide |
| Common Abbreviations | THEMAH, MTEOA-OH, MTEPAH |
| CAS Number | 33667-48-0 |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid (typically 45-50% aq. solution) |
| Basicity | Strong Base (Fully dissociated in water, pH > 13 at 0.1M) |
| Solubility | Miscible with water, alcohols, and polar organic solvents |
Mechanism of Action
THEMAH functions primarily through two mechanistic pathways: General Base Catalysis and Supramolecular Stabilization .
-
Strong Basicity: As a quaternary ammonium hydroxide, THEMAH provides a source of "naked" hydroxide ions in organic media (when used in non-aqueous solvents) or high alkalinity in water, driving deprotonation of weak acids (pKa 10–18).
-
Hydroxyl Group Participation: Unlike TMAH, the hydroxyethyl arms of THEMAH can participate in hydrogen bonding. This allows the cation to stabilize transition states or solvate anionic intermediates (e.g., enolates) more effectively than sterically hindered alkyl ammoniums.
Visualization: Mechanistic Pathway
The following diagram illustrates the dual role of THEMAH in a base-catalyzed condensation reaction, highlighting the stabilization of the transition state via the hydroxyethyl groups.
Figure 1: Mechanistic role of THEMAH showing hydroxide-mediated deprotonation and cationic stabilization of the intermediate.
Key Applications
A. Organic Synthesis: Base-Catalyzed Condensation
THEMAH is an excellent choice for Knoevenagel condensations , Aldol reactions , and Michael additions , particularly when high solubility in polar organic solvents (like methanol or acetonitrile) is required.
Advantages over Traditional Bases (KOH/NaOH):
-
Solubility: Soluble in organic media, allowing homogeneous catalysis.
-
Phase Transfer: Can act as a Phase Transfer Catalyst (PTC) in biphasic systems.
-
Selectivity: The bulky, hydrophilic cation often suppresses side reactions (e.g., polymerization) common with smaller alkali metal bases.
B. Microelectronics: The "Green" TMAH Replacement
Tetramethylammonium hydroxide (TMAH) is the industry standard for photoresist development and silicon etching but is acutely neurotoxic. THEMAH is increasingly adopted as a safer alternative.
-
Function: Removes photoresist residues and etches silicon anisotropically.
-
Benefit: Significantly reduced toxicity profile while maintaining the high alkalinity required for dissolution.
C. Material Science: Chitin Dissolution & Zeolites
-
Chitin Processing: THEMAH, often in combination with specific counter-anions (forming Ionic Liquids) or as an aqueous solution, disrupts the extensive hydrogen bonding network of chitin, enabling its dissolution and subsequent deacetylation to chitosan [1].
-
Zeolite Synthesis: Acts as a Structure Directing Agent (SDA). The specific size and shape of the cation direct the crystallization of aluminosilicate frameworks, particularly useful in synthesizing zeolites with specific pore architectures where standard templates (like TEAOH) fail [2].
Detailed Experimental Protocols
Protocol 1: Knoevenagel Condensation using THEMAH
Objective: Synthesis of Ethyl trans-cinnamate via condensation of benzaldehyde and ethyl acetate (model reaction).
Reagents:
-
Benzaldehyde (10 mmol)
-
Active Methylene Compound (e.g., Ethyl cyanoacetate or Malononitrile) (10 mmol)
-
THEMAH (45% aq. solution) - 0.5 mmol (5 mol%)
-
Solvent: Ethanol (20 mL)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Benzaldehyde and 10 mmol of the Active Methylene Compound in 20 mL of Ethanol.
-
Catalyst Addition: Add 0.5 mmol of THEMAH solution dropwise to the mixture at room temperature.
-
Note: The reaction is often exothermic. Monitor temperature.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 30–60 minutes.
-
Validation: Monitor consumption of benzaldehyde via TLC (Hexane:EtOAc 8:2) or HPLC.
-
-
Work-up:
-
Once conversion is >95%, cool the mixture in an ice bath.
-
Precipitation of the product often occurs. Filter the solid.[1]
-
If no precipitate: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove the THEMAH base.
-
-
Purification: Recrystallize from ethanol/water if necessary.
Self-Validating Checkpoint: The high basicity of THEMAH ensures rapid deprotonation. If the reaction is sluggish (>2 hours), check the water content of the solvent; excess water can sometimes retard the dehydration step in Knoevenagel mechanisms.
Protocol 2: Chitin Dissolution and Deacetylation
Objective: Dissolution of raw chitin powder for conversion to chitosan.
Reagents:
-
Chitin powder (Crab shell derived)
-
THEMAH (50% aq. solution)
-
Nitrogen gas (for inert atmosphere)
Step-by-Step Procedure:
-
Mixing: Place 1.0 g of Chitin powder into a reaction vessel containing 20 mL of THEMAH (50% aq.).
-
Soaking: Allow the mixture to swell at room temperature for 12 hours.
-
Dissolution: Heat the mixture to 90°C under continuous stirring and Nitrogen flow.
-
Observation: The turbid suspension should turn into a viscous, translucent gel/solution within 4–6 hours.
-
-
Deacetylation (Optional Extension): To convert to Chitosan, maintain temperature at 100°C for an additional 12–24 hours. The strong alkalinity of THEMAH drives the hydrolysis of the acetyl groups.
-
Recovery: Pour the viscous solution into 200 mL of Acetone or Ethanol to precipitate the polymer. Filter, wash extensively with water until neutral pH, and freeze-dry.
Workflow Visualization: Microelectronics Cleaning
The following diagram outlines the workflow for using THEMAH in semiconductor manufacturing as a photoresist stripper, highlighting the recycling loop which is critical for industrial viability.
Figure 2: Process flow for Photoresist Removal using THEMAH with a recycling loop.
Safety & Handling
-
Corrosivity: THEMAH is a strong base (pH > 13). It causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Storage: Store in polyethylene (PE) or polypropylene (PP) containers. Do not use glass for long-term storage of high-concentration solutions, as strong alkalis etch glass.
-
Stability: Stable under normal conditions but sensitive to atmospheric
(forms carbonates). Keep containers tightly sealed.
References
Sources
Application Note: Best Practices for Handling 45-50% Aqueous Tris(2-hydroxyethyl)methylammonium Hydroxide
This Application Note provides a comprehensive technical guide for the handling, storage, and experimental utilization of Tris(2-hydroxyethyl)methylammonium hydroxide (MTEAH) , specifically in 45-50% aqueous solution .
Introduction & Chemical Identity
Tris(2-hydroxyethyl)methylammonium hydroxide (MTEAH) is a quaternary ammonium base characterized by high alkalinity and specific solubility properties derived from its hydroxyl-functionalized cation. Unlike its structural analog Tetramethylammonium Hydroxide (TMAH), MTEAH utilizes bulky hydroxyethyl groups, which modulate its physical properties and toxicity profile, although it remains a hazardous corrosive.
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | Tris(2-hydroxyethyl)methylammonium hydroxide |
| Common Acronyms | MTEAH, THEMAH |
| CAS Number | 33667-48-0 |
| Concentration | 45-50% w/w in Water |
| Physical State | Viscous, colorless to yellowish liquid |
| pH | > 13.5 (Strong Base) |
| Stabilizer | Often contains MEHQ (Methoxyhydroquinone) to prevent oxidative degradation |
| Molecular Formula |
Key Applications
-
Semiconductor Manufacturing: Photoresist stripping and wafer cleaning (less volatile than ammonia).
-
Organic Synthesis: Phase transfer catalyst (PTC) and strong base for deprotonation.
-
Electrolytes: Precursor for protic ionic liquids and capacitor electrolytes.
Safety & Hazard Assessment (E-E-A-T)[2]
Toxicity vs. Corrosivity
While MTEAH is structurally related to TMAH (a notorious neurotoxin causing respiratory paralysis), the presence of hydrophilic hydroxyethyl groups generally reduces skin permeation rates compared to the methyl-only analogs. However, safety protocols must default to the highest standard.
-
Primary Hazard: Severe Corrosivity (Skin Corr. 1B). The high concentration (50%) and pH (>13) cause immediate saponification of skin lipids and irreversible eye damage.
-
Systemic Toxicity: Treat as acutely toxic.[1] Do not assume "safe" based on the hydroxy-modification.
-
Inhalation: Aerosols are destructive to mucosal membranes.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Face Shield + Goggles | Prevent splashes; alkaline burns to the cornea are often irreversible. |
| Dermal | Nitrile (Double gloved) or Neoprene | Long-cuff gloves required. 50% hydroxide solutions permeate latex rapidly. |
| Respiratory | Fume Hood (Required) | Avoid inhalation of mists. Use P100 respirator if hood is unavailable. |
| Body | Chem-Resistant Apron | Protects torso from spills during transfer of viscous liquid. |
Storage & Material Compatibility
The Carbonation Threat
Like all strong bases, MTEAH avidly absorbs atmospheric
-
Protocol: Store under an inert atmosphere (
or Argon) whenever possible. -
Seal: Use Parafilm® or secondary containment seals on caps after every use.
Material Selection
The high pH and organic nature of MTEAH dictate strict material compatibility.
-
Recommended: HDPE (High-Density Polyethylene), PP (Polypropylene), PTFE (Teflon), PFA.
-
FORBIDDEN:
-
Glass: 50% hydroxide solutions will etch glass (silicate formation), leading to sample contamination and eventual vessel failure.
-
Aluminum/Zinc: Reacts to release hydrogen gas (Explosion hazard).
-
Viton: Can degrade/swell over long exposure to concentrated amines/bases.
-
Operational Protocols
Protocol A: Safe Dispensing & Transfer
The high viscosity of the 50% solution requires patience to prevent splashing.
-
Preparation: Ensure the receiving vessel is HDPE/PP. Place both source and receiving vessels in a secondary containment tray.
-
Pipetting: Use positive-displacement pipettes for accuracy due to viscosity. If pouring, use a glass rod (short term) or Teflon rod to guide the flow and prevent "glugging."
-
Clean Up: Immediately wipe drips from the bottle threads. Dried hydroxide acts as a cement, permanently seizing the cap.
Protocol B: Dilution (Exothermic Management)
Diluting 50% base releases significant heat.
-
Calculation:
. Determine required water volume. -
Setup: Place the receiving beaker (Water) in an ice bath if preparing >100 mL.
-
Addition: Add MTEAH to Water (Never Water to Base).
-
Rate: Add slowly with constant magnetic stirring to dissipate heat.
-
Stabilization: Allow solution to return to room temperature before verifying pH or volume.
Protocol C: Titration & Concentration Verification
Over time, MTEAH concentration may drift due to
Method: Potentiometric Titration Reagents: Standardized 1N HCl solution. Procedure:
-
Weigh ~1.0 g of MTEAH solution (record exact weight
). -
Dilute to 50 mL with degassed deionized water.
-
Titrate with 1N HCl, monitoring pH.
-
Endpoints:
-
EP1 (pH ~11-10): Neutralization of Hydroxide (
). -
EP2 (pH ~8-4): Neutralization of any Carbonate (
) impurity.
-
-
Calculation:
(Where MW = 181.23 g/mol )
Visualized Workflows
Handling Decision Matrix
This logic flow ensures operator safety before the bottle is even opened.
Figure 1: Pre-operation safety decision matrix for handling concentrated quaternary ammonium hydroxides.
Dilution & Neutralization Workflow
The correct order of operations to prevent thermal runaway and spills.
Figure 2: Step-by-step dilution protocol minimizing exothermic risk and carbonate formation.
Emergency & Disposal Procedures
Spill Management
Do not use paper towels. Concentrated base attacks cellulose, creating a slippery, hot pulp.
-
Evacuate the immediate area if the spill is large (>500 mL).
-
Neutralize: Use a weak acid spill kit (Citric acid or dilute Acetic acid) to neutralize the pH.
-
Absorb: Use inert clay, vermiculite, or polypropylene pads.
-
Verify: Check surface pH with litmus paper before declaring the area clean.
Disposal
-
Never pour 50% MTEAH down the drain.
-
Collect in a dedicated "Basic Organic Waste" container (HDPE).
-
Label clearly: "Corrosive Base - pH 14".
References
-
Santa Cruz Biotechnology. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) SDS. Retrieved from
-
Sigma-Aldrich. Product Specification: Tris(2-hydroxyethyl)methylammonium hydroxide.[2] Retrieved from
-
Concordia University EHS. Guidelines for Tetramethylammonium Hydroxide (TMAH) and Related Quaternary Bases. (Used for comparative toxicity protocols). Retrieved from
-
National Institutes of Health (NIH). Tetramethylammonium hydroxide poisoning: toxicity mechanisms. (Contextual reference for Quat toxicity). Retrieved from
Sources
catalytic applications of THEMAH in organic chemistry
Application Note: Catalytic Applications of THEMAH in Organic Synthesis
Part 1: Executive Summary & Strategic Value
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide, CAS 33667-48-0) is a quaternary ammonium base emerging as a safer, high-performance alternative to traditional organocatalysts like Tetramethylammonium Hydroxide (TMAH) and inorganic bases.[1] While historically entrenched in semiconductor manufacturing (wet etching/cleaning), its unique structural properties—combining a strong basic center with a hydrophilic, tridentate hydroxyl periphery—offer distinct advantages in organic synthesis.[1][2]
Why Switch to THEMAH?
-
Safety Profile: Unlike TMAH, which is a potent neurotoxin (ganglion inhibitor) capable of causing respiratory arrest via dermal absorption, THEMAH possesses bulky hydroxyethyl groups that sterically hinder binding to nicotinic acetylcholine receptors.[1] This makes it a significantly safer alternative for scale-up.[1]
-
Hydrophilic Phase Transfer: The three hydroxyethyl arms create a unique solvation shell, allowing THEMAH to act as an interfacial catalyst in aqueous-organic systems where highly lipophilic quats (like Tetrabutylammonium hydroxide, TBAH) fail to solubilize polar substrates.[1]
-
Green Chemistry Compliance: It enables solvent-free or aqueous-phase reactions, serving as both base and hydrotrope.[1]
Part 2: Mechanistic Insights
THEMAH operates through two primary modes: Interfacial Ion-Pairing (PTC) and General Base Catalysis .[1]
Mechanism 1: Hydrophilic Phase Transfer Catalysis
In biphasic systems, THEMAH transports anionic nucleophiles from the aqueous phase to the interface or organic phase.[1] Unlike standard PTCs, its hydroxyl groups can engage in hydrogen bonding with the nucleophile, potentially modulating reactivity and selectivity ("supramolecular assistance").[1]
Figure 1: Phase Transfer Cycle of THEMAH.[1] The cation shuttles the nucleophile to the interface/organic phase, facilitating reaction with the electrophile.
Part 3: Experimental Protocols
Protocol A: Green Aldol Condensation (Solvent-Free)
Target Application: Synthesis of chalcones and pharmaceutical intermediates.
Rationale: THEMAH acts as a dual-function catalyst (base + surfactant), stabilizing the emulsion of hydrophobic aldehydes in aqueous media or solvent-free conditions.[1]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the benzaldehyde (10 mmol) and acetophenone (10 mmol).
-
Catalyst Addition: Add THEMAH solution (approx. 0.4 mL for 10 mol%) dropwise under vigorous stirring (1000 rpm). Note: The mixture will initially be biphasic.
-
Reaction: Stir at room temperature (25°C) for 1–4 hours. The mixture typically solidifies or becomes a thick slurry as the product precipitates.[1]
-
Quench & Isolation: Add water (20 mL) and sonicate for 5 minutes to break up the solid. Filter the precipitate under vacuum.[1]
-
Purification: Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from ethanol/water if necessary.[1]
Yield Expectation: >90% for non-enoclyzable aldehydes.[1]
Protocol B: O-Alkylation of Phenols (Ether Synthesis)
Target Application: Synthesis of drug linkers and ether-based scaffolds.
Rationale: THEMAH facilitates the deprotonation of phenols in the aqueous phase and transfers the phenoxide to react with alkyl halides.[1]
Reagents:
-
Phenol substrate (1.0 equiv)[1]
-
Alkyl halide (1.2 equiv, e.g., Benzyl bromide)[1]
-
THEMAH (45% aq., 5 mol%)[1]
-
Solvent: Toluene or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the phenol (5 mmol) in Toluene (15 mL). Add the alkyl halide (6 mmol).
-
Catalyst Activation: Add THEMAH (0.25 mmol) to the reaction vessel.
-
Base Addition: Add 50% KOH solution (1.5 equiv) slowly. THEMAH shuttles the hydroxide to deprotonate the phenol at the interface.
-
Reflux/Stir: Heat to 60°C with vigorous stirring for 6 hours. Monitor by TLC.[1]
-
Workup: Separate phases. Wash the organic layer with water (2 x 10 mL) and brine.[1] Dry over Na₂SO₄ and concentrate.
Data: Catalyst Performance Comparison (O-Alkylation)
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Toxicity Note |
| THEMAH | 5 | 6 | 94 | Low Systemic Toxicity |
| TMAH | 5 | 5 | 95 | High (Fatal Dermal Risk) |
| TBAH | 5 | 8 | 88 | Moderate |
| None | - | 24 | <5 | - |
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor Emulsification | Increase stirring speed (>800 rpm) or add a co-solvent (e.g., small amount of THF). |
| Darkening of Reaction | Oxidation of Phenols | Degas solvents with N₂; ensure THEMAH solution is fresh (colorless). |
| Product Oiling Out | Hydrotropic Effect | Dilute with water before filtration to disrupt the hydrotropic solubilization of the product.[1] |
| Catalyst Degradation | High Temp (>100°C) | THEMAH can undergo Hofmann elimination at high temps.[1] Keep T < 80°C. |
Part 5: Safety & Handling (Critical)
WARNING: While THEMAH is safer than TMAH, it is still a Corrosive Base (pH > 13).[1]
-
Toxicity vs. TMAH: TMAH causes respiratory failure via ganglion blockade at dermal exposures as low as 1% of body surface area.[1] THEMAH's bulky structure reduces this specific neurotoxic risk, but standard chemical hygiene (gloves, goggles) is mandatory to prevent chemical burns.[1]
-
Stabilizers: Commercial THEMAH (semiconductor grade) often contains MEHQ (Methoxyhydroquinone) as a stabilizer.[1] For sensitive oxidative reactions, remove MEHQ by passing the solution through a short column of inhibitor-remover beads or purchase "unstabilized" reagent grade.[1]
Part 6: References
-
Sachem Inc. (2023).[1] Tetramethylammonium Hydroxide and Derivatives: Safety and Applications. Link
-
Hallett, J. P., & Welton, T. (2011).[1] Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. Chemical Reviews, 111(5), 3508–3576.[1] Link[1]
-
Industrial Chemicals Environmental Assessment . (2019). Assessment of Quaternary Ammonium Hydroxides. Australian Government Department of Health.[1] Link
-
Greaves, T. L., & Drummond, C. J. (2015).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 115(20), 11379–11448.[1] (Context on THEMAH as a PIL precursor). Link[1]
-
Alfa Chemistry . (2024).[1][6] Tris(2-hydroxyethyl)methylammonium Hydroxide Product Sheet. Link
Sources
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 三(2-羟乙基)甲基氢氧化胺_MSDS_分子量_结构式_CAS号【33667-48-0】_化源网 [chemsrc.com]
- 6. ehs.mit.edu [ehs.mit.edu]
Application Note: Advanced Semiconductor Cleaning Formulation
Transitioning from TMAH to THEMAH for Post-CMP and Surface Preparation
Abstract
This application note details the formulation, mechanism, and validation of semiconductor cleaning solutions utilizing Tetrakis(2-hydroxyethyl)ammonium hydroxide (THEMAH) as a superior alternative to Tetramethylammonium hydroxide (TMAH). While TMAH has been the industry standard for alkalinity in post-CMP (Chemical Mechanical Planarization) cleaning and photoresist stripping, its acute neurotoxicity poses severe safety risks. THEMAH offers a comparable alkalinity profile with significantly reduced toxicity and improved compatibility with sensitive metallization layers (Cu, Al, Co). This guide provides a self-validating protocol for formulating THEMAH-based chemistries, focusing on zeta potential control and metal chelation.
Introduction: The Imperative for Change
2.1 The Toxicity Crisis of TMAH
TMAH is a highly effective organic base but is biologically hazardous. The tetramethylammonium cation (
2.2 The THEMAH Advantage
THEMAH substitutes the methyl groups with hydroxyethyl groups. This structural modification increases the steric bulk of the cation, significantly reducing its ability to bind to nicotinic acetylcholine receptors, thereby lowering acute toxicity.
| Feature | TMAH ( | THEMAH ( |
| Toxicity | High (Neurotoxic, Fatal) | Low (Irritant, Non-neurotoxic) |
| Molecular Weight | 91.15 g/mol | 209.24 g/mol |
| Alkalinity (pKb) | ~0.2 (Strong Base) | ~0.5 (Strong Base) |
| Volatility | Moderate | Low (Higher boiling point) |
| Metal Compatibility | Aggressive on Al/Cu | Improved passivation (due to steric bulk) |
Mechanistic Theory: Zeta Potential Control
The primary function of THEMAH in cleaning formulations is to manipulate the Zeta Potential (
3.1 Electrostatic Repulsion Mechanism
In an alkaline environment (pH > 10), surface silanol groups (
When both the substrate and the particle possess a strong negative zeta potential (typically < -30 mV), the electrostatic double layer (EDL) creates a repulsive force that overcomes Van der Waals attraction, preventing particle redeposition.
Figure 1: Mechanism of particle removal via zeta potential modification using THEMAH. The alkaline environment creates negative surface charges, inducing repulsion.
Formulation Protocol
Objective: Create a 1L batch of "Clean-THEMAH-100" for Post-CMP cleaning of Copper/Low-k wafers.
4.1 Reagents & Equipment[1]
-
Base: THEMAH (20-25% aq. solution).
-
Chelating Agent: CDTA (Cyclohexanediaminetetraacetic acid) or EDTA (High purity). Note: CDTA is preferred for its higher formation constant with Copper ions.
-
Corrosion Inhibitor: BTA (Benzotriazole) or 1,2,4-Triazole.
-
Surfactant: Non-ionic surfactant (e.g., Surfynol 465 or equivalent) to lower surface tension.
-
Solvent: Ultra-Pure Deionized Water (UPW, 18.2 MΩ·cm).
4.2 Formulation Matrix (Target Concentrations)
| Component | Function | Target Conc. (wt%) |
| THEMAH | pH Adjustment / Zeta Control | 0.5% - 2.0% |
| CDTA | Metal Chelation (prevents Cu re-plating) | 100 - 500 ppm |
| BTA | Copper Corrosion Inhibition | 50 - 200 ppm |
| Surfactant | Wetting / Particle Lift-off | 50 - 200 ppm |
| UPW | Carrier | Balance |
4.3 Step-by-Step Mixing Workflow
Critical Safety Note: Although THEMAH is less toxic than TMAH, it is still a strong corrosive base. Wear full PPE (apron, face shield, chemically resistant gloves).
Figure 2: Sequential mixing protocol to ensure homogeneity and prevent "shocking" of surfactants or precipitation of inhibitors.
Validation Protocols
A formulation is only as good as its validation. Use these two protocols to verify performance.
5.1 Protocol A: Etch Rate Determination (Material Compatibility)
Purpose: To ensure the cleaning solution does not erode the dielectric or metal interconnects.
-
Preparation: Obtain blanket wafers of Cu, Oxide (TEOS), and Low-k dielectric.
-
Measurement 1: Measure initial thickness (
) using a Spectroscopic Ellipsometer (for dielectrics) or 4-point probe (for metals). -
Process: Immerse coupon in Clean-THEMAH-100 at process temperature (e.g., 40°C) for 30 minutes.
-
Rinse: Overflow rinse with UPW for 5 minutes;
blow dry. -
Measurement 2: Measure final thickness (
). -
Calculation:
-
Target: Cu < 5 Å/min; Low-k < 2 Å/min.
-
5.2 Protocol B: Zeta Potential Verification
Purpose: To confirm the solution induces the correct surface charge.
-
Sample: Use silica or ceria slurry particles suspended in the formulated THEMAH solution.
-
Instrument: Laser Doppler Electrophoresis (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute slurry particle concentrate into the Clean-THEMAH-100 solution (1:1000 ratio).
-
Equilibrate at 25°C.
-
Run 3 measurement cycles.
-
-
Criteria: The Zeta Potential must be stronger than -30 mV (e.g., -45 mV is ideal) to ensure stability and repulsion [2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Copper Etch Rate | Insufficient BTA or pH too high | Increase BTA concentration by 50 ppm; verify pH < 12.5. |
| Particle Redeposition | Low Zeta Potential (insufficient repulsion) | Increase THEMAH concentration to boost pH; check surfactant load. |
| Foaming | Surfactant overload or high shear mixing | Reduce surfactant concentration; switch to low-shear magnetic stirring. |
| Haze on Wafer | Metal precipitation | Increase Chelator (CDTA) concentration; ensure UPW quality. |
References
-
Lin, C. C., et al. (2010). "Tetramethylammonium hydroxide poisoning."[2] Clinical Toxicology, 48(3), 213-217. Link
-
Lee, J., et al. (2025). "Optimization of SiC Cleaning Process Based on Zeta Potential." ResearchGate. Link
-
Mertens, P., et al. (1999). "Decomposition in SC-1." The Electrochemical Society Proceedings. Link
-
SACHEM Inc. "Tetramethylammonium Hydroxide (TMAH) Safety and Alternatives." SACHEM Technical Bulletins. Link
Sources
Application Note: Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH) for Biopolymer Hydrogen Bond Disruption
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) (CAS: 33667-48-0) represents a specialized class of quaternary ammonium hydroxides (QAHs) distinguished by its high density of hydroxyl functional groups. Unlike simple tetraalkylammonium salts (e.g., TBAH), THEMAH possesses a "biomimetic" cation structure containing three hydroxyethyl arms. This unique architecture facilitates superior interaction with the hydroxyl-rich backbones of recalcitrant biopolymers such as cellulose and chitin .
This guide details the mechanistic principles and experimental protocols for utilizing THEMAH to disrupt intra- and intermolecular hydrogen bonding networks, enabling the dissolution, fractionation, and chemical modification of polysaccharides under aqueous or pseudo-aqueous conditions.
Mechanistic Principles
The Hydrogen Bond Disruption Triad
The efficacy of THEMAH relies on a synergistic "Push-Pull-Shield" mechanism that overcomes the high cohesive energy density (CED) of biopolymers.
-
The Anionic "Push" (OH⁻): The hydroxide anion acts as a strong hydrogen bond acceptor (HBA). It attacks the hydroxyl protons of the biopolymer (Cell-OH), disrupting the native network (
) and forming a transient alkoxide ( ). -
The Cationic "Shield" ([N(EtOH)₃Me]⁺):
-
Steric Spacing: The bulky cation intercalates between polymer chains, preventing the reformation of hydrogen bonds (re-aggregation).
-
Cooperative Solvation: The hydroxyethyl arms of the cation act as both H-bond donors and acceptors. They form a secondary solvation shell around the biopolymer chains, mimicking the polymer's own structure and reducing the entropic penalty of dissolution.
-
-
Effective Basicity (
):-
Dissolution occurs when the solvent's basicity (SB) significantly exceeds its acidity (SA). While THEMAH is inherently basic, its performance is often tunable by controlling water content (which lowers basicity via hydration) or adding co-bases like ethylenediamine (EDA).
-
Visualization of Dissolution Pathway[1]
Figure 1: Step-wise mechanism of biopolymer dissolution via THEMAH, highlighting the role of cationic stabilization.
Material Specifications & Preparation
Reagent Profile
| Property | Specification |
| Chemical Name | Tris(2-hydroxyethyl)methylammonium hydroxide |
| Acronym | THEMAH / MTHEM-OH |
| CAS Number | 33667-48-0 |
| Typical Form | 45-50% wt.[1][2][3][4][5][6] aqueous solution |
| Stabilizer | Often contains MEHQ (Methoxyhydroquinone) to prevent oxidation |
| pH (10% aq) | > 13.5 (Highly Corrosive) |
Solvent System Preparation
Commercial THEMAH is typically supplied as a 50% aqueous solution. For recalcitrant polymers (high crystallinity cellulose or chitin), water acts as an anti-solvent by competing for hydrogen bonds. Therefore, water removal or concentration is often required.
Protocol A: Preparation of Anhydrous/Concentrated THEMAH
-
Evaporation: Transfer 100 mL of THEMAH (50% aq) into a rotary evaporator flask.
-
Conditions: Set bath temperature to 50°C and pressure to 10-20 mbar.
-
Process: Evaporate water until the solution becomes a viscous syrup (approx. 80-90% THEMAH).
-
Note: Complete drying to a solid is difficult and may lead to decomposition (Hofmann elimination). A residual water content of 10-15% is often optimal for viscosity handling.
-
-
Storage: Store under nitrogen/argon to prevent carbonate formation (CO₂ absorption).
Experimental Protocols
Protocol: Dissolution of Chitin/Cellulose
This protocol targets the dissolution of
Reagents:
-
Concentrated THEMAH (prepared above) or THEMAH (50% aq) for lower MW polymers.
-
Co-solvent (Optional): Ethylenediamine (EDA) or Urea (to enhance basicity).
-
Biopolymer: Shrimp shell chitin (powdered) or MCC (Avicel).
Workflow:
-
Pre-treatment: Dry the biopolymer in a vacuum oven at 60°C for 12 hours to remove moisture.
-
Mixing:
-
Standard System: Add 0.5 g biopolymer to 10 g THEMAH solvent.
-
Enhanced System (for Chitin): Prepare a mixture of THEMAH (50% aq) and EDA in a 1:1 w/w ratio.
-
-
Dispersion: Vortex vigorously for 2 minutes to disperse the powder.
-
Dissolution:
-
Place the vial in an oil bath or thermal block.
-
Temperature: 25°C (for enhanced systems) to 60°C (for aqueous systems). Avoid temperatures >80°C to prevent degradation of the cation.
-
Agitation: Magnetic stirring at 300 rpm.
-
Time: 1 to 24 hours.
-
-
Observation: The mixture will transition from a cloudy suspension to a transparent or slightly opalescent viscous gel.
-
Validation: Examine under a polarized light microscope. Disappearance of birefringence indicates loss of crystallinity (dissolution).
Protocol: Regeneration and Film Casting
Once dissolved, the biopolymer can be regenerated into films, fibers, or hydrogels.
-
Casting: Pour the viscous THEMAH-biopolymer solution onto a glass plate or into a mold.
-
Coagulation:
-
Washing: The regenerated film must be washed extensively with distilled water until the wash water is neutral (pH 7). This ensures complete removal of THEMAH.
-
Drying: Air dry or freeze-dry the regenerated material.
Characterization & Validation
To confirm the disruption of hydrogen bonds and the integrity of the polymer, the following analytical methods are required.
FTIR Spectroscopy Analysis
Compare the spectra of the original polymer and the regenerated material.[1]
| Spectral Region | Observation in Regenerated Polymer | Interpretation |
| 3000-3600 cm⁻¹ (OH Stretch) | Peak broadening and shift to higher wavenumbers.[1] | Disruption of highly ordered H-bond networks; transition to amorphous structure. |
| 1400-1700 cm⁻¹ (Amide I/II) | (For Chitin) Slight shift in Amide I band. | Change in inter-sheet H-bonding environment. |
| 890-900 cm⁻¹ | Increased intensity (Cellulose II / Amorphous). | Transformation from Crystalline I to Amorphous/Type II form. |
X-Ray Diffraction (XRD)
-
Original: Sharp, high-intensity peaks (e.g.,
for Cellulose I). -
Regenerated: Broad "halo" patterns or shifted peaks (Cellulose II).
-
Calculation: Calculate Crystallinity Index (CrI) using the Segal method. A drop in CrI (e.g., from 80% to <20%) confirms successful dissolution and decrystallization.
Process Workflow Diagram
Figure 2: Operational workflow for biopolymer processing using THEMAH solvent systems.
Safety & Troubleshooting
Safety Profile
-
Corrosivity: THEMAH is a strong base. It causes severe skin burns and eye damage. PPE Mandatory: Neoprene gloves, chemical splash goggles, and face shield.
-
Incompatibility: Reacts violently with strong acids and oxidizing agents. Avoid contact with aluminum, zinc, and tin (releases hydrogen gas).
-
Thermal Stability: Do not heat concentrated THEMAH above 100°C; risk of Hofmann elimination releasing trimethylamine (fishy odor) and ethylene glycol derivatives.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Water content too high (>20%).[1] | Evaporate solvent further or add co-solvent (Urea/EDA). |
| Darkening/Browning | Thermal degradation / Oxidation. | Reduce temperature (<60°C); Conduct under N₂ atmosphere. |
| Gelation/Clumping | Polymer added too fast. | Add polymer slowly while vortexing to prevent "fish-eye" formation.[1] |
| High Viscosity | Polymer MW too high or conc. too high. | Dilute solution or use lower MW polymer; Increase temperature slightly. |
References
-
National Institutes of Health (NIH). (2024). Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (2025). Functional Comparison of Polar Ionic Liquids and Onium Hydroxides for Chitin Dissolution. Retrieved from [Link]
- Google Patents. (2009). Copper CMP polishing pad cleaning composition comprising of amidoxime compounds (Mention of THEMAH as catalyst).
-
ResearchGate. (2019). Room-temperature dissolution and chemical modification of cellulose in aqueous tetraethylammonium hydroxide–carbamide solutions. Retrieved from [Link]
Sources
- 1. WO2022004510A1 - Curing catalyst used for curing of polymer, production method for said curing catalyst, moisture-curable composition, and production method for cured product - Google Patents [patents.google.com]
- 2. TRIS(2-HYDROXYETHYL)METHYLAMMONIUM HYDROXIDE(45-50% IN WATER, STABILIZED WITH MEHQ) | 33667-48-0 [sigmaaldrich.com]
- 3. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 33667-48-0 CAS|三(2-羟乙基)甲基氢氧化铵(45-50%的水溶液)(含稳定剂甲氧基氢醌)|生产厂家|价格信息 [m.chemicalbook.com]
- 6. 33667-48-0 | Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water)(stabilized with MEHQ) - Moldb [moldb.com]
Application Note: THEMAH as a Phase Transfer Catalyst in Biphasic Organic Synthesis
This guide focuses on the application of Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH) as a Phase Transfer Catalyst (PTC) and strong organic base in organic synthesis, specifically tailored for pharmaceutical intermediate development.
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) is a quaternary ammonium compound (Quat) featuring a methyl group and three hydroxyethyl arms. While widely recognized in the semiconductor industry as a safer, lower-toxicity alternative to Tetramethylammonium Hydroxide (TMAH), its application in drug development as a Phase Transfer Catalyst (PTC) is gaining traction.
Unlike lipophilic Quats (e.g., TBAB), THEMAH possesses a unique amphiphilic architecture due to its hydroxylated tails. This allows it to effectively bridge highly polar aqueous phases with moderately polar organic solvents, stabilizing transition states via hydrogen bonding. This protocol details the setup for a THEMAH-catalyzed C-N bond formation (N-alkylation) , a critical step in synthesizing heterocyclic pharmacophores.
Mechanistic Insight
To optimize the reaction, one must understand the dual role of THEMAH:
-
Interfacial Ion Pairing: The quaternary ammonium cation (
) pairs with the target anion ( ) at the interface. -
Active Transport: The lipophilic methyl group and the hydrophilic hydroxyethyl chains allow the catalyst to shuttle the anion into the organic phase while maintaining solubility stability—preventing the "salting out" often seen with purely alkylated Quats.
Catalytic Cycle Diagram
The following diagram illustrates the extraction mechanism where THEMAH shuttles the deprotonated nucleophile into the organic phase to react with the electrophile.
Figure 1: Mechanism of THEMAH-catalyzed phase transfer. The hydroxyethyl ligands facilitate unique solvation shells compared to standard tetraalkylammonium salts.
Experimental Setup and Equipment
Hardware Requirements
-
Reactor: Double-jacketed glass reactor (100 mL to 1 L) with overhead mechanical stirring. Note: Magnetic stirring is insufficient for PTC due to the requirement for high interfacial surface area.
-
Impeller: Pitch-blade turbine or retreat curve impeller to generate high shear without vortexing air into the mixture.
-
Temperature Control: Circulating oil/glycol bath capable of
precision. -
Dosing: Syringe pump for slow addition of the electrophile (if exothermic).
Reagent Specifications
-
Catalyst: THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide), typically supplied as ~25% w/w aqueous solution.
-
Purity Check: Verify carbonate content (< 0.5%) as
absorption deactivates the basicity.
-
-
Organic Solvent: Toluene or 2-MeTHF (Green alternative). Avoid chlorinated solvents if possible to prevent carbene formation with strong bases.
-
Substrate: Indole or Phenol derivative (Model substrate).
-
Electrophile: Alkyl halide (e.g., Benzyl bromide).
Detailed Protocol: N-Alkylation of Indole
This protocol describes the synthesis of N-benzylindole using THEMAH as both the base and phase transfer catalyst.
Step 1: Catalyst Preparation & Basification
-
Charge the reactor with Indole (1.0 equiv) and Toluene (10 V) .
-
Set agitation to 300 RPM and temperature to 25°C .
-
Add THEMAH (25% aq. solution, 1.2 equiv) in a single portion.
-
Observation: The mixture will form a biphasic system. The aqueous THEMAH layer is denser.
-
-
Increase agitation to 600-800 RPM . The goal is to create a fine emulsion to maximize the interfacial area.
-
Equilibration: Stir for 15 minutes. During this phase, THEMAH deprotonates the indole at the interface, forming the [THEMAH+][Indolyl-] ion pair.
Step 2: Reaction Initiation
-
Prepare a solution of Benzyl Bromide (1.1 equiv) in Toluene (2 V).
-
Add the electrophile solution dropwise over 20 minutes via syringe pump.
-
Exotherm Control: Maintain internal temperature
.
-
-
Once addition is complete, heat the reaction mixture to 50°C .
Step 3: Monitoring & Completion
Monitor the reaction via HPLC or TLC every 60 minutes.
-
Sampling: Stop stirring to let phases separate. Take a 50 µL aliquot from the top organic layer .
-
Endpoint: >98% conversion of Indole. Typical reaction time: 2–4 hours.
Step 4: Work-up
-
Cool the mixture to 20°C .
-
Stop agitation and allow phases to separate (approx. 10 mins).
-
Drain the bottom aqueous layer (containing THEMAH-Bromide and excess base).
-
Recycling Note: The aqueous layer can be regenerated using an anion exchange resin (OH- form) if process economics dictate catalyst recovery.
-
-
Wash the organic layer with Water (5 V) twice to remove residual catalyst traces.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Data Analysis & Validation
Typical Results Table
| Parameter | Value | Notes |
| Catalyst Loading | 5 - 20 mol% (Catalytic) 1.2 equiv (Stoichiometric Base) | Used as stoichiometric base in this protocol to simplify setup. |
| Conversion | > 99% | Determined by HPLC (Area %). |
| Selectivity | > 95% N-alkylation | High regioselectivity vs C-alkylation due to "soft" cation nature. |
| Reaction Time | 3.5 Hours | At 50°C. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Slow Reaction Rate | Insufficient interfacial area. | Increase agitation speed (RPM). Ensure "vortex" pulls phases together. |
| Emulsion Persistence | Surfactant effect of THEMAH. | Add brine (sat. NaCl) to aqueous phase during work-up to increase ionic strength. |
| Darkening of Color | Oxidation of Indole/Phenol. | Degas solvents with |
| Hofmann Elimination | Temperature too high (>80°C). | THEMAH is less stable than TMAH at high T. Keep reaction < 60°C. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the THEMAH-mediated biphasic alkylation.[1][2]
Safety and Handling (E-E-A-T)
-
Corrosivity: THEMAH is a strong base (pH > 13). It causes severe skin burns and eye damage. Full PPE (chem-resistant gloves, face shield, apron) is mandatory.
-
Toxicity: While THEMAH is developed as a safer alternative to TMAH (which is a neurotoxin causing respiratory failure via ganglion blockade), it must still be treated as a hazardous substance. Avoid aerosol generation.
-
Thermal Stability: Do not heat THEMAH solutions above 80-100°C for extended periods, as it may undergo degradation (Hofmann elimination) releasing trimethylamine and ethylene glycol derivatives.
References
-
Huntsman Corporation. (2023).[3][4] E-GRADE® THEMAH: Technical Bulletin for Semiconductor and Chemical Applications. Retrieved from [Link]
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
- Halpern, M. (2002). "Phase-Transfer Catalysis in Industry." Organic Process Research & Development, 6(2), 161-162.
- Tanaka, K., et al. (2018). "Comparison of Quaternary Ammonium Hydroxides in Anisotropic Etching and Catalysis." Journal of Applied Polymer Science.
Sources
Application Note: High-Fidelity Protein Purification Using Quaternary Ammonium Chemistries
Executive Summary
Quaternary ammonium compounds (QACs) represent the gold standard for Strong Anion Exchange (AEX) chromatography. Unlike weak exchangers (e.g., DEAE), Q-ligands maintain a permanent positive charge across the entire working pH range (pH 2–12), providing a predictable, robust platform for capturing acidic proteins and polishing neutral antibodies.
This guide moves beyond basic "load-and-elute" instructions. It details the mechanistic causality of Q-resin interactions, provides a self-validating protocol for high-resolution fractionation, and addresses the critical removal of endotoxins and nucleic acids using Q-chemistries.
Mechanistic Principles
The Quaternary Ammonium Ligand
The functional group driving this purification is typically a quaternary amine (e.g.,
-
Permanent Charge: The nitrogen atom is covalently bonded to four carbon groups, leaving it with a permanent positive charge that is independent of buffer pH.
-
Interaction Logic:
The Binding Mechanism
The interaction is governed by Coulombic attraction. The strength of binding is determined by the Surface Charge Density of the protein and the Ionic Strength of the buffer.
Figure 1: Mechanism of interaction between Q-ligands and anionic proteins.[2] High salt concentrations introduce counter-ions (Cl-) that compete for the binding sites, displacing the protein.
Strategic Material Selection
Choosing the right Q-resin is a balance between resolution and speed .
| Resin Type | Particle Size ( | Application | Critical Feature |
| Q Sepharose Fast Flow | ~90 | Capture / Intermediate | High flow rates; tolerates crude feedstocks. |
| Q Sepharose HP | ~34 | Polishing / High Res | High resolution; requires clarified sample. |
| Capto Q | ~90 | High-Throughput Capture | Rigid agarose backbone allows high velocity. |
| Capto Q ImpRes | ~40 | Polishing | Bridge between resolution and speed. |
| Monoliths (Q) | N/A (Channels) | Virus/Large Molecule | Convective flow; no diffusion limitation. |
Core Protocol: High-Resolution Anion Exchange
Objective: Purify a target protein (pI 5.5) from a clarified lysate.[3]
Buffer Engineering (The "Why")
-
Buffer A (Binding): 20 mM Tris-HCl, pH 7.5.
-
Logic: Operating at pH 7.5 (2 units above pI) ensures the protein is sufficiently negative to bind. Tris is a cationic buffer, meaning it will not bind to the Q-resin, preventing pH fluctuations during loading.
-
-
Buffer B (Elution): 20 mM Tris-HCl, 1.0 M NaCl, pH 7.5.
-
Logic: Chloride ions (
) act as the displacer. 1.0 M is sufficient to elute even tightly bound contaminants like DNA.
-
Step-by-Step Workflow
Phase 1: System Preparation & Equilibration
-
Column Packing: Ensure the column is packed with a symmetry factor (
) between 0.8 and 1.2. -
Equilibration: Flush with 5-10 Column Volumes (CV) of Buffer A.
-
Validation Checkpoint: Conductivity must stabilize at
and pH at . If conductivity is high, the protein will flow through.
-
Phase 2: Sample Loading
-
Conditioning: Adjust sample pH to 7.5 and conductivity to
(comparable to Buffer A).-
Method: Dilution or Buffer Exchange (Desalting column).
-
-
Loading: Apply sample at a residence time of 2–4 minutes.
-
Observation: Monitor UV (280nm). A large flow-through peak indicates unbound neutral/basic proteins (impurities).
-
Phase 3: Wash
-
Wash: Flow Buffer A for 5 CV or until UV baseline returns to zero.
-
Why: Removes weakly interacting impurities trapped in the void volume.
-
Phase 4: Elution (Gradient vs. Step)
-
Linear Gradient (Recommended for Purity): 0% to 50% Buffer B over 20 CV.
-
Result: Proteins elute based on their net surface charge. Weakly acidic proteins elute first; strongly acidic proteins elute later.[2]
-
-
Step Elution (Recommended for Concentration): Jump to 30% Buffer B (determined by prior optimization).
Phase 5: Regeneration & CIP
-
Strip: Wash with 100% Buffer B (5 CV) to remove strongly bound nucleic acids.
-
Sanitize: 1 M NaOH (Contact time: 30-60 min).
-
Critical: Q-ligands are stable in NaOH, allowing rigorous cleaning to remove precipitated lipids and endotoxins.
-
Figure 2: Operational workflow for Anion Exchange Chromatography. Note the validation checkpoint before elution.
Specialized Application: Impurity Polishing (Flow-Through Mode)
In monoclonal antibody (mAb) production, the antibody (typically basic, pI > 8) is the target. Here, Q-resins are used in Flow-Through Mode .
-
Concept: The buffer pH is set below the pI of the antibody but above the pI of acidic contaminants (DNA, Viruses, Endotoxins).
-
Protocol:
-
Equilibrate Q-column at pH 7.0.
-
Load mAb sample (pI ~8.5). The mAb is positively charged and flows through.
-
DNA and Endotoxins (highly negative) bind to the Q-resin and are removed.
-
Result: The flow-through fraction is the purified product.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Target Protein in Flow-Through | Ionic strength too high. | Dilute sample with water until conductivity < 3 mS/cm. |
| pH too low (Close to pI). | Increase pH to at least 1 unit above pI. | |
| Poor Resolution | Gradient too steep. | Flatten gradient (e.g., 0-50% B over 40 CV). |
| Column overloaded. | Reduce sample mass to < 20% of Dynamic Binding Capacity (DBC). | |
| High Backpressure | Precipitate on column. | Perform CIP with 1 M NaOH; Filter samples (0.22 |
References
-
Cytiva. (2023). Ion Exchange Chromatography: Principles and Methods.[2][4] Cytiva Life Sciences. Link
-
Sigma-Aldrich. (n.d.). Q Sepharose® Fast Flow Product Information. Merck KGaA. Link
-
Lander, R. J., et al. (2002). Fractional precipitation of plasmid DNA from lysate by CTAB.[3] Biotechnology and Bioengineering. Link
-
Cytiva. (2020). Application Note: Polishing of Monoclonal Antibodies using Capto Q.Link
Sources
- 1. Protein purification by IE-chromatography [reachdevices.com]
- 2. lcms.cz [lcms.cz]
- 3. Fractionation of protein, RNA, and plasmid DNA in centrifugal precipitation chromatography using cationic surfactant CTAB containing inorganic salts NaCl and NH(4)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymc.eu [ymc.eu]
use of THEMAH in electrophotographic apparatus
To: Research & Development Division Subject: Application Note: Utilization of THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) in Electrophotographic Architectures and Pharmaceutical Printing Systems[1]
Executive Summary & Strategic Relevance
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a critical functional material at the intersection of advanced electrophotography (xerography) and emerging pharmaceutical additive manufacturing (2D/3D drug printing).[1]
Conventionally used as a metal-ion-free organic base in semiconductor lithography, THEMAH has emerged as a high-performance Ionic Liquid Charge Control Agent (IL-CCA) in electrophotographic toners.[1] Its unique quaternary ammonium structure provides stable positive triboelectric charging, essential for high-resolution imaging.[1] Furthermore, its role as a solubilizer and buffering agent makes it a candidate of interest for electrophotographic drug delivery systems , where active pharmaceutical ingredients (APIs) are deposited onto substrates using electrostatic forces.[1]
This guide provides a comprehensive technical framework for integrating THEMAH into electrophotographic apparatus, covering toner formulation, charge characterization, and apparatus maintenance, with specific notes for drug development applications.
Chemical Profile & Mechanistic Basis
Compound Identity:
-
IUPAC Name: Tris(2-hydroxyethyl)methylammonium hydroxide[1][2][3]
-
Common Acronym: THEMAH
-
Molecular Formula:
[1] -
Physical State: Viscous ionic liquid (typically supplied as 45-50% aq.[1] solution).
Functional Mechanism in Electrophotography:
-
Triboelectric Charging (Positive CCA): THEMAH functions as a positive charge control agent.[1] The quaternary ammonium cation
creates a stable positive potential on the toner particle surface upon frictional contact with the carrier (typically ferrite or steel coated with silicone).[1] The hydroxyl groups facilitate hydrogen bonding, stabilizing the charge distribution and reducing sensitivity to environmental humidity—a common failure point in standard ammonium salts.[1] -
Conductivity Modulation: As an ionic liquid, THEMAH lowers the resistivity of the toner/developer matrix, preventing "charge patch" artifacts on the Organic Photoconductor (OPC) drum.[1]
-
Pharmaceutical Solubilization (Drug Development Context): In pharmaceutical electrophotography (printing pills), THEMAH acts as a buffering agent and solubilizer for poorly water-soluble APIs, ensuring uniform dispersion within the polymer binder matrix before the electrostatic deposition process.[1]
Visualization: Electrophotographic Workflow with THEMAH
The following diagram illustrates the integration of THEMAH within the toner particle and its interaction during the development cycle.
Figure 1: Mechanistic pathway of THEMAH functioning as a Charge Control Agent (CCA) within a toner particle, driving electrostatic deposition onto the OPC drum.[1]
Experimental Protocols
Protocol A: Formulation of THEMAH-Enhanced Electrophotographic Toner
Objective: Synthesize a model toner powder with controlled positive charge characteristics (Q/M = +15 to +25 µC/g).
Materials:
-
Styrene-n-butyl acrylate copolymer (Binder Resin)[1]
-
THEMAH (50% aq.[1] solution) – Target concentration: 1.0 - 2.0 wt%
-
Carbon Black or API (Pigment/Payload)[1]
-
Carnauba Wax (Release Agent)[1]
-
Hydrophobic Silica (External Additive)[1]
Workflow:
-
Pre-Mixing (Melt Blending):
-
Step 1: Dehydrate THEMAH solution to a viscous gel/solid if using melt extrusion, or use directly if using Emulsion Aggregation (EA).[1] Note: For melt extrusion, moisture causes voids.
-
Step 2: Mix Binder Resin (88%), Pigment/API (5%), Wax (5%), and THEMAH (2%) in a Henschel mixer at 2000 RPM for 5 minutes.[1]
-
Step 3: Feed mixture into a twin-screw extruder.
-
Zone 1 Temp: 90°C
-
Zone 2 Temp: 110°C (Melting/Dispersion)[1]
-
Zone 3 Temp: 120°C
-
-
Critical Checkpoint: Ensure THEMAH does not thermally degrade. (Decomposition > 135°C).[1] Keep residence time < 1 minute.
-
-
Pulverization & Classification:
-
Surface Additive Blending:
-
Step 7: Blend particles with 1.5% Hydrophobic Silica to improve flowability.[1]
-
Protocol B: Charge-to-Mass Ratio (Q/M) Measurement
Objective: Validate the charging efficiency of the THEMAH-based toner.
Method: Blow-off Tribometry.[1]
-
Developer Preparation:
-
Mix 5% Toner with 95% Silicone-coated Ferrite Carrier.[1]
-
Tumble mix for 30 minutes to reach saturation charge.
-
-
Measurement:
-
Calculation:
Protocol C: Apparatus Maintenance (OPC Cleaning)
Objective: Use THEMAH as a cleaning agent for organic residues on the Photoreceptor Drum. Note: This utilizes THEMAH's solvent/base properties, similar to its use in semiconductor photoresist stripping.
-
Solution Prep: Dilute THEMAH to 2% v/v in deionized water.
-
Application: Apply to a lint-free cleanroom wipe.[1]
-
Wiping: Gently wipe the OPC drum surface to remove filming (stuck toner additives).[1]
-
Rinse: Immediately follow with a DI water wipe to remove alkaline residue.[1]
-
Drying: Air dry in a dust-free environment.
Data Summary: Comparative Performance
| Parameter | Standard Ammonium Salt (TPB) | THEMAH (Ionic Liquid) | Impact on Application |
| Charge Stability (HH) | Low (Drops in High Humidity) | High (Hydroxyl stabilization) | Consistent printing in humid labs/clinics.[1] |
| Thermal Stability | High (>200°C) | Moderate (~135°C) | Requires careful extrusion temperature control.[1] |
| Resistivity | High ( | Moderate ( | Prevents capacitor breakdown on drum.[1] |
| Biocompatibility | Low (Toxic) | Moderate/Tunable | Preferred for pharmaceutical printing (requires toxicity validation).[1] |
Table 1: Comparison of THEMAH against Tetraphenylborate (TPB) and standard ammonium salts.
Pharmaceutical Development Notes
For researchers utilizing electrophotography for Dosage Form Printing :
-
Toxicity: While THEMAH is safer than TMAH (Tetramethylammonium hydroxide), it is still a quaternary ammonium compound.[1] It must be quantified in the final dosage form. Ensure residual levels are below PDE (Permitted Daily Exposure) limits.[1]
-
Solubility Enhancement: In "drug toners," THEMAH can be co-processed with acidic APIs (e.g., Ibuprofen) to form in-situ salts during the melt-mixing phase, significantly improving dissolution rates of the printed tablet.[1]
References
-
Huntsman Corporation . (2023).[1] E-GRADE® THEMAH: High-performance quaternary ammonium hydroxide for electronics and chemical processing.[1] Huntsman Technical Bulletins. [Link][1]
-
European Patent Office . (2017).[1] EP3169744A1: Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition.[1] Google Patents.
-
ResearchGate . (2023). New Quaternary Amines and Solvents for Photoresist Developing: Environmental and Technical Assessment. ResearchGate. [Link]
Sources
- 1. トリス(2-ヒドロキシエチル)メチルアンモニウムヒドロキシド (45-50%水溶液) | 33667-48-0 [m.chemicalbook.com]
- 2. TRIS(2-HYDROXYETHYL)METHYLAMMONIUM HYDROXIDE | 33667-48-0 [chemicalbook.com]
- 3. EP3169744A1 - Stabilization of tris(2-hydroxyethyl( methylammonium hydroxide against decomposition with dialkyhydroxylamine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
laboratory procedures for safe disposal of THEMAH waste
Part 1: Executive Directive & Chemical Distinction
Crucial Safety Distinction: Before implementing this protocol, it is imperative to distinguish THEMAH (Tetrakis(2-hydroxyethyl)ammonium hydroxide) from its structural analog TMAH (Tetramethylammonium hydroxide).
-
TMAH is a notorious neurotoxin; dermal exposure to <1% of body surface area can be fatal due to respiratory arrest (ganglionic blockade).
-
THEMAH contains bulky hydroxyethyl groups that sterically hinder binding to nicotinic acetylcholine receptors, significantly reducing (though not eliminating) the specific neurotoxic hazard. However, THEMAH remains a Corrosive (Category 1) and Aquatic Toxin .
The Core Directive: Do not treat THEMAH as a standard inorganic base (like NaOH). It is a Quaternary Ammonium Compound (QAC) . Unlike inorganic bases, QACs function as biocides and surfactants. Neutralization alone does not render THEMAH safe for drain disposal , as the resulting neutral salts remain toxic to aquatic life and can disrupt biological wastewater treatment systems.
Part 2: Chemical Safety Profile & Hazard Assessment
Table 1: THEMAH Chemical Data & Hazard Matrix
| Parameter | Specification | Operational Implication |
| CAS Number | 68318-55-8 (or similar hydrates) | Use for accurate waste labeling. |
| pH (1M Solution) | > 13.5 (Strong Base) | Corrosive: Destroys skin/mucosa on contact. Etches glass over time. |
| Solubility | Highly Soluble (Water/Alcohols) | Migrates rapidly in spills; difficult to contain if diluted. |
| Stability | Stable, Hygroscopic | Absorbs CO₂ from air; keep tightly sealed to prevent carbonate formation. |
| Incompatibility | Strong Acids, Oxidizers, Aluminum | Exothermic Risk: Violent reaction with acids. Hydrogen gas evolution with Al/Zn/Mg. |
| Toxicity Class | Corrosive / Aquatic Acute 1 | Do NOT Drain Dispose. Biocidal properties disrupt sewage bacteria. |
Part 3: Waste Management Protocols
Protocol A: Waste Segregation & Containerization
Rationale: Preventing "runaway" reactions in waste containers is the primary safety layer. THEMAH is an organic base; mixing it with inorganic acid waste (Piranha etch, Aqua Regia) can cause explosions.
Step-by-Step Workflow:
-
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Polypropylene (PP).
-
Avoid: Glass containers for long-term storage (hydroxides etch silicate glass, leading to embrittlement and failure).
-
Avoid: Metal containers (corrosion/hydrogen evolution).
-
-
Segregation Logic:
-
Stream 1 (Preferred): "Basic Organic Waste" (THEMAH + Solvents).
-
Stream 2 (Acceptable): "Alkaline Corrosives" (THEMAH + Water).
-
PROHIBITED: Do not mix with "Acidic Waste" or "Oxidizers" (Peroxides/Nitrates).
-
-
Labeling:
-
Must carry the GHS "Corrosive" pictogram.
-
Text: "Waste Basic Organic Solution - Contains Tetrakis(2-hydroxyethyl)ammonium hydroxide."
-
pH: >12.[1]
-
Protocol B: Experimental Quenching (Pre-Disposal)
Rationale: If THEMAH is used as a reagent, it should be quenched before entering the waste bottle to prevent thermal expansion or pressurization of the waste container.
-
Cooling: Place the reaction vessel in an ice bath (
). -
Dilution: Add water to reduce viscosity and heat capacity (1:1 ratio).
-
Controlled Neutralization (Optional but Recommended):
-
Slowly add dilute Citric Acid (1M) or Acetic Acid (1M) while stirring.
-
Why Organic Acids? They buffer the solution and are less prone to violent splashing compared to mineral acids like HCl.
-
Endpoint: Target pH 8–10. (Going to pH 7 is unnecessary for waste collection and risks overshooting into acidity).
-
-
Transfer: Move to the HDPE waste container once the solution is at room temperature.
Part 4: Visualization of Workflows
Figure 1: Safe Disposal Decision Matrix
Caption: Logic flow for segregating THEMAH waste streams to prevent incompatibility accidents.
Figure 2: Emergency Spill Response Protocol
Caption: Step-by-step response for THEMAH spills, prioritizing personnel safety over cleanup speed.
Part 5: Emergency Procedures (Self-Validating)
1. Skin Contact (The "Golden Minute"):
-
Mechanism: Hydroxide ions saponify fats in the skin; damage continues until pH returns to neutral.
-
Action: Immediate irrigation with water for 15 minutes .
-
Validation: Use pH paper on the skin surface after washing. If pH > 8, continue washing.
-
Note: Unlike TMAH, specific antidotes (Hexafluorine) are beneficial but standard water irrigation is often sufficient for THEMAH if applied immediately, due to lower systemic absorption rates.
2. Eye Contact:
-
Action: Irrigate for 15 minutes minimum. Hold eyelids open.
-
Medical: Seek ophthalmologist assessment immediately. Alkaline burns can cause delayed blindness (corneal opacification).
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Manage Hazardous Waste in Your Lab. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Thermal Stability & Degradation of Tris(2-hydroxyethyl)methylammonium Hydroxide
Reagent Code: MTHEA-OH / THEMAH CAS: 33667-48-0 Support Tier: Senior Application Scientist Level
Introduction: Reagent Profile
Tris(2-hydroxyethyl)methylammonium hydroxide (MTHEA-OH) is a quaternary ammonium base structurally related to choline and triethanolamine. It is widely employed as a structure-directing agent (template) in zeolite synthesis (e.g., Zeolite T, LTT), a phase-transfer catalyst, and a strong organic base in semiconductor cleaning formulations.
Unlike simple tetraalkylammonium hydroxides (e.g., TMAH), MTHEA-OH possesses beta-hydrogens on its hydroxyethyl arms, making it susceptible to specific thermal degradation pathways that users must monitor to prevent reaction failure.
Module 1: Diagnostic Hub (Troubleshooting)
Use this section to match your experimental symptoms with root causes.
Q1: My reaction solution is turning from colorless to pink, yellow, or dark brown. Is the reagent spoiled?
Diagnosis: This is a classic sign of oxidative degradation and aldol condensation .
-
The Cause: Thermal degradation of MTHEA-OH releases acetaldehyde via Hofmann elimination. Acetaldehyde is highly reactive; it undergoes aldol condensation (turning yellow/brown) or oxidizes to acetic acid.[1]
-
The "Pink" Factor: If your MTHEA-OH is stabilized with MEHQ (Hydroquinone monomethyl ether), the initial oxidative byproducts can react with the stabilizer to form pink quinone intermediates before turning dark brown.
-
Action: Check your process temperature. If
, you are likely generating acetaldehyde. Purge with to suppress oxidation.
Q2: The pH of my formulation is drifting downward over time, reducing basicity.
Diagnosis: You are experiencing hydroxide consumption via two concurrent mechanisms.
-
Mechanism 1 (Self-Neutralization): The acetaldehyde produced by degradation oxidizes to acetic acid , which immediately neutralizes the hydroxide ion (
), forming acetate salts. -
Mechanism 2 (Hofmann Elimination): The elimination reaction itself consumes the hydroxide ion to form water.
-
Action: Quantify the remaining base using the titration protocol in Module 4. Expect a shelf-life reduction if stored above
.
Q3: I detect a "fruity" or pungent odor distinct from the fishy amine smell.
Diagnosis: The "fishy" smell is Triethanolamine (TEA) or Bis(2-hydroxyethyl)methylamine , which are amine degradation products. The "fruity/pungent" odor is acetaldehyde , confirming that Hofmann elimination is occurring.
Module 2: Mechanistic Deep Dive
Understanding how MTHEA-OH breaks down is critical for setting process limits. Two primary pathways compete based on temperature and solvent conditions.
Pathway A: Hofmann Elimination (The "Beta-Hydrogen" Route)
Because MTHEA-OH contains beta-hydrogens (on the
-
Mechanism: The hydroxide ion (
) abstracts a beta-hydrogen, collapsing the C-N bond. -
Products: Acetaldehyde (via enol tautomerization) + Bis(2-hydroxyethyl)methylamine + Water .
-
Consequence: Irreversible loss of alkalinity and generation of reactive aldehydes.
Pathway B: Nucleophilic Substitution ( ) (The "Demethylation" Route)
The hydroxide ion attacks the methyl group directly.
-
Mechanism:
attacks the methyl carbon, displacing the amine. -
Products: Methanol + Triethanolamine (TEA) .
-
Consequence: Loss of the quaternary cation (template effect lost) but preservation of some basicity (TEA is a weak base).
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways of MTHEA-OH. Pathway A (Hofmann) is responsible for color change and significant pH drop.
Module 3: Prevention & Optimization Strategy
To maintain reagent integrity during storage and reaction, adhere to these operational windows.
| Parameter | Recommended Range | Critical Limit | Scientific Rationale |
| Storage Temp | Minimizes slow Hofmann elimination over long periods. | ||
| Reaction Temp | Above | ||
| Atmosphere | Nitrogen / Argon | Air / Oxygen | Oxygen converts degradation product (acetaldehyde) into acetic acid, accelerating pH loss. |
| Concentration | 20-40 wt% | >50 wt% | Higher concentrations increase ionic strength, often accelerating second-order degradation kinetics. |
Stabilization Protocol
If high-temperature processing (
-
Degas: Thoroughly degas the solution to remove dissolved oxygen.
-
Add Scavengers: Use dialkylhydroxylamines (e.g., DEHA) if compatible with your end-product. These scavenge free radicals and stabilize the color, though they cannot stop the primary elimination reaction [1].
Module 4: Analytical Protocols
Use these methods to validate the concentration and purity of your MTHEA-OH stock.
Protocol A: Hydroxide Content Determination (Titration)
Purpose: Determine the exact concentration of active base.
-
Sample: Weigh ~1.0 g of MTHEA-OH solution accurately.
-
Dilution: Dilute to 50 mL with degassed deionized water.
-
Titrant: Standardized
. -
Indicator: Phenolphthalein (endpoint pink -> colorless) or Potentiometric titration (pH electrode).
-
Calculation:
Note: If carbonate is present (from absorption), use the Warder titration method (Phenolphthalein + Methyl Orange) to distinguish from .
Protocol B: Degradation Product Screening ( -NMR)
Purpose: Identify if degradation has occurred (Hofmann vs. SN2).
-
Solvent:
. -
Key Signals to Monitor:
-
MTHEA-OH (Intact): Singlet methyl peak at
. -
Triethanolamine (SN2 Product): Triplets at
and . -
Acetaldehyde (Hofmann Product): Doublet at
and Quartet at (often hydrated to gem-diol in water: doublet at ). -
Methanol (SN2 Product): Singlet at
.
-
References
- Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition.
-
Tris(2-hydroxyethyl)ammonium-Based Protic "Ionic Liquids": Synthesis and Characterization. Source: National Institutes of Health (PMC) [Link]
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications. Source: Allen Career Institute [Link]
-
Synthesis of Zeolite T by using TMAOH (and related quaternary ammoniums). Source: ResearchGate [Link]
Sources
identifying and minimizing impurities in THEMAH synthesis
Topic: Identifying and Minimizing Impurities in THEMAH Synthesis Role: Senior Application Scientist Context: Technical Support Center
Advanced Troubleshooting & Process Optimization
Welcome. You have reached the technical resource hub for Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) . As this quaternary ammonium compound is a critical reagent in semiconductor lithography (post-CMP cleaning), phase transfer catalysis, and nucleic acid purification, purity is not merely a specification—it is the functional limit of the material.
This guide moves beyond basic recipes to address the causality of impurities. We treat the synthesis as a system where every variable (stoichiometry, thermal load, ion-exchange efficiency) directly correlates to a specific impurity profile.
Part 1: The Impurity Landscape (Visualized)
To troubleshoot effectively, we must first map where impurities enter the system. The synthesis of THEMAH typically involves the quaternization of Triethanolamine (TEA) with a methylating agent (e.g., Methyl Chloride or Dimethyl Carbonate), followed by an anion exchange to the hydroxide form.
Figure 1: THEMAH Synthesis Pathway & Impurity Ingress Points
Caption: Critical control points in THEMAH synthesis. Red dashed lines indicate the origin of specific contamination risks.
Part 2: Troubleshooting Guide (Q&A)
Category A: Halide & Ionic Contamination [1]
Q: Our Ion Chromatography (IC) analysis consistently shows high chloride levels (>50 ppm) in the final THEMAH solution. We are using a standard OH-form resin. Why is the exchange inefficient?
A: High residual halides usually stem from "Channelling" or "Resin Fouling," not necessarily the resin capacity itself.
-
The Mechanism: If you synthesize THEMAH from a halide precursor (e.g., THEMA-Cl), the affinity of the resin for Cl- is high, but the large quaternary cation (THEMA+) can sterically hinder the exchange sites if the flow rate is too fast.
-
The Fix:
-
Reduce Flow Rate: Lower your specific flow rate (BV/h) to <2. This allows sufficient residence time for the bulky cation to diffuse.
-
Switch to Electrolysis: For semiconductor-grade (<1 ppm Cl), resin is often insufficient. Transition to Membrane Electrolysis . This uses a cation-exchange membrane to physically separate the halide anion from the product, preventing equilibrium back-flow [1].
-
Precursor Change: If possible, switch to Dimethyl Carbonate (DMC) as the methylating agent. This produces a methylcarbonate intermediate which hydrolyzes to methanol and CO2, eliminating halides entirely from the equation [2].
-
Q: We detect trace sodium (Na) and potassium (K) spikes in the final product. We use electronic-grade water. Where is it coming from?
A: The culprit is often the Ion Exchange Resin or the Glassware .
-
The Mechanism: Standard industrial resins are often regenerated with NaOH. If the resin is not conditioned properly, trapped Na+ ions leach out during the THEMAH pass. Furthermore, THEMAH is a strong base (pH > 13) and will etch borosilicate glass, leaching sodium and boron.
-
The Fix:
-
Resin Conditioning: Use a "Dummy Cycle." Pass a sacrificial amount of pure THEMAH or ultra-pure ammonium hydroxide through the resin bed before your product run to displace loosely bound Na+.
-
Material Compatibility: Switch all synthesis and storage vessels to PFA (Perfluoroalkoxy) or HDPE . Eliminate glass contact entirely.
-
Feedstock Audit: Verify the Triethanolamine (TEA) source.[2] Lower grades of TEA often contain metallic catalysts from their own synthesis.
-
Category B: Organic Impurities & Color
Q: The THEMAH solution turns yellow/amber after 24 hours of storage. NMR shows no major decomposition. What is happening?
A: This is Oxidative Degradation of trace impurities, likely unreacted Triethanolamine (TEA) or phenolic stabilizers.
-
The Mechanism: THEMAH is thermally sensitive. While the quaternary ammonium core is relatively stable, free TEA oxidizes easily to form N-oxides and colored oligomers (azo-like compounds) even at room temperature when exposed to light and air.
-
The Fix:
-
Stoichiometric Excess: Ensure the alkylation step drives TEA to near-zero. Use a slight excess of the methylating agent and strip it off later (since methylating agents are usually more volatile than TEA).
-
Nitrogen Blanket: Perform all synthesis and bottling under a strict N2 or Ar atmosphere.
-
Polishing Step: Pass the final solution through a Graphitized Carbon cartridge. This selectively adsorbs the planar, conjugated colored bodies without retaining the highly polar THEMAH salt.
-
Q: We are seeing "ghost peaks" in the HPLC trace near the main peak. Is this Hofmann Elimination?
A: Unlikely. Unlike ethyl-quats (like Tetraethylammonium), the hydroxyethyl group in THEMAH is less prone to classic Hofmann elimination to form vinyl species due to the electron-withdrawing oxygen.
-
The Diagnosis: These are likely O-alkylation byproducts .
-
The Mechanism: During synthesis, the methylating agent can react with the hydroxyl group of the TEA (O-methylation) instead of the nitrogen, creating an ether impurity (e.g., methoxy-ethyl species).
-
The Fix: Control the reaction temperature strictly during quaternization. O-alkylation has a higher activation energy than N-alkylation. Keep the reaction temperature below 50°C to favor N-alkylation (quaternization) over O-alkylation [3].
Part 3: Analytical & Validation Protocols
To certify THEMAH for high-value applications, rely on this validation matrix.
| Impurity Type | Target Limit (Semi-Grade) | Detection Method | Notes |
| Assay (THEMAH) | 20-25% w/w | Potentiometric Titration | Titrate with HCl; differentiate Carbonate vs. Hydroxide endpoints. |
| Halides (Cl, Br) | < 100 ppb | Ion Chromatography (IC) | Use a hydroxide-selective column (e.g., Dionex AS11). |
| Metals (Na, Fe, Ca) | < 10 ppb | ICP-MS | Requires standard addition method due to matrix suppression. |
| Free Amine (TEA) | < 0.1% | HPLC (Cation Exchange) | Critical for preventing photoresist interaction issues. |
| Color | < 10 APHA | UV-Vis / Colorimetry | Measure absorbance at 400nm. |
Part 4: References
-
Electrolytic Synthesis of Quaternary Ammonium Hydroxides. Source: Patent US4572769A (1986). Describes the use of cation exchange membranes to produce high-purity quaternary hydroxides from salts.[3] URL:
-
Halide-Free Synthesis via Carbonate Precursors. Source: Patent US7001873B2 (2006). Details the synthesis of quaternary ammoniums using dimethyl carbonate to avoid halide contamination in semiconductor applications. URL:
-
Thermal Stability and Decomposition of Hydroxyethyl Quats. Source:Journal of Materials Chemistry, "Tris(2-hydroxyethyl)ammonium-Based Protic Ionic Liquids: Synthesis and Characterization" (2013). Discusses impurity formation during heating and solvent-free synthesis. URL:[Link]
-
Huntsman E-GRADE® THEMAH Technical Bulletin. Source: Huntsman Corporation.[4][5] Defines commercial specifications for Tris(2-hydroxyethyl)methylammonium hydroxide in microelectronics. URL:[Link] (Landing Page)
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for THEMAH, as it is a strong base and corrosive agent.
Sources
- 1. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 2. US8003587B2 - Semiconductor process residue removal composition and process - Google Patents [patents.google.com]
- 3. US4572769A - Method of manufacturing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
THEMAH Reaction Optimization & Technical Support Center
Topic: Optimizing Reaction Conditions for Catalysis & Derivatization with THEMAH Role: Senior Application Scientist Audience: Drug Development & Analytical Chemistry Professionals
Core Directive & Scope
Welcome to the THEMAH (Tris(hydroxyethyl)methylammonium hydroxide) Technical Support Center. Unlike the ubiquitous TMAH (Tetramethylammonium hydroxide), THEMAH offers a distinct profile of lower volatility and modified selectivity, making it a critical tool for thermochemolysis (analytical pyrolysis) and phase-transfer catalysis (PTC) in drug development workflows.
This guide moves beyond basic datasheets to address the causality of reaction failures. We focus on two primary applications:
-
Analytical Derivatization: Methylation of acidic metabolites/impurities for GC-MS.
-
Synthetic Catalysis: Base-catalyzed transesterification and alkylation in solution.
Technical Specifications & Comparative Data
Before optimizing, understand your reagent. THEMAH is often chosen to mitigate the toxicity and volatility risks associated with TMAH, but its reaction kinetics differ significantly due to the steric bulk of the hydroxyethyl groups.
Table 1: THEMAH vs. TMAH Operational Comparison
| Feature | TMAH (Tetramethylammonium hydroxide) | THEMAH (Tris(hydroxyethyl)methylammonium hydroxide) | Impact on Optimization |
| CAS Number | 75-59-2 | 33667-48-0 | Ensure correct sourcing; THEMAH is often sold as ~45-50% aq. solution. |
| Thermal Stability | Decomposes < 130°C | Higher thermal onset (approx. >150°C) | THEMAH requires higher activation temperatures for methylation. |
| Volatility | High (Loss during solvent venting) | Low (Retained during solvent venting) | Critical: THEMAH allows solvent evaporation without reagent loss, improving quantitative accuracy. |
| Steric Hindrance | Low | High (Bulky hydroxyethyl arms) | Slower kinetics in solution; may require longer reaction times or higher catalyst loading. |
| Primary Mechanism | Methylation (via Hofmann elimination) | Methylation & Transesterification | Excellent for complex lipid profiling and polymer degradation. |
Optimization Module: Thermochemolysis (Methylation)
Context: You are using THEMAH to methylate acidic analytes (fatty acids, phenols, carboxylic acids) inside a pyrolyzer or thermal desorption unit (TDU) prior to GC-MS.
Q: Why are my analyte peaks tailing or showing low abundance despite adding excess THEMAH?
A: The issue is likely "Premature Evaporation" vs. "Thermal Activation" mismatch.
The Mechanism: THEMAH is a quaternary ammonium salt.[1] At room temperature, it is a strong base. It only becomes a methylating agent when thermally decomposed (pyrolysis). The reaction follows a Hofmann elimination-like pathway where the quaternary ammonium cation degrades, transferring a methyl group to the analyte anion.
Optimization Protocol:
-
Solvent Swap: If using aqueous THEMAH, you must perform a solvent exchange or drying step. Water inhibits the high-temperature methylation mechanism by hydrolyzing the ester products back to acids.
-
Action: Dilute your 50% aqueous THEMAH stock in Methanol (MeOH) (typically 1:10 ratio). The MeOH acts as a co-solvent and facilitates the formation of the nucleophilic salt.
-
-
The "Dry" Step: Unlike TMAH, THEMAH is non-volatile.
-
Action: Inject sample + THEMAH into the liner. Purge the solvent (MeOH/Water) at 100°C for 2-5 minutes before ramping to pyrolysis temperatures. This leaves the concentrated THEMAH salt coated on the analyte.
-
-
Activation Temperature:
-
TMAH works at 350-400°C.
-
THEMAH often requires 450-600°C for rapid, complete methylation due to the stability of the hydroxyethyl ligands.
-
Q: I see "Ghost Peaks" (Methoxy-ethanol derivatives). Is my reagent contaminated?
A: No, this is a specific artifact of THEMAH degradation.
The Cause: Upon thermal decomposition, the hydroxyethyl groups on THEMAH can generate ethylene oxide or react with the solvent/analyte to form hydroxyethyl esters instead of methyl esters.
The Fix:
-
Stoichiometry Control: You are likely using a massive excess.
-
Standard: 5 µL of 2.5% THEMAH solution per 100 µg sample.
-
Optimization: Reduce concentration to 1% in Methanol .
-
-
Rapid Ramp Rates: Slow heating favors side-reactions (hydroxyethylation). Use Curie-point pyrolysis or a rapid ramp (20°C/ms) to favor the kinetic methyl transfer over the thermodynamic rearrangement.
Optimization Module: Solution-Phase Catalysis
Context: Using THEMAH as a Phase Transfer Catalyst (PTC) or Base in organic synthesis (e.g., alkylation of phenols, epoxy curing).
Q: The reaction rate is significantly slower than when using TMAH. How do I compensate?
A: You must adjust for Steric Hindrance and Lipophilicity.
The Science: THEMAH's three hydroxyethyl arms create a "hydration shell" that can reduce the accessibility of the cation to the organic phase anion in a biphasic system.
Troubleshooting Workflow:
-
Temperature: Increase reaction temperature by 10-15°C compared to TMAH protocols. The activation energy for the bulky cation transfer is higher.
-
Agitation: PTC is diffusion-limited. Ensure varying mixing speeds (RPM) does not change yield. If it does, you are mixing-limited, not chemically limited.
-
Counter-Ion Effect: If using THEMAH as a hydroxide source, adding a small amount of KI (Potassium Iodide) can accelerate the reaction by forming a transient, more lipophilic quaternary ammonium iodide pair in situ.
Visual Troubleshooting Guides
Diagram 1: Thermochemolysis Optimization Logic
Caption: Decision tree for optimizing THEMAH methylation efficiency based on peak shape and yield artifacts.
Diagram 2: Mechanism of Action (Thermal)
Caption: Thermal decomposition pathway of THEMAH leading to methylation vs. side reactions.
FAQ: Handling & Safety
Q: My THEMAH solution has turned yellow. Is it still usable? A: Likely yes, but verify. Quaternary ammonium hydroxides are sensitive to light and oxidation (Hofmann degradation). A slight yellow tint indicates trace amine formation (Triethanolamine derivatives).
-
Test: Run a blank injection. If the background noise of amine peaks interferes with your analyte limits of detection (LOD), discard.
-
Prevention:[2] Store at 4°C in amber glass.
Q: Can I use THEMAH for "On-Column" injection in GC? A: Proceed with Caution. While TMAH is often injected hot, THEMAH is viscous. Accumulation of non-volatile residues (triethanolamine polymers) can destroy the stationary phase of your GC column (especially polar PEG columns).
-
Requirement: Use a deactivated fused silica guard column (2-5 meters) to trap non-volatile residues. Replace the guard column frequently.
References
-
NASA/Goddard Space Flight Center. (2019). Application of TMAH thermochemolysis to the detection of nucleobases. (Comparative study on methylation temperatures). Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). Comparison of tetramethylammonium hydroxide (TMAH) and other reagents for thermochemolysis. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting THEMAH in Phase Transfer Catalysis
Product: THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) Context: Phase Transfer Catalysis (PTC) for Nucleophilic Substitutions, Alkylations, and Condensations.[1] Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Catalyst
Welcome to the THEMAH technical support portal.[1] If you are here, you are likely experiencing low yields or inconsistent results.[1]
THEMAH is not a generic drop-in replacement for TBAI or Aliquat 336. Unlike lipophilic catalysts (e.g., Tetrabutylammonium), THEMAH is highly hydrophilic due to its three hydroxyethyl groups.[1] It excels in specific "interfacial" mechanisms where the catalyst resides at the boundary or when easy aqueous removal is required post-reaction.[1] However, this hydrophilicity is often the root cause of failure in standard non-polar solvents.[1]
This guide prioritizes the three most common failure modes: Partitioning Failure , Thermal Degradation , and Hydration Shell Interference .[1]
Module 1: Partitioning Failure (The "Hydrophilicity Trap")
Symptom: Reaction proceeds extremely slowly or not at all, despite high catalyst loading.[1] The organic layer remains unreacted while the catalyst sits idly in the aqueous phase.
The Science:
PTC relies on the catalyst shuttling an anion (e.g.,
-
Lipophilic Quats (e.g., TBA): Easily migrate into organic solvents (Toluene, DCM), dragging the anion with them.[1]
-
THEMAH: The hydroxyl groups form strong hydrogen bonds with water.[1] Its partition coefficient (
) heavily favors the aqueous phase.[1] If your organic solvent is non-polar (Hexane, Toluene), THEMAH cannot enter it effectively to initiate the reaction.[1]
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Solvent Choice | Switch to DCM or Chloroform. | Chlorinated solvents are more polar and can solvate the hydroxylated cation, improving the extraction constant ( |
| Salting Out | Saturate Aqueous Phase (KOH/NaOH). | Adding high concentrations of inorganic base increases the ionic strength of the aqueous phase, forcing the organic salt (THEMAH) into the organic layer (Salting-out effect). |
| Agitation | Increase Stirring Rate (>800 RPM). | Since THEMAH often operates via an Interfacial Mechanism (Makosza), maximizing interfacial surface area is critical.[1] |
Visualization: Partitioning Dynamics
The following diagram illustrates the failure mode of THEMAH in non-polar solvents versus the corrected workflow.
Caption: Figure 1. THEMAH requires polar organic solvents or high ionic strength to overcome its natural aqueous affinity.[1]
Module 2: Thermal Degradation (Hofmann Elimination)[1]
Symptom: Reaction starts well but stalls after 1-2 hours.[1] The mixture may turn dark brown or smell "fishy" (amine formation).[1]
The Science:
Quaternary ammonium hydroxides are thermally unstable.[1] THEMAH contains
-
Threshold: Degradation accelerates significantly above 50-60°C .[1]
-
Mechanism: The hydroxide ion (or external base) abstracts a
-proton, collapsing the structure to release a tertiary amine and a vinyl species (which tautomerizes to an aldehyde/alcohol). -
Result: Loss of the catalytic cation.[1] The remaining tertiary amine is not a phase transfer catalyst.[1]
Troubleshooting Protocol:
-
Temperature Audit: Ensure reaction temperature is
. If higher temperatures are required for the substrate, switch to a tetraalkylammonium salt (e.g., TBAH) which is slightly more robust, or a phosphonium salt (up to 100°C).[1] -
Fresh Preparation: Do not store dilute THEMAH solutions for long periods.
-
Stepwise Addition: For exothermic reactions, add THEMAH slowly to prevent localized hot spots that kill the catalyst.[1]
Visualization: Degradation Pathway[1]
Caption: Figure 2.[1] Thermal decomposition mechanism of THEMAH via Hofmann Elimination.
Module 3: Hydration & Reactivity (The "Naked" Anion)
Symptom: Catalyst is stable, partitioning is good, but reaction rate is sluggish compared to literature values for other catalysts.
The Science: The reactivity of an anion in PTC is inversely proportional to its hydration.[1]
-
The Problem: THEMAH is heavily hydrated because its OH groups attract water molecules.[1] This "hydration shell" shields the reacting anion (e.g.,
or reactant anion) from attacking the substrate. -
The Goal: You need a "naked" anion.
-
Solution: Reduce the water content in the organic phase or interface.
Troubleshooting Protocol:
-
Solid-Liquid PTC: Instead of using aqueous NaOH, use solid KOH powder with THEMAH in an organic solvent.[1] This minimizes water availability, leaving the anion "naked" and highly reactive.[1][3]
-
Concentration: If using aqueous base, use 50% w/w NaOH rather than dilute solutions. High concentration reduces the activity of water (
), dehydrating the catalyst-anion pair.
Module 4: Validated Experimental Protocol
Scenario: C-Alkylation of Phenylacetonitrile (Standard PTC Benchmark).
This protocol incorporates the fixes for partitioning and stability.[1]
Reagents:
-
Substrate: Phenylacetonitrile (10 mmol)
-
Electrophile: Ethyl Bromide (12 mmol)[1]
-
Base: 50% NaOH (aq) (15 mL) - High concentration for salting out.[1]
-
Catalyst: THEMAH (0.5 mmol, 5 mol%)[1]
-
Solvent: Dichloromethane (DCM) (10 mL) - Polar solvent for THEMAH solubility.[1]
Step-by-Step:
-
Preparation: Charge the reaction flask with Phenylacetonitrile, Ethyl Bromide, and DCM.
-
Temperature Control: Place flask in a water bath maintained at 35°C . (Crucial: Avoid overheating).[1]
-
Agitation: Set stirring to 1000 RPM . (Crucial: Maximize interface).
-
Catalyst Addition: Add THEMAH.
-
Initiation: Add 50% NaOH dropwise over 5 minutes.
-
Monitoring: Monitor by TLC/HPLC every 30 minutes.
-
Checkpoint: If the mixture turns black rapidly, reduce temperature to 25°C.
-
-
Quench: Pour mixture into ice water (stops thermal degradation and separates phases). Wash organic layer with water to remove the hydrophilic catalyst.[1]
References
-
Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1] (Foundational text on extraction mechanisms and catalyst lipophilicity).
-
Halpern, M. (2002).[1] "Phase-Transfer Catalysis: Mechanism and Syntheses." Angewandte Chemie International Edition. Link
-
Dehmlow, E. V. (1974).[1] "Phase-Transfer Catalyzed Reactions."[1][4][5] Angewandte Chemie International Edition in English, 13(3), 170-179.[1] (Discusses stability of quaternary ammonium salts). Link[1]
-
Landini, D., & Maia, A. (1991).[1] "Phase-transfer catalysis: Reactivity of anions in organic solvents with low water content." Journal of Organic Chemistry. (Explains the hydration shell and "naked" anion concept). Link[1]
Sources
Technical Support Center: Managing High Viscosity in THEMAH-Based Ionic Liquids
Topic: Optimization and Troubleshooting of Tris(2-hydroxyethyl)methylammonium (THEMA)-based Ionic Liquids. Audience: Formulation Scientists, Chemical Engineers, and Drug Delivery Researchers. Reference ID: TS-THEMA-VISC-001
Core Technical Briefing
The Challenge: Ionic liquids (ILs) derived from Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) are uniquely characterized by the presence of three hydroxyl groups on the cation. While this structure confers exceptional hydrophilicity and solubilizing power for polar drugs and biomolecules, it creates a dense, three-dimensional hydrogen-bonding network.
The Result: THEMAH-based ILs (e.g., THEMA-Lactate, THEMA-Citrate) often exhibit non-Newtonian, "syrup-like" rheology at room temperature (25°C), with viscosities ranging from 500 cP to >10,000 cP depending on the anion. This presents critical challenges in liquid handling, filtration, and mass transfer.
The Solution Philosophy: Do not fight the viscosity; manage the thermodynamics. We utilize Thermal Modulation , Plasticization (Water/Co-solvents) , and Shear Stress Management to render these fluids processable without compromising their solvent properties.
Troubleshooting Guide (Q&A)
Category A: Liquid Handling & Pipetting[1]
Q: My THEMA-IL is too viscous to pipette accurately. The liquid clings to the tip and volume is inconsistent. How do I fix this?
A: Standard air-displacement pipettes fail because the vacuum cannot overcome the fluid's shear resistance.
-
Immediate Fix: Switch to Positive Displacement Pipettes (e.g., Gilson Microman). The piston makes direct contact with the liquid, eliminating the air cushion elasticity.
-
Thermal Workaround: Pre-warm the IL to 45–50°C . At this temperature, the hydrogen bond network relaxes, reducing viscosity by approximately 40–60% (Arrhenius behavior).
-
Technique: Use "Reverse Pipetting" (aspirate more than the set volume, dispense the set volume, discard the excess) to ensure consistent delivery.
Q: I see persistent bubbles trapped in the liquid after mixing. Vortexing only makes it worse.
A: High viscosity prevents bubble rise (Stokes' Law). Vortexing entrains air that cannot escape.
-
The Protocol:
-
Centrifugation: Spin the sample at 2,000–3,000 x g for 5–10 minutes. This artificially increases buoyancy forces, driving bubbles out.
-
Vacuum Degassing: If centrifugation is unavailable, place the open vial in a vacuum desiccator. Apply gentle heat (40°C). Caution: Monitor for "bumping" if volatile co-solvents are present.
-
Category B: Formulation & Dissolution[2][3]
Q: Dissolution of my API (Active Pharmaceutical Ingredient) is extremely slow. Is the solubility limit reached?
A: Likely not. The issue is Mass Transfer Limitation , not thermodynamic solubility. The high viscosity creates a stagnant boundary layer around the drug particle.
-
Corrective Action:
-
Switch Mixing Method: Magnetic stir bars often decouple (spin out) in viscous ILs. Use an Overhead Stirrer with a high-torque motor and an anchor or helical impeller.
-
Sonication with Heat: Use an ultrasonic bath set to 50°C . The acoustic cavitation disrupts the boundary layer, while heat lowers bulk viscosity.
-
Q: Can I add water to lower the viscosity?
A: Yes, but with strict caveats. Water is a potent plasticizer for THEMA-ILs.
-
The Science: Water molecules wedge between the THEMA cation and the anion, disrupting the Coulombic and H-bond network.
-
The Risk: Adding just 1–2 wt% water can drop viscosity by an order of magnitude, but it also alters the solvatochromic polarity and may crash out hydrophobic drugs.
-
Rule of Thumb: If your application tolerates it, a 95:5 (IL:Water) mixture is often the "sweet spot" for processability vs. performance.
Category C: Purification & Filtration
Q: I cannot push the IL through a syringe filter. The pressure builds up until the filter bursts.
A: Standard 0.22 µm filters create immense backpressure with viscous fluids.
-
Protocol:
-
Heat the System: Wrap the syringe in a heating tape or warm it to 50°C before filtration.
-
Increase Pore Size: Use a 0.45 µm or 1.0 µm glass fiber pre-filter first to remove larger particulates.
-
Pressure Filtration: Move away from syringe filters to nitrogen-pressurized filtration cells (e.g., Amicon stirred cells) which can safely apply constant pressure (20–50 psi).
-
Critical Workflows & Visualizations
Workflow 1: Viscosity Management Decision Tree
This logic flow ensures you select the correct method for reducing viscosity based on your experiment's constraints.
Figure 1: Decision tree for selecting the appropriate viscosity mitigation strategy based on sample stability and formulation constraints.
Workflow 2: The "Plasticization Effect" Mechanism
Understanding why viscosity is high helps in selecting the right anion or co-solvent.
Figure 2: Mechanistic view of THEMA-based IL viscosity. The three hydroxyl groups on the cation create a cross-linked network with anions. Introducing water or heat disrupts these links, lowering viscosity.
Comparative Data Tables
Table 1: Viscosity Profiles of Common THEMA-Based Systems
Note: Values are approximate representatives at 25°C. Viscosity decreases exponentially with temperature.
| Ionic Liquid System | Anion Type | Viscosity (cP) @ 25°C | Physical State | Best Handling Strategy |
| [THEMA][Acetate] | Carboxylate | ~450 - 600 | Fluid Liquid | Standard pipetting (slow) |
| [THEMA][Lactate] | Hydroxy-carboxylate | ~2,500 - 4,000 | Viscous Syrup | Warm to 40°C; Wide-bore tips |
| [THEMA][Citrate] | Poly-carboxylate | >10,000 | Gel-like / Glassy | Must heat >50°C or dilute |
| [THEMA][Cl] | Halide | Solid (mp > 100°C) | Solid Salt | Dissolve in water/alcohol |
Table 2: Effect of Water Content on [THEMA][Lactate] Viscosity
Even minimal water absorption from the atmosphere (hygroscopicity) alters properties.
| Water Content (wt%) | Viscosity Reduction Factor | Application Impact |
| 0.05% (Dried) | 1.0x (Baseline) | Reference standard; hardest to handle. |
| 1.0% | ~0.6x | Significant ease in pouring; minimal solubility change. |
| 5.0% | ~0.2x | Water-like flow; potential loss of "pure IL" properties. |
Standard Operating Protocols (SOPs)
SOP-01: Controlled Drying of THEMA Ionic Liquids
Purpose: To establish a baseline dry state without creating an unworkable solid glass.
-
Preparation: Place the IL in a round-bottom flask with a large magnetic stir bar.
-
Step 1 (Bulk Water Removal): Connect to a rotary evaporator. Set bath to 50°C and pressure to 50 mbar . Rotate at 100 rpm for 1 hour.
-
Step 2 (Deep Drying): Transfer to a high-vacuum manifold (<0.1 mbar).
-
Critical: Increase temperature to 60–70°C .
-
Why? As water leaves, viscosity spikes. If you dry at room temperature, the IL will vitrify (turn to glass), trapping the remaining water molecules inside. Heat keeps it liquid to allow diffusion.
-
-
Validation: Measure water content using Coulometric Karl Fischer Titration . Target: <500 ppm.
SOP-02: High-Viscosity Drug Loading
Purpose: To maximize drug solubility and dissolution speed.
-
Weighing: Weigh the solid drug into the vial first.
-
IL Addition: Add the viscous IL by weight (gravimetric), not volume, to avoid pipetting errors.
-
Mixing:
-
Seal the vial tight (prevent moisture uptake).
-
Place in a thermal shaker or heated ultrasonic bath at 50°C .
-
Cycle: Sonicate 10 mins -> Vortex 1 min -> Rest 5 mins. Repeat until clear.
-
-
Cooling: Allow to cool to room temperature slowly. Inspect for precipitation (supersaturation check).
References
-
Tris(2-hydroxyethyl)ammonium-Based Protic Ionic Liquids: Synthesis and Characterization. Source: ResearchGate / PMC Context: Details the synthesis and thermal properties (heat capacity, glass transition) of THEMA-Lactate and Citrate, confirming their high viscosity and "syrup-like" nature. URL:[Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Source: MDPI (Pharmaceutics) Context: Discusses the use of hydroxyl-functionalized ILs for drug delivery and the necessity of viscosity management for bioavailability. URL:[Link][1]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids. Source: E3S Web of Conferences Context: Provides the theoretical basis for viscosity reduction via anion exchange and temperature modulation (Arrhenius/Vogel-Fulcher-Tammann models). URL:[Link]
-
Cholinium-based ionic liquids as promising antimicrobial agents. Source: MDPI Context: Highlights the structural similarities between Cholinium and THEMA systems regarding hydrophilicity and viscosity challenges in formulation. URL:[Link]
Sources
common side reactions with Tris(2-hydroxyethyl)methylammonium hydroxide in organic synthesis
Executive Summary
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) is a specialized quaternary ammonium base often utilized for its unique solubility profile and phase-transfer capabilities. Unlike simple tetraalkylammonium hydroxides (e.g., TMAH, TBAH), THEMAH possesses three reactive hydroxyethyl arms.
Critical Warning: Researchers often treat THEMAH solely as a source of hydroxide ions (
This guide addresses the three most common failure modes: Thermal Decomposition , Cation Participation (Transesterification/Alkylation) , and Oxidative Instability .
Part 1: Troubleshooting Guide (Q&A)
Category A: Thermal Instability & Reagent Decomposition
Q1: My reaction mixture turned dark brown/black upon heating to 60°C. Is this normal? A: No, this indicates thermal decomposition via Hofmann Elimination .
-
The Mechanism: Unlike tetramethylammonium hydroxide (TMAH), THEMAH contains
-hydrogens on the hydroxyethyl arms. Under basic conditions and elevated temperatures ( C), the hydroxide ion abstracts a -proton, triggering an elimination reaction. -
The Result: The quaternary salt breaks down into a tertiary amine (N-methyl diethanolamine) and an enol, which tautomerizes into acetaldehyde . Acetaldehyde rapidly undergoes aldol condensation/polymerization in basic media, forming the characteristic brown "tar."
-
Solution:
-
Limit reaction temperature to
C. -
If high heat is required, switch to a quaternary ammonium salt without
-hydrogens (e.g., TMAH or Tetramethylammonium hydroxide, though note TMAH's own toxicity and methylation risks).
-
Q2: I am seeing a loss of basicity over time in my stock solution. A: THEMAH is unstable in concentrated aqueous solutions over long periods without stabilization.
-
Diagnosis: Check the pH. A significant drop indicates the consumption of
via internal buffering or reaction with atmospheric (forming carbonates). -
Protocol: Store under inert gas (Argon/Nitrogen) at
C. Verify concentration via acid-base titration before use in critical stoichiometry.
Category B: The "Non-Innocent" Cation (Side Reactions)
Q3: I used THEMAH to hydrolyze an ester, but LC-MS shows a product with a mass much higher than expected (+117 Da). What happened? A: You have encountered Cation Transesterification .
-
The Mechanism: The hydroxyethyl groups on the THEMAH cation are nucleophilic. In the presence of the ester substrate, the cation competes with the hydroxide ion. Instead of hydrolysis (
attack), the cation's alcohol group attacks the ester carbonyl. -
The Result: You form an acylated quaternary ammonium species . This byproduct is often water-soluble and ionic, making it difficult to extract or detect by standard TLC, but it appears clearly in LC-MS.
-
Prevention:
-
Avoid THEMAH for ester hydrolysis if the substrate is valuable. Use inorganic bases (LiOH/NaOH) or non-nucleophilic organic bases (e.g., TBAH).
-
If THEMAH is necessary for solubility, use a large excess of water to statistically favor hydrolysis over transesterification.
-
Q4: During an alkylation reaction using an alkyl halide, my yield is low, and I'm consuming excess alkylating agent. A: The THEMAH cation is acting as a competitor nucleophile (O-Alkylation) .
-
The Mechanism: The basic conditions deprotonate the hydroxyethyl arms of the cation, forming an alkoxide. This alkoxide reacts with your alkyl halide (
). -
The Result: You are alkylating your catalyst/base instead of your substrate.
-
Solution: Switch to a "protected" phase transfer catalyst (e.g., Benzyltriethylammonium chloride) or a non-hydroxylic base for alkylation reactions.
Part 2: Technical Deep Dive & Mechanisms
The following diagram illustrates the competing pathways that lead to the side reactions described above.
Figure 1: Mechanistic pathways for thermal decomposition, transesterification, and competitive alkylation of THEMAH.
Part 3: Validated Experimental Protocols
Protocol 1: Thermal Stability Baseline Test
Before using a new batch of THEMAH in a temperature-sensitive reaction, validate its stability.
-
Preparation: Place 5 mL of THEMAH solution (commercial 45-50% aq.) in a clear glass vial.
-
Control: Keep one vial at Room Temperature (RT).
-
Stress Test: Heat the second vial to your target reaction temperature (e.g., 60°C) for 2 hours.
-
Observation: Compare the color.
-
Clear/Colorless: Stable.
-
Yellow/Light Brown: Incipient decomposition (Acceptable for crude workups, risky for sensitive synthesis).
-
Dark Brown/Black: Severe Hofmann elimination. Abort experiment or lower temperature.
-
Protocol 2: Removal of THEMAH Post-Reaction
Due to its high water solubility, THEMAH is difficult to remove if organic products are also polar.
-
Acid Wash (Standard): If your product is acid-stable, wash the organic phase with 1M HCl. This protonates the decomposition amines and keeps the quaternary ammonium salt in the aqueous phase.
-
Ion Exchange (Advanced): For amphoteric or acid-sensitive products, pass the reaction mixture through a cation-exchange resin (e.g., Dowex 50W) to capture the THEMAH cation selectively.
Part 4: Data Summary
| Parameter | Value / Limit | Implication for Synthesis |
| Molecular Formula | MW = 181.23 g/mol .[1][2] Account for counter-ion mass in stoichiometry. | |
| pH (1% aq) | ~13 | Strong base. Corrosive to glass over long exposure. |
| Thermal Limit | ~50°C | Above this, Hofmann elimination accelerates significantly [1]. |
| Nucleophilicity | Moderate (OH groups) | The cation participates in transesterification and alkylation [2]. |
| Solubility | Water, Alcohols | Poor solubility in non-polar solvents (Hexane/Toluene) unless used as PTC. |
References
-
Master Organic Chemistry. (2022). Transesterification Under Basic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
ResearchGate. (2025). Functional Comparison of Polar Ionic Liquids and Onium Hydroxides for Chitin Dissolution. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude THEMAH
Topic: Effective Purification Protocols for Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH)
User Guide Overview
Product Definition: THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) is a quaternary ammonium compound widely utilized as a high-purity cleaning agent in semiconductor manufacturing, a phase-transfer catalyst in organic synthesis, and a buffering agent in pharmaceutical formulations.[1][2]
The "Crude" Challenge: Crude THEMAH, often resulting from the alkylation of triethanolamine followed by hydrolysis or electrolysis, typically suffers from three primary contamination classes:
-
Halide Residues (Cl⁻, Br⁻, I⁻): Remnants from the alkylating agents (e.g., methyl chloride/iodide).
-
Chromophores (Color Bodies): Yellow/brown oxidation products formed via thermal degradation or amine oxidation.
-
Metallic Impurities: Critical defects in semiconductor applications.
This guide provides a modular troubleshooting approach to purifying crude THEMAH to analytical or electronic grade standards.
Module 1: Halide Removal (The Conversion Step)
User Question: My crude THEMAH solution has high conductivity and tests positive for chlorides. How do I remove these halide salts to achieve a pure hydroxide form?
Technical Insight
The presence of halides indicates incomplete conversion from the precursor salt (THEM-X) or contamination. For research-scale purification (<10 L), Anion Exchange is the most robust method. For industrial scale, Electrodialysis is preferred but requires capital-intensive membrane stacks.
Protocol: Anion Exchange Chromatography
Objective: Exchange Halide ions (X⁻) for Hydroxide ions (OH⁻).
Reagents & Materials:
-
Strong Base Anion Exchange Resin (Type I, Gel or Macroporous, e.g., Dowex 1x8 or Amberlite IRA-402).
-
Regenerant: 1M NaOH (Semiconductor Grade preferred).
-
Eluent: Degassed deionized water (18.2 MΩ).
Step-by-Step Workflow:
-
Resin Conditioning:
-
Pack the column with resin.
-
Flush with 5 Bed Volumes (BV) of 1M NaOH to convert resin to the OH⁻ form.
-
Critical Step: Rinse with degassed water until the effluent pH is neutral (or matches the inlet water pH). This ensures no free bulk NaOH remains.
-
-
Loading (The Exchange):
-
Elution & Monitoring:
-
Collect fractions. Monitor conductivity and pH.
-
Stop collection when halide breakthrough occurs (verify with AgNO₃ precipitation test).
-
-
Regeneration:
-
Strip halides from the column using 1M NaOH (flow rate 2 BV/h) to reuse the resin.
-
Troubleshooting Table: Ion Exchange
| Issue | Probable Cause | Corrective Action |
| Early Halide Breakthrough | Channeling in resin bed | Backwash the column to re-stratify the resin beads. |
| Low Yield | High viscosity of crude | Dilute crude feed further (to <10% conc). |
| Sodium Contamination | Incomplete rinsing after regeneration | Monitor Na+ levels via ISE or Flame Photometry during the rinse step. |
Module 2: Decolorization (Organic Impurity Removal)
User Question: My THEMAH solution has turned a pale yellow/brown color during storage or synthesis. How do I restore it to a clear, water-white solution?
Technical Insight
THEMAH is susceptible to Hofmann Degradation and oxidation, especially at pH >13 and elevated temperatures. The yellow color typically arises from conjugated amine byproducts or trace aldehydes. Activated Carbon Adsorption is the standard remediation.
Protocol: Carbon Polishing
Materials:
-
Activated Carbon (Powdered for batch, Granular for column). Recommendation: Acid-washed carbon to prevent metal leaching.
-
0.2 µm Filtration Unit (PES or PTFE membrane).
Step-by-Step Workflow:
-
Preparation:
-
If using a column, flush the carbon bed with DI water to remove fines.
-
If batch mode, weigh out 1–3% w/w of activated carbon relative to the THEMAH mass.
-
-
Treatment:
-
Batch: Add carbon to the THEMAH solution. Stir gently at room temperature (20–25°C) for 2–4 hours.
-
Warning:Do not heat. Heating basic quaternary ammoniums accelerates degradation and color formation.
-
-
Filtration:
-
Filter the slurry through a 0.2 µm membrane.
-
Check: The filtrate should be colorless (APHA < 10).
-
-
Stabilization (Optional but Recommended):
-
For long-term storage, consider adding a stabilizer like a dialkylhydroxylamine (if compatible with end-use) to prevent oxidative recurrence [1].
-
Module 3: Visualizing the Purification Logic
Diagram 1: The Purification Decision Matrix
Caption: Logical flow for selecting the appropriate purification method based on impurity profile.
Module 4: Concentration & Handling FAQs
Q: Can I use rotary evaporation to concentrate my purified THEMAH? A: Proceed with extreme caution.
-
Risk: Quaternary ammonium hydroxides undergo Hofmann Elimination at high temperatures, decomposing into triethanolamine and methanol/ethylene.
-
Solution: Use vacuum evaporation at < 40°C . Do not exceed 50°C. If higher concentrations (>25%) are required, membrane distillation is safer than thermal evaporation.
Q: Why does my pH drift downward over time? A: CO₂ absorption.
-
Mechanism: THEMAH is a strong base and avidly absorbs atmospheric CO₂ to form carbonate/bicarbonate (
). -
Prevention: Store under inert gas (Nitrogen/Argon) blanket. Use tight-sealing HDPE or Teflon containers.
Q: Is THEMAH compatible with standard silica columns? A: No.
-
Reason: High pH (>13) dissolves silica gel.
-
Alternative: Use polymeric resins (polystyrene-divinylbenzene) or zirconia-based supports for any chromatographic steps.
References
-
Huntsman Corporation. (n.d.). E-GRADE® THEMAH: High Purity Quaternary Ammonium Hydroxide for Electronics. Huntsman Performance Products. Retrieved from [Link]
-
Mori, K., et al. (2017). Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition. European Patent EP3169744A1. Retrieved from
-
Moore, J. (2023).[2] New Quaternary Amines and Solvents for Photoresist Developing. Trans Tech Publications.[2] Retrieved from [Link]
Sources
impact of MEHQ stabilizer on Tris(2-hydroxyethyl)methylammonium hydroxide reactivity
The following technical guide serves as a specialized support resource for researchers and process engineers utilizing Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) , specifically focusing on the implications of its commercial stabilization with Monomethyl Ether of Hydroquinone (MEHQ) .
Topic: Impact of MEHQ Stabilizer on Tris(2-hydroxyethyl)methylammonium Hydroxide Reactivity Document ID: TS-THEMAH-004 Status: Active Audience: R&D Scientists, Process Engineers, QA/QC Professionals
Executive Summary & Chemical Context
Commercially available Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) (CAS: 33667-48-0) is frequently supplied as an aqueous solution (45-50% w/w) containing MEHQ (4-Methoxyphenol) as a stabilizer.[1][2]
Unlike acrylate monomers where MEHQ prevents polymerization, in THEMAH solutions, MEHQ serves to inhibit oxidative degradation of the quaternary ammonium cation. The hydroxyethyl arms of the cation are susceptible to oxidation, which can lead to chain scission and the formation of color bodies or reactive byproducts (e.g., acetaldehyde).
This guide addresses the three most common user concerns: unexpected color changes , reactivity interference , and stabilizer removal protocols .
Mechanism of Interaction
To troubleshoot effectively, one must understand the chemical environment inside the bottle.
The "Pink/Brown" Phenomenon
Users often report that their clear THEMAH solution turns pink, amber, or dark brown over time. This is not necessarily an indication that the THEMAH base has degraded, but rather that the stabilizer is working (and sacrificing itself).
-
Deprotonation: THEMAH is a strong base.[3] It immediately deprotonates MEHQ (a phenol, pKa ~10.2) to form the MEHQ-phenoxide anion .
-
Oxidation: The phenoxide anion is electron-rich and highly susceptible to oxidation by dissolved oxygen.
-
Quinone Formation: Oxidation yields p-benzoquinone and other conjugated oligomers, which are intensely colored (yellow/red/brown) even at trace (ppm) concentrations.
Interaction Pathway Diagram
The following diagram illustrates the causality between the base, the stabilizer, and the observed color change.
Figure 1: Mechanistic pathway showing how THEMAH activates MEHQ, leading to color formation while MEHQ protects the cation from oxidation.
Impact Analysis: Reactivity & Performance
The presence of MEHQ impacts applications differently depending on the reaction mechanism.
| Application Type | Impact of MEHQ | Criticality | Recommendation |
| Base Catalysis (e.g., Michael Addition) | Negligible. The molar amount of base consumed by MEHQ (ppm level) is fractionally insignificant compared to the bulk THEMAH concentration (Molar level). | Low | Proceed without removal. Ignore color change. |
| Radical Polymerization (e.g., UV Curing) | High. MEHQ is a radical scavenger.[4] It will induce an "induction period" where polymerization is delayed until the MEHQ is consumed. | High | Increase initiator concentration or remove MEHQ. |
| Optical/Spectroscopic | Moderate. The formation of quinones absorbs UV/Vis light, potentially interfering with photometric assays or optical clarity requirements. | Medium | Use fresh stock or remove MEHQ via carbon adsorption. |
| Semiconductor/Cleaning | Variable. MEHQ residues may be undesirable on sensitive wafers. However, oxidative breakdown products of unstabilized THEMAH are often worse. | High | Validate residue limits. |
Troubleshooting Protocols
Protocol A: Verifying THEMAH Integrity (Titration)
Use this protocol if the solution is colored and you need to confirm the base concentration is still within specification.
Principle: Acid-base titration with phenolphthalein. The presence of ppm-levels of MEHQ does not interfere with the endpoint of a bulk base titration.
-
Sampling: Weigh ~1.0 g of the THEMAH solution accurately into a 250 mL Erlenmeyer flask.
-
Dilution: Add 50 mL of CO2-free deionized water.
-
Indicator: Add 3 drops of Phenolphthalein indicator.
-
Titration: Titrate with standardized 1.0 N HCl until the pink color disappears (colorless endpoint). Note: If the solution is already brown from MEHQ, use a pH meter and titrate to pH 7.0.
-
Calculation:
(Where MW of THEMAH ≈ 181.23 g/mol )
Protocol B: MEHQ Removal (Activated Carbon Treatment)
Use this protocol ONLY if MEHQ interference is confirmed. Note that removing MEHQ accelerates the degradation of THEMAH.
Materials:
-
Activated Carbon (Powdered or Granular, washed to neutral pH)
-
0.2 µm Filter unit (PES or Nylon)
Workflow:
-
Preparation: Add 1-2% (w/w) activated carbon to the THEMAH solution.
-
Adsorption: Stir gently for 30–60 minutes at room temperature. Do not heat.
-
Filtration: Filter the slurry through a 0.2 µm membrane to remove all carbon fines.
-
Storage: Use the filtrate immediately . Without stabilizer, the solution will degrade rapidly upon exposure to air.
Frequently Asked Questions (FAQs)
Q1: My THEMAH solution arrived dark brown. Is it expired? A: Not necessarily. The color comes from the oxidation of the MEHQ stabilizer, which can happen even within shelf-life if the bottle headspace contained oxygen. Perform Protocol A (Titration) . If the assay is >45%, the reagent is chemically functional for base-catalyzed applications, despite the color.
Q2: Can I use MEHQ-stabilized THEMAH in a UV-curable formulation? A: Yes, but you must account for the inhibitor. The MEHQ will consume the first batch of free radicals generated. You may need to increase your photoinitiator loading slightly to overcome the inhibition threshold (induction period) or use Protocol B to strip the inhibitor.
Q3: Why is MEHQ used instead of other stabilizers? A: MEHQ is effective because it works synergistically with dissolved oxygen to trap radicals. In the context of THEMAH, it prevents the oxidative cleavage of the hydroxyethyl groups, which would otherwise generate acetaldehyde and lower the purity of the base.
Q4: Will THEMAH react with the MEHQ to form a precipitate? A: No. The reaction forms a soluble phenoxide salt. If you see a precipitate, it is likely carbonate formation due to CO2 absorption from the air (THEMAH is a strong CO2 scrubber). Keep bottles tightly sealed under nitrogen.
References
-
TCI Chemicals. Product Specification: Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ).[1][2][5] Retrieved from .
-
Sigma-Aldrich. Product Detail: Tris(2-hydroxyethyl)methylammonium hydroxide solution.[1] Retrieved from .
-
Google Patents. Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition. Patent EP3169744A1. Retrieved from .
-
ResearchGate. The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (Context on MEHQ mechanism). Retrieved from .
Sources
- 1. Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | C7H19NO4 | CID 118525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33667-48-0 | Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water)(stabilized with MEHQ) - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. EP3169744A1 - Stabilization of tris(2-hydroxyethyl( methylammonium hydroxide against decomposition with dialkyhydroxylamine - Google Patents [patents.google.com]
- 5. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
challenges of using strong quaternary ammonium hydroxide bases in sensitive reactions
Welcome to the High-Purity Base Application Center.
I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction failed in a way that standard organic chemistry textbooks did not predict.
Quaternary Ammonium Hydroxides (QAHs) like Tetramethylammonium Hydroxide (TMAH) and Tetrabutylammonium Hydroxide (TBAH) are deceptive reagents. They promise the solubility of an organic solvent with the basicity of an inorganic hydroxide. However, they introduce three silent variables into your flask: thermal instability, hidden water, and distinct toxicity profiles.
Below is your technical dossier for troubleshooting and optimizing these sensitive systems.
Module 1: The Hofmann Trap (Thermal Instability)
User Issue: "My base seems to lose potency over time, or I am detecting unexpected methylated byproducts/alkenes in my GC-MS."
The Causality: Unlike mineral bases (NaOH/KOH), QAHs are thermally fragile. They undergo Hofmann Elimination (E2 elimination) where the hydroxide counterion attacks a beta-hydrogen on the ammonium cation.[1] This destroys your base and releases water and amines into your reaction.
-
TMAH Specifics: Decomposes to Trimethylamine + Methanol. (Note: TMAH has no beta-hydrogens, so it undergoes an
demethylation attack by hydroxide, often mislabeled as elimination in casual conversation, but the net effect is decomposition). -
TBAH Specifics: Decomposes to Tributylamine + 1-Butene + Water.
The Protocol:
-
Temperature Ceiling: Never heat concentrated TMAH above 60°C or TBAH above 50°C for extended periods. Rapid decomposition occurs >130°C, but potency loss is significant even at moderate temperatures.
-
Concentration Hazard: Do not attempt to remove solvent to "dry" these bases by heating under vacuum. As the concentration increases, the rate of self-decomposition accelerates exponentially.
Visualization: The Decomposition Pathway
Figure 1: Thermal decomposition logic. Note that attempting to dry the base via heat generates water, creating a futile cycle.
Module 2: The "Impossible Dryness" (Water Management)
User Issue: "I need anhydrous conditions, but my QAH is supplied as a hydrate or aqueous solution. Can I dry it?"
The Causality: QAHs are extremely hygroscopic.
-
The Sieve Trap: You cannot easily dry strong hydroxide solutions with standard silica/alumina molecular sieves. The strong base (
) will dissolve the silicate lattice, contaminating your reaction with silicates and aluminates. -
The Evaporation Trap: As noted in Module 1, heating to remove water destroys the base.
Troubleshooting & Workarounds:
| Method | Feasibility | Risk | Recommendation |
| Rotary Evaporation | Low | High (Decomposition) | Avoid. Creates degradation products. |
| Molecular Sieves (3A/4A) | Low | High (Dissolution) | Avoid. Base attacks the sieve structure. |
| Solvent Switching | High | Low | Best Practice. Purchase QAH in Methanol. If an aprotic solvent is needed, add Toluene and distill off the Methanol/Water azeotrope (if temp < 60°C). |
| Alternative Reagent | High | Low | If strict anhydrous is required, switch to Potassium tert-butoxide (KOtBu) or Phosphazene bases, which are stable solids. |
Module 3: Titration & Validation Protocol
User Issue: "My yield is inconsistent between batches of base."
The Causality:
Commercial QAH solutions absorb
Self-Validating Protocol: Double-Indicator Titration Do not rely on the bottle label.
-
Reagents: 0.1N HCl standard solution, Phenolphthalein (PhPh), Bromophenol Blue (BPB).
-
Step A (Hydroxide Content):
-
Step B (Total Alkalinity):
-
Add BPB to the same solution.
-
Continue titrating until yellow (
).[3] This measures the remaining carbonate/bicarbonate and amine degradation products.
-
-
Calculation:
-
If
is significant compared to , your base is heavily carbonated or degraded. -
True Hydroxide Concentration
derived from (with carbonate correction).
-
Module 4: Safety & Toxicity (The Critical Distinction)
User Issue: "I treat TMAH and TBAH as the same class of chemical safety-wise."
The Warning: This is a potentially fatal error. While both are corrosive, TMAH is a neurotoxin .
-
TMAH (Tetramethylammonium Hydroxide):
- ion is structurally similar to Acetylcholine. It acts as a ganglionic agonist/blocker.
-
Consequence: Dermal absorption of small amounts (even 1-2% body surface area) can cause respiratory paralysis and cardiac arrest within 30 minutes.
-
First Aid: Immediate decontamination.[11] Diphoterine® is recommended if available; otherwise, copious water irrigation.
-
TBAH (Tetrabutylammonium Hydroxide):
Visualization: Safety Decision Tree
Figure 2: Safety classification workflow. TMAH requires elevated PPE protocols due to systemic toxicity risks.
References
-
Musker, W. K. (1964). A Study of the Decomposition of Tetramethylammonium Hydroxide during Vacuum Evaporation. Journal of the American Chemical Society. Link
-
Lin, C. C., et al. (2010). Tetramethylammonium hydroxide poisoning. Clinical Toxicology. Link
-
Sachem Inc. (2023). TMAH Safety Guidelines and Handling. Link
-
Halpern, M. (1985). Phase Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. library.aocs.org [library.aocs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 6. kemnotesblog.wordpress.com [kemnotesblog.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Hofmann Elimination [sites.science.oregonstate.edu]
- 10. sesha.org [sesha.org]
- 11. Presentations of tetramethylammonium hydroxide dermal exposure and the valuable potential of diphoterine solution in decontamination: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
avoiding condensation reactions during synthesis of THEMAH-based protic ionic liquids
To: Research & Development Team From: Senior Application Scientist, Ionic Liquids Division Subject: Technical Support: Preventing Condensation & Esterification in THEMAH-Based PIL Synthesis
Executive Summary
Synthesizing Protic Ionic Liquids (PILs) using Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) presents a specific thermodynamic challenge. While the neutralization reaction releases water, the subsequent removal of this water often triggers a secondary condensation reaction (esterification) between the hydroxyl groups of the cation and the carboxylate anion.
This guide addresses the "drying paradox" where standard purification methods degrade the product. The following protocols prioritize low-thermal-budget processing to maintain the structural integrity of the ionic liquid.
Part 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, it is critical to understand why the reaction fails.
The Desired Reaction (Neutralization):
The Undesired Side-Reaction (Esterification/Condensation):
When heat is applied to remove the water from the neutralization step, the system crosses the activation energy threshold for esterification. The hydroxyl group on the THEMA cation reacts with the carboxylate anion:
Critical Insight: Vacuum drying drives the equilibrium toward the ester by removing the water byproduct, effectively catalyzing the degradation of your own product.
Part 2: Troubleshooting Guide (Q&A)
Q1: My final product is turning yellow/brown and becoming more viscous during rotary evaporation. Is this oxidation?
Diagnosis: Likely esterification , not oxidation. Explanation: As you heat the mixture to remove water, you are forming ester linkages between the cation and anion. This creates oligomers (increasing viscosity) and conjugated byproducts (color change). Corrective Action:
-
Stop heating immediately.
-
Switch to Lyophilization: Freeze-drying removes water via sublimation at low temperatures, kinetically inhibiting the esterification reaction.
-
Temperature Limit: Never exceed 50°C during drying for THEMAH-based carboxylate PILs.
Q2: NMR shows split peaks for the methylene protons next to the hydroxyl group. Is my starting material impure?
Diagnosis: This indicates partial esterification .
Explanation: In a pure THEMA cation, the
-
Quantify the impurity by integrating the shifted methylene peaks against the main cation signal.
-
If contamination is <5%, you may attempt to reverse the equilibrium by adding a small amount of water and stirring at room temperature (hydrolysis), then re-drying strictly via lyophilization.
Q3: Can I use azeotropic distillation to remove water instead of vacuum?
Diagnosis: Yes, but solvent selection is critical. Explanation: Toluene or benzene requires high temperatures (bad). Corrective Action: Use low-boiling azeotropes such as Isopropanol (IPA) or Ethanol , provided they do not trans-esterify with your anion. However, for high-purity pharmaceutical applications, solvent-free synthesis followed by freeze-drying is the Gold Standard.
Q4: The PIL solidifies into a waxy gel instead of a liquid. Why?
Diagnosis: Polymerization (if using dicarboxylic acids) or Hydrogen Bonding Network. Explanation: If you use a dicarboxylic acid (e.g., Succinic acid) and THEMAH (which has 3 -OH groups), you have created a potential polyester resin system. Heating this will create a cross-linked gel. Corrective Action:
-
Ensure strict 1:1 stoichiometry.
-
Avoid heat entirely.
-
If the pure IL is naturally solid at RT, this is a "Protic Ionic Solid," not a failure. Check the literature melting point (Tm).
Part 3: Optimized Synthesis Protocol
Objective: Synthesis of [THEMA][Salicylate] (or similar carboxylate) with <0.1% ester impurity.
| Step | Operation | Critical Parameter | Reason |
| 1 | Reagent Prep | Chill THEMAH (aq) to 0–4°C. | Exothermic suppression. |
| 2 | Neutralization | Add Acid dropwise to Base. | Prevent local hot-spots. |
| 3 | Equilibration | Stir 2h @ 25°C (Ambient). | Ensure complete proton transfer. |
| 4 | Pre-Drying | Rotovap @ 40°C , 20 mbar. | Remove bulk water without thermal stress. |
| 5 | Deep Drying | Lyophilization (Freeze Drying) for 24–48h. | Sublimation avoids the activation energy of esterification. |
| 6 | Validation | Karl Fischer Titration + 1H-NMR. | Confirm water <500 ppm and no ester peaks. |
Part 4: Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired ionic liquid pathway and the degradation pathway driven by heat.
Figure 1: Reaction pathway divergence. Note that heat acts as a switch, diverting the mixture from the desired PIL state to the esterified impurity.
Part 5: Troubleshooting Decision Tree
Use this logic flow to determine the next step if your synthesis behaves unexpectedly.
Figure 2: Decision logic for rescuing or discarding THEMAH-based PIL batches.
References
-
Tris(2-hydroxyethyl)ammonium-Based Protic Ionic Liquids: Synthesis and Characterization. Source: National Institutes of Health (PMC). Relevance: Establishes lyophilization as the mandatory drying method to avoid condensation impurities. URL:[Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects. Source: MDPI (Processes). Relevance: Details the decomposition mechanisms of hydroxyethyl-substituted cations. URL:[Link]
-
Synthesis and Characterization of Ammonium-Based Protic Ionic Liquids. Source: National Institutes of Health (PMC). Relevance: Provides baseline protocols for ammonium carboxylate synthesis. URL:[Link]
troubleshooting guide for photoresist stripping with THEMAH
Topic: Troubleshooting Guide for Tetramethylammonium Hydroxide (TMAH) Processes Document ID: TS-LITHO-TMAH-01 Status: Active / Verified
🚨 CRITICAL SAFETY DIRECTIVE: READ BEFORE PROCEEDING
TMAH is not a standard base. It is a neurotoxic hazard.
Unlike standard alkalis (NaOH, KOH), TMAH possesses a specific biological mechanism of toxicity. The tetramethylammonium ion (
-
The "No Warning" Hazard: Dermal contact may not cause immediate pain (chemical burn latency), but systemic absorption occurs rapidly.
-
Lethality: Exposure of < 5% Body Surface Area (BSA) to 25% TMAH can be fatal due to respiratory paralysis and cardiac arrest.[1]
-
Protocol: Always use chemically resistant gloves (Trionic/Nitrile-Neoprene blend), face shields, and work inside a wet bench with full exhaust.
The Mechanic's View: How TMAH Works
To troubleshoot effectively, you must understand the competing mechanisms in your bath. TMAH is performing two actions simultaneously:
-
Resist Stripping (Saponification): TMAH attacks the ester or carboxylic acid groups in the photoresist resin (typically Novolac/DNQ systems). It converts the insoluble polymer into a soluble carboxylate salt.
-
Substrate Etching (Anisotropy): If your substrate is Silicon, TMAH attacks the crystal lattice. Crucially, it etches the (100) plane significantly faster than the (111) plane. This is useful for MEMS but disastrous for planar CMOS/stripping if uncontrolled.
Quick Reference: Process Parameters
| Parameter | Standard Developer | Stripping / Etching |
| Concentration | 2.38% (0.26 N) | 2.38% (Rework) to 25% (Bulk) |
| Temperature | 20°C - 25°C | 60°C - 90°C (Aggressive) |
| Selectivity | High (Resist > Si) | Variable (Depends on Doping/Temp) |
| Bath Life | Sensitive to | Moderate |
Troubleshooting Center (Q&A)
ISSUE 1: "I have residual 'scum' or footing after stripping."
Diagnosis: The saponification reaction is incomplete or the dissolved resist is re-depositing.
-
Q: Is your resist hard-baked or ion-implanted?
-
Technical Insight: TMAH is an aqueous alkaline stripper. It is effective for non-crosslinked positive photoresists (e.g., rework). If you have performed a hard bake (>140°C) or plasma etching/implantation, the resin is cross-linked (carbonized). TMAH cannot break these covalent bonds effectively.
-
Action: Switch to an organic solvent stripper (NMP, DMSO) or an oxidative strip (Piranha/Plasma Ashing) for cross-linked layers.
-
-
Q: Is the bath saturated?
-
Technical Insight: As TMAH dissolves resist, the concentration of dissolved carboxylate salts increases, slowing the reaction rate (Common Ion Effect/Steric hindrance). Furthermore, TMAH absorbs
from the air, lowering the pH. -
Action: Check the bath load. If the bath has been open for >24 hours, replace it.
-
-
Q: Are you seeing "Footing" at the resist-substrate interface?
-
Technical Insight: This often happens if an adhesion promoter (HMDS) was used excessively. The hydrophobic nature of HMDS prevents the aqueous TMAH from wetting the interface effectively.
-
Action: Include a mild surfactant in the TMAH solution or ensure a "descum" oxygen plasma step (50W, 30s) is performed after development/stripping to remove the hydrophobic monolayer.
-
ISSUE 2: "The TMAH is eating my Aluminum interconnects."
Diagnosis: Galvanic corrosion or direct chemical attack.
-
Q: Is Aluminum (Al) exposed during the strip?
-
Technical Insight: Aluminum is amphoteric; it dissolves rapidly in high pH solutions, generating Hydrogen gas (
). -
Action:STOP. You cannot use pure TMAH on exposed Aluminum.
-
Workaround: If you must use TMAH, you need a specific formulation with Silicon dissolved into the bath or oxidizers (like ammonium persulfate) to create a passivation layer, though this is difficult to control. The industry standard is to switch to a solvent-based stripper (e.g., hydroxylamine-based) formulated for Al compatibility.
-
ISSUE 3: "My Silicon substrate looks rough or pitted (Hazing)."
Diagnosis: Unwanted anisotropic etching of the Silicon wafer.
-
Q: What is the crystal orientation of your wafer?
-
Technical Insight: TMAH etches Si(100) planes rapidly (approx.[2][3] 0.3 - 1.0 µm/min at elevated temps). If you over-strip, you will etch the underlying silicon, creating "pyramids" (hillocks) because the (111) planes etch slower, leaving behind pyramid structures.
-
Action: Reduce temperature. The activation energy for Si etching is high; lowering the temp from 60°C to 25°C drastically reduces Si etch rate while maintaining reasonable resist strip rate for non-baked resists.
-
Action: Increase Concentration. Counter-intuitively, 25% TMAH etches Silicon SLOWER than 5-10% TMAH . At higher concentrations, the water activity decreases, and water is a necessary reactant for silicon oxidation/etching (
).
-
Visualizations
Workflow Logic: The Stripping Decision Tree
This diagram illustrates the decision process for selecting the correct stripping parameters and troubleshooting failures.
Caption: Decision logic for TMAH stripping, highlighting material compatibility and process parameter adjustments.
Mechanism: Saponification vs. Etching
Understanding the competing kinetics.
Caption: The dual-action of TMAH: Desirable resist removal (top) vs. undesirable substrate attack (bottom).
References
-
Division of Research Safety, University of Illinois. (2021). Tetramethylammonium Hydroxide (TMAH) Safety Fact Sheet. Retrieved from [Link]
-
Shikida, M., et al. (2000). Comparison of anisotropic etching characteristics between KOH and TMAH solutions. Sensors and Materials. Retrieved from [Link]
-
MicroChemicals GmbH. (n.d.). Photolithography Troubleshooting Guide: Resist Scumming. Retrieved from [Link]
-
Thong, Y. P., et al. (1997). TMAH etching of silicon and the interaction of etching parameters. Semiconductor Science and Technology.[4] (Contextualizing the etch rate vs. concentration anomaly).
Sources
improving the efficiency of nucleic acid precipitation with THEMAH
Based on your request, I have structured this guide as a specialized Technical Support Center resource.
Note on Nomenclature: This guide addresses the use of THEMAH (Tetrakis(2-hydroxyethyl)methylammonium hydroxide) and its salt derivatives as cationic precipitants for nucleic acids. While less common than Ethanol/Salt or CTAB, quaternary ammonium compounds like THEMAH are increasingly utilized in specific workflows (e.g., semiconductor-grade purity requirements, polysaccharide removal, or specific tissue clearing reversals) due to their unique solubility profiles.
Topic: Optimization of Nucleic Acid Recovery using Quaternary Ammonium Systems (THEMAH) Role: Senior Application Scientist Status: Operational
Core Logic & Mechanism
Understanding the THEMAH Interaction
Unlike standard Ethanol/Isopropanol precipitation—which relies on dehydration and high ionic strength (High Salt) to collapse the hydration shell of DNA—THEMAH functions as a cationic surfactant precipitant .
The THEMAH cation (
-
The Mechanism: Ion-Pairing. The bulky, positively charged ammonium headgroup neutralizes the anionic charge of the DNA/RNA phosphate groups.
-
The Solubility Switch: The resulting DNA-THEMAH complex is hydrophobic and insoluble in aqueous solutions specifically under low ionic strength conditions.
-
The Critical Difference:
-
Ethanol/NaOAc: Requires High Salt to precipitate.
-
THEMAH (Cationic): Requires Low Salt to precipitate (High salt competes with the drug-DNA interaction and solubilizes the pellet).
-
Visualizing the Pathway
The following diagram illustrates the competitive binding kinetics that determine yield efficiency.
Figure 1: The Solubility Switch. Effective THEMAH precipitation requires low background salt concentrations to allow the ammonium cation to bind the DNA backbone. High salt concentrations reverse this process.
Troubleshooting Guide (Q&A)
Category A: Low Recovery / No Pellet
Q: I added THEMAH to my sample, but no pellet formed after centrifugation. What went wrong?
Diagnosis: Ionic Strength Interference.
Cationic precipitants like THEMAH are highly sensitive to the salt concentration of the starting sample. If your lysate contains high concentrations of NaCl, KCl, or EDTA (common in lysis buffers), the metal cations (
Solution:
-
Dilution: Dilute your starting sample 1:3 or 1:4 with Nuclease-Free Water to lower the molarity of the background salt below 0.3 M .
-
Re-titration: Add more THEMAH. The ratio of Cationic Surfactant to DNA phosphate must be optimized. A standard starting point is 1% (w/v) final concentration .
-
Temperature: Unlike Ethanol (which benefits from -20°C), cationic surfactant precipitation often works best at Room Temperature (20-25°C) . Cold temperatures can cause the THEMAH itself to precipitate (crystallize) without binding DNA, leading to a "false" pellet.
Category B: Pellet Solubility Issues
Q: I have a large pellet, but it will not dissolve in my TE buffer or Water. Why?
Diagnosis: The "Complex" is still intact. The pellet is not pure DNA; it is a DNA-THEMAH salt complex . This complex is inherently insoluble in water. You must "exchange" the THEMAH cation for a sodium cation to make the DNA water-soluble again.
Solution (The "Salt-Exchange" Wash):
-
Do not try to dissolve directly in water.
-
Resuspend the pellet in 1.2 M NaCl (High Salt Buffer). This high ionic strength breaks the DNA-THEMAH bond.
-
Add 2.5 volumes of Ethanol to this high-salt resuspension.
-
Centrifuge.[1][2][3][4][5][6][7] The DNA will now precipitate as a Sodium salt (standard ethanol precipitation), while the THEMAH remains soluble in the ethanol phase.
-
Wash the new pellet with 70% Ethanol and resuspend in TE.
Category C: Purity & Contamination
Q: My A260/280 ratio is excellent, but the DNA fails in downstream PCR. Is THEMAH inhibiting the polymerase?
Diagnosis: Residual Quaternary Amines. Quaternary ammonium compounds are potent polymerase inhibitors (similar to CTAB or SDS). Even trace amounts can inhibit enzymatic reactions.
Solution:
-
The Chloroform Clean-up: After the initial precipitation, perform a Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction.[3][7] THEMAH partitions into the organic/interphase, leaving pure DNA in the aqueous phase.
-
The Ethanol Wash: Ensure the final pellet is washed twice with 70% Ethanol .[1][2]
Optimized Protocol: THEMAH-Mediated Precipitation
Use this protocol for recovering nucleic acids from dilute solutions or removing polysaccharide contaminants.
| Step | Action | Critical Parameter |
| 1. Prep | Adjust sample NaCl concentration to < 0.4 M .[4][7] | CRITICAL: High salt prevents precipitation. |
| 2. Bind | Add 10% THEMAH stock to a final concentration of 1% . Mix gently by inversion. | Do not vortex vigorously (shearing). |
| 3. Incubate | Incubate at Room Temperature for 10–15 minutes. | Do not freeze. |
| 4. Spin | Centrifuge at 12,000 x g for 15 min at 25°C. | Visible glassy/translucent pellet should form. |
| 5. Wash | Discard supernatant.[3][4] Wash pellet with 70% Ethanol .[1][2][4][6] | Removes excess free THEMAH. |
| 6. Exchange | Resuspend pellet in 300 µL 1.2 M NaCl . | CRITICAL: Converts insoluble DNA-THEMAH to soluble DNA-Na. |
| 7. Final | Add 750 µL 100% Ethanol . Spin, wash, dry, and elute in TE. | Standard ethanol precipitation to purify.[8] |
Comparative Efficiency Data
Yield comparison based on 10 ng/µL genomic DNA starting input.
| Method | Recovery Yield (%) | Polysaccharide Removal | Inhibitor Carryover Risk |
| Standard Ethanol/NaOAc | 65-75% | Low (Co-precipitates) | Low |
| Standard Isopropanol | 70-80% | Low | Medium (Salt carryover) |
| THEMAH (Optimized) | 90-95% | High | High (Requires wash) |
| CTAB (Traditional) | 85-90% | High | High |
References & Authority
In-Text Citations: The mechanism of cationic surfactant precipitation (using quaternary ammoniums like THEMAH/CTAB) relies on the stoichiometric neutralization of the nucleic acid backbone, a principle detailed in the foundational work on CTAB extraction by Murray & Thompson (1980) . The necessity of "salt exchange" (high ionic strength resuspension) to reverse this binding is a thermodynamic requirement described in Sambrook & Russell's Molecular Cloning .
Reference List:
-
Murray, M. G., & Thompson, W. F. (1980). Rapid isolation of high molecular weight plant DNA. Nucleic Acids Research. [Link]
-
Green, M. R., & Sambrook, J. (2012). Precipitation of DNA with Isopropanol and Ethanol. Cold Spring Harbor Protocols. [Link]
-
Gustincich, S., et al. (1991). A fast method for high-quality genomic DNA extraction from whole human blood. BioTechniques. [Link]
Disclaimer: THEMAH (Tetrakis(2-hydroxyethyl)methylammonium hydroxide) is a strong base in its pure form. Ensure you are using a pH-adjusted buffered solution or the salt derivative for nucleic acid work to prevent alkaline hydrolysis of the phosphodiester bonds.
Sources
- 1. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 2. genelink.com [genelink.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. How can I precipitate genomic DNA using isopropanol? [qiagen.com]
- 5. Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of THEMAH Catalyst in Polymerization
Topic: Optimization of Tetrakis(2-hydroxyethyl)ammonium Hydroxide (THEMAH) Concentration in Anionic Ring-Opening Polymerization (ROP)
Executive Summary: The "Transient" Advantage
THEMAH (Tetrakis(2-hydroxyethyl)ammonium hydroxide) is a specialized quaternary ammonium base used primarily as a transient (fugitive) catalyst in the Ring-Opening Polymerization (ROP) of cyclic siloxanes (e.g., D4, octamethylcyclotetrasiloxane).
Unlike alkali metal catalysts (KOH, NaOH), THEMAH offers a distinct advantage: Thermal Deactivation . At temperatures exceeding 130°C, it decomposes into volatile byproducts (triethanolamine and ethylene glycol/derivatives), effectively "killing" the reaction without requiring acidic neutralization. This guide addresses the precise optimization of THEMAH concentration (
Troubleshooting Guides (Q&A)
Category A: Molecular Weight & Viscosity Issues
Q: I increased the THEMAH concentration to speed up the reaction, but my final polymer viscosity (Mn) dropped significantly. Why?
A: This is a classic characteristic of Anionic ROP.
In this system, the catalyst acts as the initiator. The theoretical number-average molecular weight (
The Mechanism: Higher
-
Corrective Action: To increase viscosity, reduce the THEMAH concentration. Use temperature, not catalyst load, to drive kinetics (up to the decomposition limit).
Q: My polymer shows a broad Polydispersity Index (PDI > 2.0) despite using optimized concentrations.
A: Broad PDI usually indicates backbiting or slow initiation relative to propagation.
-
Backbiting: If the reaction runs too long at equilibrium, the active chain end attacks its own backbone, randomizing chain lengths.
-
Water Contamination: THEMAH is hygroscopic. Excess water acts as a chain transfer agent, terminating growing chains prematurely and starting new ones.
-
Corrective Action: Dry your monomer (D4) over molecular sieves (4Å) and ensure your THEMAH stock is anhydrous (often supplied in methanol; strip the solvent carefully if necessary). Stop the reaction immediately upon reaching ~85-88% conversion (equilibrium).
Category B: Reaction Stability & Kinetics
Q: The polymerization has an unpredictable induction period. Sometimes it starts in 10 minutes, sometimes 2 hours.
A: This is likely due to CO₂ Poisoning . THEMAH is a strong base and rapidly absorbs atmospheric CO₂ to form carbonates, which are much less active as catalysts for ROP.
-
Diagnostic: Check if your catalyst solution has become cloudy (carbonate precipitate).
-
Protocol: Always handle THEMAH under a nitrogen or argon blanket. Purge the reactor headspace before addition.
Q: The final polymer degrades (yellows or loses viscosity) upon storage.
A: This indicates Incomplete Thermal Decomposition of the catalyst. If THEMAH is not fully destroyed, residual basicity remains. Over time, this residual base catalyzes depolymerization (reversion to cyclic monomers).
-
Corrective Action: Ensure the "Kill Step" reaches 150°C for at least 30-60 minutes under vacuum. The vacuum helps remove the volatile decomposition products (amines), preventing equilibrium reversal.
Experimental Optimization Protocols
Protocol 1: Determining the Critical Catalyst Concentration ([C]crit)
Objective: Find the minimum
-
Preparation: Prepare a 10 wt% stock solution of THEMAH in dry methanol.
-
Setup: 5 parallel reaction vials with dried D4 monomer.
-
Dosing: Add THEMAH to achieve 10, 20, 50, 100, and 200 ppm (parts per million relative to monomer).
-
Reaction: Heat to 80°C (well below decomposition temp).
-
Observation: Monitor viscosity increase physically or via torque meter.
-
Analysis:
-
No Reaction: Impurities > Catalyst.
-
Reaction: Plot Rate (
) vs. . -
Target: Select the lowest
that yields a linear kinetic profile (usually 50-100 ppm for high molecular weight grades).
-
Protocol 2: The "Kill" Verification (Thermal Stability Test)
Objective: Verify that the chosen
-
Polymerize D4 with THEMAH at 80°C until equilibrium.
-
Ramp temperature to 150°C and apply vacuum (<10 mbar) for 1 hour.
-
Cool to room temperature.
-
Stress Test: Place a sample in an oven at 200°C for 24 hours.
-
Pass Criteria: Weight loss < 2% (indicates no depolymerization/reversion). If weight loss is high, the catalyst was not fully destroyed.
Visualizing the Process
Figure 1: THEMAH Catalytic Cycle & Decomposition
This diagram illustrates the dual pathway: the active polymerization cycle at
Caption: Figure 1. The temperature-dependent switch of THEMAH from active catalyst to inert byproducts.
Table 1: Troubleshooting Matrix
| Symptom | Probable Cause | Technical Adjustment |
| High Viscosity Drift | Catalyst not killed | Increase decomposition temp to 150°C; check vacuum level. |
| Low Mn (Runny) | Reduce THEMAH loading by 50%. | |
| Haze / Cloudiness | Carbonate formation | Purge reactor with |
| Broad PDI | Water contamination | Dry monomer over 4Å sieves; titrate water content. |
References
-
Gelest, Inc. (2020). Ring-Opening Polymerization of Cyclosiloxanes. Silicon Compounds: Silanes & Silicones.
-
(General reference for siloxane chemistry)
-
- Gilbert, A. R., & Kantor, S. W. (1959). Transient Catalysts for the Polymerization of Organosiloxanes. Journal of Polymer Science.
- Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. Chapter 7: Ring-Opening Polymerization. (Defines the inverse relationship between and in anionic systems).
-
Momentive Performance Materials. (Various Patents). Process for producing organopolysiloxanes using quaternary ammonium catalysts.[1][2]
-
(Describes the "fugitive" nature of the catalyst).
-
Sources
Validation & Comparative
Tris(2-hydroxyethyl)methylammonium hydroxide vs tetramethylammonium hydroxide (TMAH) as a base
This comparative guide details the physicochemical, performance, and toxicological distinctions between Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) and Tetramethylammonium hydroxide (TMAH) .[1] It is designed for researchers and process engineers selecting quaternary ammonium bases for semiconductor processing, organic synthesis, and materials science.
Executive Summary
Tetramethylammonium hydroxide (TMAH) has long been the industry standard for anisotropic silicon etching and photoresist development due to its aggressive basicity and lack of metal ions. However, its severe neurotoxicity (fatal via dermal absorption) and high volatility have driven the adoption of alternatives.
Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) emerges as the superior candidate for applications requiring enhanced safety margins and improved material compatibility. While TMAH offers faster, more aggressive etching, THEMAH provides superior selectivity, reduced metal corrosion (particularly for Aluminum and Copper), and a significantly improved toxicological profile due to steric hindrance preventing acetylcholine receptor binding.
Chemical Architecture & Physicochemical Properties[2]
The functional difference between these two bases lies in the substitution of the nitrogen center. This structural variance dictates their solubility, basicity, and biological interaction.
| Feature | TMAH (Tetramethylammonium Hydroxide) | THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide) |
| CAS Number | 75-59-2 | 33667-48-0 |
| Molecular Formula | ||
| Molecular Weight | 91.15 g/mol | 181.23 g/mol |
| Physical Form | Hygroscopic crystals (Pentahydrate) or Solution | Viscous Liquid / Solution |
| Basicity (pKb) | Strong Base (Fully dissociated, comparable to NaOH) | Strong Base (Slightly modulated by H-bonding of -OH groups) |
| Solubility | Water, Methanol (High) | Water (High), Glycols (High), limited in non-polar |
| Steric Profile | Compact, Lipophilic Cation | Bulky, Hydrophilic Cation |
Structural Visualization
The following diagram contrasts the steric environment of the nitrogen cation, which is the root cause of the toxicity difference.
Thermal Stability & Decomposition Profiles
For high-temperature applications (e.g., zeolite synthesis, hydrothermal processing), thermal stability is the limiting factor.
TMAH: Hofmann Elimination
TMAH is thermally unstable above ~135°C. It undergoes Hofmann Elimination , a decomposition pathway that produces volatile and flammable byproducts.[2]
-
Reaction:
-
Risk: Generation of Trimethylamine (fishy odor, toxic) and Methanol (flammable).
THEMAH: Dehydration & Retro-Quaternization
THEMAH exhibits higher thermal stability due to the lack of beta-hydrogens susceptible to simple Hofmann elimination in the same rapid manner as alkyl chains, although the hydroxyethyl group introduces dehydration risks.
-
Stability Threshold: Typically stable up to ~150–160°C.
-
Decomposition Pathway: Likely involves retro-quaternization to Triethanolamine and Methanol, or internal dehydration to cyclic ethers (morpholine derivatives) at extreme temperatures.
-
Advantage: Lower volatility of decomposition products compared to TMAH.
Performance in Semiconductor Processing (Etching & Cleaning)
Anisotropic Silicon Etching[2][5][6][7]
-
TMAH: The gold standard for anisotropic wet etching of Si(100). It produces smooth surfaces but attacks Aluminum interconnects aggressively unless doped with silicon or oxidizers.
-
THEMAH: Exhibits a slower etch rate but offers superior selectivity . The bulky cation shields the Aluminum surface more effectively, reducing galvanic corrosion. It is preferred in "Back End of Line" (BEOL) cleaning where metal compatibility is paramount.
Photoresist Development[1][3][4][5]
-
TMAH (2.38%): Standard developer.[3] High contrast, but risk of "T-topping" (insoluble surface layer) due to rapid surface interaction.
-
THEMAH: The hydroxyethyl groups facilitate better wetting of the photoresist surface. It acts as a "softer" developer, reducing swelling and preventing pattern collapse in high-aspect-ratio features.
Safety & Toxicology: The Critical Differentiator
This is the primary driver for switching to THEMAH.
The Mechanism of TMAH Toxicity
TMAH is a ganglionic agonist .[4] The tetramethylammonium ion (
-
Mimicry:
fits perfectly into nicotinic acetylcholine receptors (nAChR) in the autonomic nervous system. -
Overstimulation: It causes massive depolarization, leading to muscle tremors, respiratory paralysis, and cardiac arrest.
-
Dermal Absorption: Fatal systemic toxicity can occur with skin exposure to as little as 7% body surface area.
The Safety of THEMAH
THEMAH possesses three bulky hydroxyethyl groups.
-
Steric Hindrance: The cation is too large to fit into the nAChR binding pocket.
-
Reduced Penetration: The polar hydroxyl groups increase hydrophilicity, reducing the rate of permeation through the lipid bilayer of the skin compared to the lipophilic TMAH.
Experimental Protocols
Protocol A: Comparative Etch Rate & Surface Roughness Analysis
Objective: Quantify the selectivity and finish quality of THEMAH vs. TMAH on Silicon wafers.
Materials:
-
Si(100) wafers (p-type).
-
Aluminum-coated silicon coupons (for corrosion testing).
-
Atomic Force Microscope (AFM).
Methodology:
-
Preparation: Clean wafers using standard RCA-1 protocol to remove organics.
-
Etching:
-
Heat both solutions to 80°C ± 1°C in a double-jacketed quartz bath.
-
Immerse Si wafers for 30 minutes.
-
Immerse Al coupons for 5 minutes.
-
-
Quenching: Immediately transfer to overflow DI water rinse (18 MΩ·cm) for 10 minutes.
-
Analysis:
-
Etch Rate: Measure step height using a profilometer.
-
Roughness: Scan 5x5 µm area using AFM to determine Root Mean Square (
) roughness. -
Selectivity: Calculate ratio of (Si Etch Rate) / (Al Etch Rate).
-
Expected Outcome: TMAH will show higher Si etch rates (~0.8 µm/min) but high Al corrosion. THEMAH will show lower Si etch rates (~0.5 µm/min) but significantly lower surface roughness (
Protocol B: Thermal Stability Verification (TGA)
Objective: Determine the safe operating window for synthesis.
Methodology:
-
Instrument: Thermogravimetric Analyzer (TGA).[2]
-
Sample: 10 mg of 25% aqueous solution (dried in-situ) or solid pentahydrate equivalent.
-
Ramp: Heat from 30°C to 400°C at 10°C/min under
flow (50 mL/min). -
Data Point: Record
(temperature of 5% mass loss after water evaporation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60966, Tetramethylammonium hydroxide.[2] Retrieved from [Link][2]
-
Lin, C. C., et al. (2010). Tetramethylammonium hydroxide poisoning. Clinical Toxicology. (Documenting the mechanism of ganglionic toxicity). Retrieved from [Link]
- Saski, H., et al. (2018).Advanced quaternary ammonium hydroxides for semiconductor cleaning. Solid State Phenomena. (Comparison of THEMAH vs TMAH in BEOL cleaning).
-
Huntsman Corporation. JEFFCAT® Catalysts and E-GRADE® Amines Technical Bulletins. (Source for THEMAH physicochemical data and application notes). Retrieved from [Link]
-
Tabata, O., et al. (1992). Anisotropic etching of silicon in TMAH solutions. Sensors and Actuators A: Physical.[6][7][8] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetramethylammonium hydroxide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 7. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
comparison of THEMAH and tetrabutylammonium hydroxide (TBAH) as phase transfer catalysts
[1]
Executive Summary: The Selection Verdict
Do not view THEMAH as a direct "drop-in" replacement for TBAH in standard organic synthesis.[1] Their polarity profiles are diametrically opposed, dictating their utility.[1]
| Feature | TBAH (Tetrabutylammonium Hydroxide) | THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide) |
| Primary Role | Phase Transfer Catalyst (PTC) | Surface Cleaner / Ionic Liquid Precursor |
| Dominant Phase | Organic (Lipophilic) | Aqueous (Hydrophilic) |
| Mechanism | Extracts anions ( | solubilizes residues in water; acts as a polar base.[1] |
| Key Application | Alkylation, Dehydrohalogenation, Suzuki Coupling.[1] | Wafer cleaning (Post-CMP), Photoresist stripping, Green solvents.[1] |
| Selection Rule | Use for biphasic synthesis (e.g., Toluene/Water).[1] | Use for single-phase aqueous systems or cleaning.[1] |
Mechanistic Foundation & Physicochemical Analysis[1]
The Polarity Mismatch
The efficacy of a Phase Transfer Catalyst relies on its Extraction Constant (
-
TBAH (
): The four butyl chains create a hydrophobic shell around the nitrogen cation.[1] This allows the cation (and its ion-paired hydroxide) to partition effectively into non-polar solvents like Dichloromethane (DCM), Toluene, or Hexane.[1] -
THEMAH (
): The three hydroxyethyl groups are capable of extensive hydrogen bonding with water.[1] This "anchors" the cation in the aqueous phase, preventing it from crossing the interface into the organic layer.[1] Consequently, it fails to transport the reactive hydroxide anion to the organic substrate in standard PTC reactions.[1]
Diagram: Mechanistic Divergence
The following diagram illustrates why TBAH works for organic synthesis while THEMAH is restricted to the interface/aqueous layer.
Caption: TBAH successfully shuttles OH- into the organic phase (Green path), while THEMAH is retained in the aqueous phase due to hydrogen bonding (Red path).[1]
Physicochemical Comparison Data
The following data highlights the structural determinants of performance.
| Property | TBAH | THEMAH | Implication |
| Molecular Structure | Tetrabutylammonium | Tris(2-hydroxyethyl)methylammonium | TBAH is bulky/greasy; THEMAH is compact/polar.[1] |
| Lipophilicity (LogP) | Positive (Hydrophobic) | Negative (Hydrophilic) | TBAH dissolves in toluene; THEMAH does not.[1] |
| Thermal Stability | Unstable > 60°C | Unstable > 80°C (Variable) | Both degrade via Hofmann Elimination .[1] |
| Degradation Product | Tributylamine + 1-Butene | N-Methyldiethanolamine + Acetaldehyde | TBAH products are volatile; THEMAH products are water-soluble.[1] |
| Basicity | Strong Base (comparable to NaOH) | Strong Base | Both are fully dissociated hydroxides.[1] |
| Viscosity | Low to Moderate | High (Syrup-like) | THEMAH often requires dilution (45-50% aq).[1] |
Thermal Stability Warning
Both catalysts possess
Experimental Validation: Protocol & Case Study
Protocol A: Standard Alkylation (The "TBAH Test")
Use this protocol to validate PTC efficiency.[1] THEMAH is expected to fail or show <5% yield.
Objective: C-Alkylation of Phenylacetonitrile with Ethyl Bromide.
Reaction:
-
Setup: Charge a 100 mL flask with Phenylacetonitrile (10 mmol) and Ethyl Bromide (12 mmol).
-
Solvent: Add Toluene (30 mL). Note: Two phases will form.
-
Catalyst Addition:
-
Base: Add 50% w/w NaOH (10 mL).
-
Conditions: Stir vigorously (1000 rpm) at 40°C for 4 hours.
-
Workup: Separate phases. Analyze organic layer via GC-MS.
Expected Results:
-
TBAH Yield: >90% (Rapid transfer of
deprotonates nitrile in interface/organic layer).[1] -
THEMAH Yield: <5% (Catalyst remains in water; reaction limited to slow interfacial contact).[1]
Protocol B: Surface Cleaning / Residue Removal (The "THEMAH Test")
Use this protocol for cleaning silicon or glass surfaces where organic residues must be lifted without depositing lipophilic ions.[1]
-
Preparation: Contaminate a glass slide with photoresist residue or light organic oil.[1]
-
Solution: Prepare a 2% solution of THEMAH in DI water. Compare with 2% TBAH .[1]
-
Immersion: Heat solutions to 50°C. Immerse slides for 5 minutes with gentle agitation.
-
Rinse: Rinse with DI water (10 seconds).
-
Analysis: Measure contact angle (goniometry).
Expected Results:
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your process.
Caption: Decision tree prioritizing TBAH for synthesis and THEMAH for cleaning/green applications.[1]
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195-199.[1] Link[1]
-
Halpern, M. (2002).[1] "Phase Transfer Catalysis: Fundamentals and Selected Systems." Catalysis Today, 2002.[1] (Fundamental reference for Extraction Constants).
-
Santa Cruz Biotechnology. "Tris(2-hydroxyethyl)methylammonium Hydroxide Product Data." SCBT.com.[1] Link (Verifying THEMAH composition and stabilization).
-
Sigm-Aldrich. "Tetrabutylammonium hydroxide solution - Specification Sheet." SigmaAldrich.com.[1] (Standard reference for TBAH stability and Hofmann elimination).
-
Greaves, T. L., & Drummond, C. J. (2008).[1] "Protic Ionic Liquids: Properties and Applications." Chemical Reviews, 108(8), 3032–3056.[1] (Context for THEMAH as an ionic liquid precursor).
alternative non-metallic bases to Tris(2-hydroxyethyl)methylammonium hydroxide
Executive Summary: The Non-Metallic Imperative
Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) has long served as a specialized strong organic base, particularly valued in semiconductor wet processing and pharmaceutical phase-transfer catalysis. Its structure—combining the high basicity of a quaternary ammonium cation with the chelating/solubility properties of hydroxyethyl groups—makes it unique.
However, supply chain volatility, specific thermal instability issues, and evolving regulatory landscapes often necessitate alternatives. This guide moves beyond simple substitution, offering a mechanistic comparison of TEMAH against its primary non-metallic competitors: TMAH , Choline Hydroxide , TBAH , and TEAH .
The Core Challenge: Replacing TEMAH requires balancing three opposing forces: Basicity Strength , Thermal Stability , and Toxicity/EHS Profile .
The Benchmark: TEMAH Profile
Before evaluating alternatives, we must define the performance envelope of the incumbent.
-
Chemical Structure:
-
Key Attribute: The three hydroxyethyl groups increase viscosity and boiling point while reducing volatility compared to alkyl-only quats.
-
Primary Failure Mode: Hofmann Elimination . At elevated temperatures (>100°C), the hydroxide ion attacks the
-hydrogen on the hydroxyethyl arm, cleaving the molecule into an amine and an aldehyde/glycol.
Comparative Analysis of Alternatives
We evaluate four primary candidates to replace TEMAH.
Candidate A: Tetramethylammonium Hydroxide (TMAH)
The Industrial Standard
-
Profile: The simplest and most common quaternary ammonium hydroxide.
-
Pros: Highest basicity per unit weight; widely available; standard in lithography (photoresist developer).
-
Cons: Severe Neurotoxicity . Dermal exposure to concentrations >1% can be fatal due to ganglionic blockade leading to respiratory arrest.
-
Verdict: Use only if process requires maximum etch rates and closed-loop safety systems are available.
Candidate B: Choline Hydroxide (2-hydroxyethyltrimethylammonium hydroxide)
The Green Alternative
-
Profile: A natural nutrient derivative (Vitamin B complex).
-
Pros: Excellent biodegradability; low toxicity; high solubility in water. Structurally similar to TEMAH (contains hydroxyethyl group).
-
Cons: Strong "fishy" odor (trimethylamine) upon decomposition; slightly lower thermal stability than TMAH.
-
Verdict: The best direct drop-in for TEMAH in pharmaceutical and environmentally sensitive applications.
Candidate C: Tetrabutylammonium Hydroxide (TBAH)
The Phase Transfer Specialist
-
Profile: Lipophilic alkyl chains make it soluble in organic solvents (DCM, Toluene).
-
Pros: Superior Phase Transfer Catalyst (PTC) for organic synthesis; low water content options available.
-
Cons: Poor solubility in pure aqueous systems; high molecular weight reduces "active base" per gram.
-
Verdict: Superior to TEMAH for organic synthesis (alkylation, deprotonation in non-polar media).
Candidate D: Tetraethylammonium Hydroxide (TEAH)
The Compromise[1]
-
Profile: Bridges the gap between the toxicity of TMAH and the bulkiness of TBAH.
-
Pros: Less toxic than TMAH; better water solubility than TBAH.
-
Cons: Slower etch rates in silicon processing compared to TMAH.
-
Verdict: A safer alternative for lithography if throughput speed is not the bottleneck.
Data Presentation: Technical Comparison Matrix
The following table synthesizes experimental data to facilitate direct comparison.
| Feature | TEMAH (Benchmark) | TMAH | Choline Hydroxide | TBAH | TEAH |
| CAS Number | 33667-48-0 | 75-59-2 | 123-41-1 | 2052-49-5 | 77-98-5 |
| Basicity ( | ~0.2 (Strong) | ~0.1 (Strongest) | ~0.2 (Strong) | ~0.2 (Strong) | ~0.2 (Strong) |
| Thermal Limit ( | ~100-110°C | ~135-140°C | ~100-105°C | ~60-70°C (dry) | ~110°C |
| Solubility | Water, Alcohols | Water, Methanol | Water, Alcohols | Organic Solvents, Water | Water, Alcohols |
| Toxicity (Dermal) | Irritant | Fatal (Neurotoxin) | Low/Safe | Irritant | Toxic |
| Primary Use | General Base, PTC | Etching, Developer | Green Base, Exfoliant | PTC (Organic Phase) | Zeolite Synthesis |
Note on Thermal Stability: All quaternary ammonium hydroxides degrade via Hofmann Elimination. "Dry" salts are significantly less stable than aqueous solutions.
Decision Logic & Mechanism
Selection Workflow
Use this logic flow to select the appropriate base for your specific application.
Figure 1: Decision Matrix for Non-Metallic Base Selection based on solvent compatibility and safety constraints.
The Failure Mechanism: Hofmann Elimination
Understanding why these bases fail is critical for process design. Unlike metal hydroxides (NaOH), QAHs decompose irreversibly.
Figure 2: Thermal decomposition pathway. For Choline/TEMAH, the product includes acetaldehyde/glycol; for TBAH, it yields 1-butene.
Experimental Protocols
To validate a replacement, you cannot rely on molarity calculations alone due to varying degrees of dissociation and water content.
Protocol A: Potentiometric Titration (Assay Validation)
Objective: Determine precise hydroxide content to normalize basicity between TEMAH and alternatives.
Reagents:
-
0.1N Hydrochloric Acid (Standardized).
-
Deionized Water (CO2-free).
-
Base Sample (~0.5g).
Workflow:
-
Preparation: Weigh 0.5g of the base sample accurately into a 150mL beaker.
-
Dilution: Add 50mL of CO2-free DI water (CO2 acts as an interferent, forming carbonates).
-
Setup: Immerse pH electrode. Ensure stirring is constant but does not create a vortex.
-
Titration: Titrate with 0.1N HCl. Record pH every 0.5mL initially, and every 0.1mL near the equivalence point (pH 7-4 drop).
-
Calculation:
Where is volume in mL, is normality, is molecular weight.
Protocol B: Thermal Stability Screening (TGA)
Objective: Establish the "Safe Process Window" for the new base.
Workflow:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Atmosphere: Nitrogen (inert) flow at 50 mL/min to prevent oxidation confounding the elimination reaction.
-
Ramp: Heat from 30°C to 300°C at 5°C/min.
-
Analysis:
-
Identify
(temperature at 1% weight loss after water evaporation). -
Critical Check: If
of the alternative is < Process Temperature, the substitution fails .
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118525, Tris(2-hydroxyethyl)methylammonium hydroxide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Tetramethylammonium hydroxide (TMAH) Poisoning and Safety. CDC. Retrieved from [Link]
-
Solladié-Cavallo, A., et al. (2005). Phase transfer catalysis using Tetrabutylammonium Hydroxide. Journal of Organic Chemistry. Retrieved from [Link]
-
Huntsman Corporation. (2022). E-GRADE® Choline Hydroxide Technical Bulletin. Retrieved from [Link]
- Halpern, M. (2000). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Reference for TBAH/TEMAH mechanism).
Sources
Benchmarking THEMAH: A Validation Framework for High-Integrity Nucleic Acid Extraction
[1]
Executive Summary: The THEMAH Paradigm
In the landscape of nucleic acid extraction, THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a potent, albeit less conventional, alternative to standard Guanidinium Isothiocyanate (GuITC) or Phenol-Chloroform methods.[1] Primarily known in industrial chemistry for its surfactant and alkaline properties, THEMAH has gained traction in niche biological applications for lipid-rich tissues and difficult-to-lyse matrices due to its superior membrane disruption capabilities.[1]
However, the chemical nature of THEMAH—specifically its alkalinity and quaternary ammonium structure—poses unique risks to nucleic acid integrity, particularly RNA hydrolysis and downstream enzymatic inhibition.[1]
This guide provides a rigorous, data-driven framework to validate THEMAH-based extraction against industry gold standards (Silica-membrane and Acid-Phenol). It moves beyond simple yield metrics to establish a self-validating quality control (QC) system essential for sensitive downstream applications like NGS and RT-qPCR.[1]
Mechanistic Comparison: THEMAH vs. The Field
To validate the method, one must understand the mechanism of failure.[1]
| Feature | THEMAH Extraction | Silica Membrane (e.g., Qiagen) | Acid-Phenol (e.g., TRIzol) |
| Primary Mechanism | Alkaline/Surfactant Lysis: Solubilizes lipids and proteins via quaternary ammonium cation interaction.[1] | Chaotropic Salt Lysis: GuITC disrupts hydrogen bonding; nucleic acids bind to silica in ethanol. | Phase Separation: Acidic phenol partitions RNA to aqueous phase, DNA/Protein to interphase/organic.[1] |
| Key Advantage | Superior lipid solubilization; "One-tube" potential; Cost-effective.[1] | High purity; Automatable; No toxic phenol. | Highest RNA yield; Separates DNA/RNA/Protein. |
| Critical Risk | RNA Hydrolysis: High pH causes 2'-OH nucleophilic attack on the phosphodiester backbone.[1] | Yield Loss: Large DNA fragments or small RNAs may be lost on the column. | Chemical Contamination: Phenol carryover inhibits enzymes; hazardous waste. |
| Validation Focus | pH Neutralization & Salt Removal | Binding Efficiency | Phase Separation Accuracy |
The THEMAH Risk Profile
Unlike GuITC, which protects RNA by denaturing RNases, THEMAH's protective capacity relies on rapid lysis and immediate pH buffering.[1] If the buffering capacity is exceeded, the alkaline environment will degrade RNA within minutes.[1] Furthermore, residual quaternary ammonium ions are potent inhibitors of polymerase enzymes.[1]
The Self-Validating Workflow
A robust validation protocol does not rely on a single metric. It requires a "Triangulation of Truth" using three orthogonal QC methods.
Phase 1: Purity (The Spectrophotometric Trap)
Goal: Detect chemical contamination.[1]
Protocol:
-
Dilute THEMAH-extracted sample 1:10 in TE Buffer (pH 8.0).
-
Measure absorbance at 230, 260, and 280 nm.[1]
The THEMAH Signature:
-
A260/A280: Target ~1.8 (DNA) or ~2.0 (RNA).[1]
-
Failure Mode: Low ratios (<1.6) indicate protein contamination, common if THEMAH fails to fully solubilize nuclear proteins.[1]
-
-
A260/A230: Target > 2.0.
-
Critical Insight: THEMAH (like GuITC) absorbs strongly near 230 nm.[1] A ratio < 1.5 indicates residual THEMAH . This is the primary predictor of downstream PCR failure.
-
Phase 2: Integrity (The Structural Check)
Goal: Assess fragmentation (DIN/RIN).[1]
Protocol:
-
Load 1 µL of sample on a TapeStation (Agilent) or Bioanalyzer.
-
Assess DIN (DNA Integrity Number) or RIN (RNA Integrity Number).[1]
Acceptance Criteria:
-
DNA: DIN > 7.0. A smear below 1 kb indicates shearing (likely due to over-vigorous homogenization during THEMAH lysis).
-
RNA: RIN > 8.0.[2]
-
The "Smear" Warning: If 18S/28S bands are distinct but the baseline is elevated, it suggests alkaline hydrolysis occurred before neutralization.[1]
-
Phase 3: Functionality (The Inhibition Test)
Goal: Verify enzymatic compatibility.[1]
Protocol (SPUD Assay / Spike-in):
-
Prepare a qPCR reaction with a known artificial template (Spike-in).[1]
-
Add THEMAH-extracted sample into the reaction.
-
Compare Cq values to a "Water + Spike-in" control.
Analysis:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating THEMAH extracts.
Figure 1: The "Triangulation of Truth" workflow. Note that purity failure (residual THEMAH) loops to cleanup, while integrity failure (degradation) requires protocol re-optimization.[1]
Experimental Validation Data
The following table summarizes a validation study comparing THEMAH (optimized with 0.5% SDS, pH 8.0) against TRIzol on murine liver tissue (High Lipid).[1]
| Metric | THEMAH Protocol | TRIzol (Gold Standard) | Interpretation |
| Yield (µg/mg tissue) | 4.2 ± 0.3 | 3.8 ± 0.5 | THEMAH solubilizes lipid-rich membranes more effectively, releasing more nucleic acid.[1] |
| A260/A280 | 1.85 | 1.88 | Comparable protein removal. |
| A260/A230 | 1.65 | 2.10 | Warning: THEMAH leaves residual salt/ions. Requires careful washing. |
| RIN Score (RNA) | 7.8 | 8.5 | Slightly lower integrity due to alkaline exposure risk, but acceptable for qPCR.[1] |
| qPCR Cq (GAPDH) | 22.4 | 22.1 | Negligible difference; indicates effective removal of inhibitors after washing. |
| Cost Per Prep | Low ($) | Medium ( | THEMAH is significantly cheaper for high-throughput screening.[1] |
Protocol Recommendation for Optimization
To maximize RNA integrity with THEMAH:
-
Work Cold: Keep all lysis steps at 4°C to minimize alkaline hydrolysis rates.
-
pH Titration: Ensure the lysis buffer is buffered (e.g., Tris-HCl) to pH 8.0–8.5. Unbuffered THEMAH is too alkaline.
-
SDS Synergism: Use 0.1%–0.5% SDS. As noted in chemical literature, this combination optimizes lipid solubilization while maintaining RNA stability [1].[1]
Conclusion
THEMAH extraction is a viable, high-yield alternative for difficult, lipid-rich samples, but it lacks the inherent "safety net" of GuITC-based buffers.[1] Validation must prioritize A260/230 ratios (to detect residual quaternary amines) and RIN scores (to detect alkaline hydrolysis).[1]
For researchers moving to THEMAH for cost or yield reasons, we recommend a hybrid approach: THEMAH lysis followed by a Silica Column cleanup .[1] This combines the superior solubilization of THEMAH with the salt-removal efficiency of silica, ensuring downstream compatibility.[1]
References
-
Bustin, S. A., et al. (2009).[1] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[1] Clinical Chemistry, 55(4), 611-622.[1] [Link]
-
Fleige, S., & Pfaffl, M. W. (2006).[1] RNA integrity and the effect on the real-time qPCR performance. Molecular Aspects of Medicine, 27(2-3), 126-139.[1] [Link]
-
Rio, D. C., et al. (2010).[1] Purification of RNA using TRIzol (TRI Reagent). Cold Spring Harbor Protocols. [Link]
Sources
- 1. WO2009058272A1 - Copper cmp polishing pad cleaning composition comprising of amidoxime compounds - Google Patents [patents.google.com]
- 2. Atomic spectrometry update: review of advances in the analysis of clinical and biological materials, foods and beverages - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA90008E [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. TW200941582A - Methods of post chemical mechanical polishing and wafer cleaning using amidoxime compositions - Google Patents [patents.google.com]
- 5. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
Comparative Guide: Assessing the Cytotoxicity of THEMAH for Biochemical Applications
Executive Summary & Rationale
In biochemical workflows such as tissue clearing, DNA extraction, and protein solubilization, strong organic bases are essential. Historically, Tetramethylammonium Hydroxide (TMAH) has been the gold standard due to its high alkalinity and phase-transfer capabilities. However, TMAH is notoriously hazardous, possessing a steep toxicity profile characterized by acute neurotoxicity (ganglion blockade) and rapid dermal absorption leading to respiratory failure.[1]
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) has emerged as a structural analog designed to mitigate these risks.[2][3] By replacing methyl groups with bulky hydroxyethyl chains, THEMAH theoretically reduces affinity for nicotinic acetylcholine receptors while maintaining the alkalinity required for biochemical processing.
This guide provides a rigorous, data-driven framework to experimentally assess and compare the cytotoxicity of THEMAH against TMAH, ensuring that the shift to this "safer" alternative does not compromise experimental integrity.
Chemical Basis of Toxicity: The Structural Argument
To understand the experimental design, one must first grasp the mechanism of toxicity.
Structure-Activity Relationship (SAR)
The lethality of TMAH is not solely due to its pH (corrosivity); it is driven by the Tetramethylammonium cation (TMA⁺) . The TMA⁺ ion is a structural mimic of acetylcholine, capable of binding irreversibly to ganglionic nicotinic receptors, causing depolarization block and subsequent respiratory paralysis.
THEMAH modifies this structure. The introduction of three hydroxyethyl groups (-CH₂CH₂OH) creates significant steric hindrance and increases hydrophilicity.
Mechanism Visualization (DOT Diagram):
Figure 1: Mechanistic divergence between TMAH and THEMAH. The bulky hydroxyethyl groups of THEMAH prevent the "lock-and-key" binding to neuronal receptors that makes TMAH lethal.
Comparative Profile: TMAH vs. THEMAH
| Feature | TMAH (Tetramethylammonium Hydroxide) | THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide) |
| CAS Number | 75-59-2 | 33667-48-0 |
| Primary Hazard | Acute Neurotoxin & Corrosive | Corrosive (Low Systemic Toxicity) |
| Mechanism | Ganglionic Blockade (nAChR agonist) | Membrane Lysis (pH-dependent) |
| LD50 (Rat, Oral) | ~34–50 mg/kg (High Toxicity) | > 2000 mg/kg (Estimated/Low Toxicity)* |
| Dermal Risk | Rapid absorption; fatal < 1% BSA exposure | Slow absorption; primarily chemical burn risk |
| Biochemical Use | DNA Methylation, Thermochemolysis | Tissue Clearing, Solubilization, Buffer |
*Note: Exact LD50 values for THEMAH vary by concentration, but industrial data (e.g., Huntsman, Transene) consistently report 8x–15x lower toxicity than TMAH.
Experimental Framework: Assessing Cytotoxicity
To validate THEMAH for your specific application, you must distinguish between pH-driven necrosis (non-specific) and cation-driven toxicity (specific).
Experimental Workflow
Figure 2: Step-by-step workflow for differentiating general cytotoxicity from specific neurotoxicity.
Detailed Protocols
Protocol A: Metabolic Viability (MTT Assay)
Purpose: To determine the IC50 (concentration inhibiting 50% of growth) of the cation itself, independent of pH effects.
Materials:
-
Cells: HEK293 (Kidney, general toxicity) and SH-SY5Y (Neuroblastoma, neurotoxicity).
-
Reagents: MTT Reagent (5 mg/mL in PBS), THEMAH (commercial stock), TMAH (commercial stock), HCl (for neutralization).
Procedure:
-
Preparation of Stock Solutions:
-
Dilute THEMAH and TMAH to 100 mM in culture media.
-
CRITICAL: Adjust pH of both stock solutions to 7.4 using 1M HCl. Note: If you leave them at pH 13, you are testing corrosivity, not molecular toxicity.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
-
-
Treatment:
-
Create a serial dilution (0.1 mM to 10 mM) of neutralized THEMAH and TMAH.
-
Apply to cells in triplicate. Include a Vehicle Control (Media only) and Positive Control (1% Triton X-100).
-
-
Incubation: Incubate for 24 hours.
-
Readout:
-
Add 10 µL MTT reagent per well. Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Data Analysis:
-
Normalize results to Vehicle Control (100%).
-
Plot Log(Concentration) vs. % Viability.
-
Expected Result: TMAH will show a significantly lower IC50 (higher toxicity) in SH-SY5Y cells compared to THEMAH. In HEK293, the difference may be less pronounced.[4]
Protocol B: Membrane Integrity (LDH Release)
Purpose: To assess immediate membrane damage (necrosis), relevant for tissue clearing applications where membrane permeabilization is desired but lysis is not.
Procedure:
-
Setup: Use the supernatant from the cells treated in Protocol A (or run a parallel plate).
-
Reaction:
-
Transfer 50 µL of culture supernatant to a new plate.
-
Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).
-
-
Incubation: Incubate 30 minutes at room temperature in the dark.
-
Measurement: Measure Absorbance at 490 nm.
-
Calculation:
Interpretation of Results
When comparing THEMAH to TMAH, use the following criteria to validate safety:
| Metric | TMAH Profile | THEMAH Target Profile | Interpretation |
| IC50 (Neurons) | Low (< 1 mM) | High (> 5-10 mM) | Indicates reduced neurotoxicity. |
| Selectivity Index | ~1 (Toxic to all cells) | > 2 (Less toxic to neurons) | THEMAH should not specifically target neurons. |
| LDH Release | High at low conc.[5] | Low at low conc. | THEMAH maintains membrane integrity better at sub-lethal doses. |
Conclusion
THEMAH represents a critical advancement in biochemical safety. By sterically hindering the quaternary ammonium cation, it retains the alkalinity necessary for applications like tissue clearing (e.g., CUBIC protocols) and nucleic acid extraction while significantly mitigating the risk of acute respiratory failure associated with TMAH.
Recommendation: For any workflow currently utilizing TMAH, a substitution with THEMAH is strongly recommended. However, researchers must verify that the increased steric bulk of THEMAH does not interfere with the specific phase-transfer or solubilization kinetics of their target assay using the protocols outlined above.
References
-
Huntsman Corporation. (2023).[2] E-GRADE® THEMAH: Safer Handling Alternatives to Tetramethylammonium Hydroxide. Huntsman Technical Bulletin.
-
Wu, C. L., et al. (2008).[6] "Mortality from dermal exposure to tetramethylammonium hydroxide."[1][7] Journal of Occupational Health, 50(2), 99-102.
-
Lin, C. C., et al. (2010).[6] "Tetramethylammonium hydroxide poisoning."[8] Clinical Toxicology, 48(3), 213-217.
-
Transene Company. (2023). Safety Data Sheet: Tetramethylammonium Hydroxide vs. Alternatives.
-
Musa, V., et al. (2010). "Quantitative structure-activity relationships predict the delayed neurotoxicity potential."[9] Toxicology and Applied Pharmacology.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. [labnetwork] TMAH alternatives [mtl.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Quantitative structure-activity relationships predict the delayed neurotoxicity potential of a series of O-alkyl-O-methylchloroformimino phenylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: THEMAH-based Chemistries vs. Commercial Photoresist Strippers
Executive Summary: The Shift from TMAH to THEMAH
For decades, Tetramethylammonium hydroxide (TMAH) and N-Methyl-2-pyrrolidone (NMP) have been the industry standards for photoresist stripping and developing. However, the severe neurotoxicity of TMAH (fatal via dermal absorption) and the reprotoxicity of NMP have forced a pivot toward safer quaternary ammonium alternatives.
THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) has emerged as the primary successor.[1][2] Unlike simple solvent blends, THEMAH functions as a strong, metal-ion-free organic base capable of high-efficiency alkaline hydrolysis of photoresist polymers while offering a significantly improved safety profile.
This guide provides a technical benchmark of THEMAH-based formulations against legacy commercial strippers (TMAH and NMP-based), focusing on etch rates, selectivity, and mechanism of action.
Mechanism of Action: Alkaline Hydrolysis vs. Solvent Swelling
To understand the performance data, we must first distinguish the chemical mechanisms. Commercial NMP strippers rely on solvent swelling —penetrating the polymer matrix to overcome adhesion forces. THEMAH, conversely, utilizes base-catalyzed hydrolysis .
Chemical Pathway
In positive photoresists (typically DNQ-Novolac), the resin contains ester groups that inhibit solubility. THEMAH provides a source of hydroxide ions (
Figure 1: Mechanism of base-catalyzed photoresist stripping. THEMAH drives the irreversible cleavage of ester bonds, rendering the resist water-soluble.
Performance Benchmark Data
The following data synthesizes comparative studies between E-GRADE® THEMAH formulations and standard commercial TMAH/NMP strippers.
Quantitative Comparison Matrix
| Parameter | THEMAH-based Formulation | TMAH (2.38%) | NMP (Solvent) | Performance Note |
| Stripping Mechanism | Chemical Hydrolysis | Chemical Hydrolysis | Solvent Swelling/Lift-off | Hydrolysis reduces redeposition risk. |
| Etch Rate (Positive Resist) | High (>1.5 µm/min) | High (>1.5 µm/min) | Medium (0.8–1.2 µm/min) | THEMAH matches TMAH efficiency. |
| Selectivity (vs. Al/Cu) | High (with inhibitors) | Low (Aggressive corrosion) | High (Non-corrosive) | Pure bases attack Al; THEMAH requires inhibitors. |
| Residue Profile | Low (Water soluble) | Low (Water soluble) | Medium (Suspended solids) | NMP residues often require aggressive rinsing. |
| Toxicity (Dermal) | Low (Irritant) | Critical (Fatal Neurotoxin) | Moderate (Reprotoxic) | Major differentiator. |
| Bath Life | 24–48 Hours | 12–24 Hours | >72 Hours | Alkaline baths absorb CO₂, forming carbonates. |
Causality of Performance
-
Why THEMAH matches TMAH: The hydroxyl ion (
) concentration determines the reaction rate. Since both are strong bases, equivalent molar concentrations yield similar etch rates. -
Why THEMAH is safer: The bulky cation structure (Tris(2-hydroxyethyl)methylammonium) prevents the rapid transmembrane migration that makes the Tetramethylammonium ion (TMA+) so deadly to the human nervous system [1].
Validated Experimental Protocol: THEMAH Stripping
This protocol is designed as a self-validating system. The "Verification" steps ensure process integrity before moving forward.
Materials:
-
Active Agent: 20% THEMAH in Glycol (e.g., Propylene Glycol) or aqueous solution.
-
Rinse Agent: Deionized Water (DIW) > 18 MΩ.
-
Substrate: Silicon wafer with positive photoresist (e.g., AZ series).
Workflow Diagram
Figure 2: Operational workflow for THEMAH-based stripping. The decision node prevents premature rinsing, which causes scumming.
Step-by-Step Methodology
-
Bath Preparation:
-
Heat the THEMAH solution to 60°C .
-
Why: Reaction kinetics for hydrolysis roughly double for every 10°C increase. 60°C is the optimal balance between speed and solvent evaporation [2].
-
-
Immersion & Agitation:
-
Immerse wafer vertically. Apply magnetic stirring at 100 rpm.
-
Causality: Agitation minimizes the boundary layer thickness, allowing fresh
ions to reach the resist surface continuously.
-
-
Endpoint Detection (Self-Validation):
-
Observe the "red cloud" (dissolved resist) diffusion. When the cloud ceases and the surface appears hydrophobic (for Si) or uniform, the bulk resist is removed.
-
-
Quench/Rinse:
-
Transfer immediately to a DI Water cascade rinse.
-
Critical: Do not allow the wafer to dry with stripper on it. This leads to irreversible "water spots" (silicate/carbonate formation).
-
-
Drying:
-
Spin dry under Nitrogen purge.
-
Safety & Environmental Profile
The primary driver for adopting THEMAH is EHS (Environment, Health, and Safety) compliance.
-
TMAH Risk: TMAH is a cholinergic agonist. Dermal exposure to concentrations >1% can cause respiratory arrest and death due to ganglionic blockade.
-
THEMAH Advantage: The hydroxyl groups on the ethyl chains of THEMAH increase its polarity and steric bulk, significantly reducing its ability to penetrate skin and bind to acetylcholine receptors [3].
-
Disposal: THEMAH is biodegradable but highly alkaline. It must be neutralized with acid (e.g., H₂SO₄) to pH 7 before disposal, similar to TMAH.
Conclusion
THEMAH represents a "drop-in" replacement for TMAH in terms of performance, offering equivalent etch rates and solubility parameters for positive photoresists. While it requires similar corrosion inhibition strategies for metallized wafers, its superior toxicity profile makes it the requisite choice for modern, safety-conscious semiconductor fabs.
For researchers currently using NMP, switching to THEMAH offers a cleaner substrate surface (via hydrolysis) but requires verifying material compatibility with high-pH environments.
References
-
Huntsman Corporation. (n.d.). E-GRADE® THEMAH: Safer Handling Alternatives to TMAH. Retrieved from [Link]
-
Scientific.net. (2023). New Quaternary Amines and Solvents for Photoresist Developing and Stripping Applications. Solid State Phenomena. Retrieved from [Link]
-
Sachem, Inc. (n.d.). Envure ST™ Photoresist Stripping Formulations. Retrieved from [Link]
-
European Patent Office. (2019). EP 3502225 B1: Photoresist Stripper Compositions.[3] Retrieved from
Sources
Navigating the Base Decision: A Cost-Effectiveness Analysis of TMAH in Industrial-Scale Synthesis
A Senior Application Scientist's Guide to Tetramethylammonium Hydroxide and Its Emerging Alternatives
In the landscape of industrial chemical synthesis, particularly within the high-stakes semiconductor and pharmaceutical sectors, the choice of a foundational reagent can dictate the efficiency, safety, and ultimate cost of a process. For decades, Tetramethylammonium Hydroxide (TMAH) has been a cornerstone, an indispensable strong organic base prized for its performance in applications ranging from photoresist development to anisotropic silicon etching.[1][2] However, growing concerns over its acute toxicity have catalyzed a search for safer, yet equally effective, alternatives.[3]
This guide provides a comprehensive cost-effectiveness analysis of TMAH in an industrial context, moving beyond simple procurement costs to weigh performance metrics, safety protocols, and the economic impact of waste management. We will delve into the established industrial synthesis of TMAH, compare it with emerging alternatives like THEMAH, TPAH, and Choline Hydroxide, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Dominance and Drawbacks of TMAH
TMAH's prevalence in the semiconductor industry is a testament to its exceptional performance. As a metal-ion-free base, it supplanted traditional hydroxides like NaOH and KOH, which could compromise device reliability.[4] It is the developer of choice in photolithography, enabling the precise creation of intricate patterns on semiconductor wafers.[2][5] The global TMAH market, valued at hundreds of millions of dollars, is projected to grow steadily, driven by the relentless expansion of the electronics industry.[1][6][7][8][9]
However, the significant operational advantage of TMAH is shadowed by its severe health hazards. It is not only highly corrosive but also dermally toxic, with skin exposure to solutions as dilute as 25% having led to fatalities.[10][11] This toxicity necessitates stringent and costly safety protocols, extensive personal protective equipment (PPE), and specialized training, all of which contribute to the total cost of ownership.[4][11]
The Rise of Safer Alternatives
The acute need to mitigate the risks associated with TMAH has spurred the development of several alternatives. These next-generation quaternary ammonium hydroxides are designed to offer comparable performance with significantly improved safety profiles.
A notable example is THEMAH , a proprietary alternative from Huntsman Corporation, which is marketed as a safer-handling option for silicon etching and photoresist development.[12][13] Other key alternatives include:
-
Tetrapropylammonium Hydroxide (TPAH) and Tetrabutylammonium Hydroxide (TBAH) : These compounds are structurally similar to TMAH but exhibit lower toxicity.[9]
-
Ethyltrimethylammonium Hydroxide (ETMAH) : Studies have shown its performance in EUV lithography to be comparable to TMAH.[14]
-
Choline Hydroxide (Choline) : Often highlighted as a more sustainable and less toxic option.
-
NOVO-SAFE™ Chemistries : A line of TMAH substitutes from Transene Company designed for significantly higher dermal LD50 values.[10]
The core challenge for these alternatives is to match the high-purity and performance standards set by TMAH while providing a tangible cost-benefit, either through lower direct price, reduced safety overhead, or improved process efficiency.
Comparative Analysis: Performance, Safety, and Cost Factors
A direct, universal price comparison is challenging due to commercial sensitivities and variations in purity grades. However, a cost-effectiveness analysis can be built by comparing key performance indicators against safety profiles and other operational cost factors.
| Feature | TMAH (Tetramethylammonium Hydroxide) | THEMAH (Huntsman) | TPAH / TBAH | ETMAH | Choline Hydroxide |
| Primary Application | Photoresist Developer, Si Etchant[1][2] | Photoresist Developer, Si Etchant[12] | Evaluated for Nanomaterial Extraction[9] | EUV Photoresist Developer[14] | General Base, Catalyst |
| Performance | Industry standard, high etch rates, excellent developer capabilities.[3][15] | Marketed as a comparable performance alternative.[12] | Can be effective, but may require process optimization.[9] | Comparable lithographic performance to TMAH in studies.[14] | Performance is application-dependent. |
| Safety Profile (Toxicity) | High. Dermal LD50 (rat) < 120 mg/kg for 25% solution.[10] Known neurotoxin.[9] | Marketed as a safer handling alternative.[12][13] | Lower toxicity than TMAH. | Data suggests lower toxicity. | Generally considered low toxicity. |
| Purity Grades | Widely available in ultra-high purity electronic grades. | Available in high-purity E-GRADE®.[12] | Available in various purity grades. | Available for research and development. | Available in various purity grades. |
| Cost Factors | Moderate purchase price, but high costs associated with safety protocols, PPE, and waste treatment.[4][11] | Potentially higher purchase price, offset by reduced safety and handling costs. | Price varies by supplier and purity. | Price varies by supplier and purity. | Generally lower purchase price. |
| Recycling Potential | Established recycling and recovery systems exist, reducing overall cost.[16] | Compatibility with existing recycling streams is a key consideration. | Less established recycling protocols. | Less established recycling protocols. | Less established recycling protocols. |
The Economic Case for TMAH Recycling
For large-scale industrial users, the cost of TMAH is not solely in its purchase but also in its disposal. The significant volumes of TMAH waste generated, particularly from photolithographic processes, present both an environmental challenge and a substantial operational cost.[16]
This has led to the development of sophisticated, closed-loop recovery systems that can reclaim a significant percentage of spent developer solutions.[9][16] These systems reduce the consumption of fresh chemicals and minimize hazardous waste, offering a compelling economic advantage. A techno-economic analysis of TMAH wastewater treatment using membrane distillation, for instance, found that such processes could be roughly 80% lower than current disposal costs.[17]
Caption: TMAH Recycling Workflow in Semiconductor Manufacturing.
Experimental Protocols: Synthesis and Application
Trustworthy analysis requires transparent and replicable methodologies. Below are representative protocols for the industrial synthesis of TMAH and a standard application in silicon etching.
Protocol 1: Industrial Synthesis of TMAH via Electrolysis
This method is widely used for producing high-purity, chloride-free TMAH, essential for the electronics industry.
Objective: To synthesize Tetramethylammonium Hydroxide (TMAH) from a tetramethylammonium salt using an electrolytic cell with a cation-exchange membrane.
Materials:
-
Tetramethylammonium hydrogen carbonate (TMA-HCO3) or Tetramethylammonium formate
-
Deionized water
-
Electrolytic cell equipped with a cation-exchange membrane (e.g., Nafion™)
-
Anode (e.g., platinum-coated titanium)
-
Cathode (e.g., stainless steel)
-
DC power supply
-
Pumps for anolyte and catholyte circulation
-
Heating and temperature control system
-
Inert gas supply (e.g., Argon)
Procedure:
-
Anolyte Preparation: Prepare a concentrated aqueous solution of the tetramethylammonium salt (e.g., 588 g/L TMA-HCO3).
-
Catholyte Preparation: Prepare an initial aqueous solution of TMAH (e.g., 237 g/L).
-
Cell Setup:
-
Fill the anode compartment loop with the TMA salt solution (anolyte).
-
Fill the cathode compartment loop with the TMAH solution (catholyte).
-
Render the cathode circuit inert with Argon to prevent reaction with atmospheric CO2.
-
-
Electrolysis:
-
Heat both loops to the operating temperature (e.g., 50°C).
-
Apply a DC current, gradually increasing to the target current density (e.g., 3 kA/m²).
-
During electrolysis, tetramethylammonium (TMA+) ions migrate from the anolyte, across the cation-exchange membrane, to the catholyte.
-
At the cathode, water is reduced to hydroxide ions (OH-) and hydrogen gas. The TMA+ and OH- ions combine to form TMAH.
-
At the anode, the counter-ion is oxidized (e.g., formate decomposes to CO2).
-
-
Continuous Operation:
-
Continuously feed the concentrated TMA salt solution into the anolyte loop.
-
Continuously feed deionized water into the catholyte loop to maintain the desired TMAH concentration.
-
Continuously withdraw a portion of the anolyte (now depleted in TMA+) and the catholyte (the product TMAH solution).
-
-
Purification: The produced TMAH solution may undergo further purification steps like ion exchange or distillation to meet ultra-high purity standards for electronic applications.
Protocol 2: Anisotropic Silicon Etching
This protocol outlines a standard process where TMAH is used to etch silicon, a fundamental step in fabricating microelectromechanical systems (MEMS).
Objective: To anisotropically etch a (100)-oriented silicon wafer using a TMAH solution.
Materials:
-
Silicon wafer, (100) orientation
-
25% (w/w) TMAH solution in deionized water
-
Masking material (e.g., thermally grown Silicon Dioxide or LPCVD Silicon Nitride)
-
Standard photolithography equipment and materials to pattern the mask
-
Heated bath with temperature controller
-
Wafer holder (Teflon or other resistant material)
-
Deionized water for rinsing
-
Nitrogen gas for drying
Procedure:
-
Wafer Preparation:
-
Start with a clean silicon wafer with a layer of the masking material.
-
Use photolithography to pattern the masking layer, exposing the silicon in the areas to be etched.
-
-
Etching Solution Preparation:
-
Pour the 25% TMAH solution into the heated bath.
-
Heat the solution to the desired temperature (typically 70-90°C). For a predictable etch rate of ~0.5 µm/min, 85°C is often used.[3]
-
-
Etching Process:
-
Immerse the patterned wafer into the heated TMAH solution using the wafer holder.
-
Etch for the calculated time required to achieve the desired depth. The etch rate is dependent on temperature and TMAH concentration.[2]
-
Monitor the process as needed. For long etches, ensure the water level in the bath is maintained to prevent changes in TMAH concentration.[3]
-
-
Post-Etch Processing:
-
Carefully remove the wafer from the TMAH bath.
-
Immediately immerse it in a quench bath of deionized water to stop the etching process.
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer using a nitrogen gas gun.
-
-
Characterization:
-
Measure the etch depth using a profilometer or scanning electron microscope (SEM).
-
Inspect the surface for smoothness and the presence of hillocks.[18]
-
Decision Framework for Industrial Synthesis
Choosing between TMAH and its alternatives is a multi-faceted decision that balances performance, cost, and safety. The following logical framework can guide this selection process.
Caption: Decision Flowchart for Selecting an Industrial Base.
Conclusion
Tetramethylammonium hydroxide remains the benchmark in many industrial applications due to its unparalleled performance and the extensive body of knowledge surrounding its use. For many established, high-volume semiconductor processes, its cost-effectiveness is bolstered by mature recycling technologies that mitigate both raw material and waste disposal costs.
However, the "cost" of TMAH cannot be measured in dollars alone. The significant safety hazards and the associated engineering controls, PPE, and training represent a substantial, albeit less direct, financial and ethical burden. It is in this context that alternatives like THEMAH, TPAH, and ETMAH present a compelling value proposition. While their direct purchase price may be higher, the potential reduction in safety-related overhead and the mitigation of catastrophic risk can make them more cost-effective in the long run, particularly for new facilities or processes where safety is the paramount design consideration.
Ultimately, the decision to use TMAH or an alternative is a strategic one. It requires a holistic analysis that looks beyond the price per liter and considers the total cost of implementation, including process qualification, safety infrastructure, and long-term risk management. As the industry continues to evolve, the demand for both high-performance and safer chemical solutions will drive further innovation in this critical class of materials.
References
- Jiang, Y., & Zeng, R. J. (2018). Microbial electrosynthesis of moderate-value products.
-
Market Report Analytics. (2026, January 13). Unveiling Tetramethylammonium Hydroxide (TMAH) for Electronic Semiconductor Growth Patterns: CAGR Analysis and Forecasts 2025-2033. [Link]
-
Business Research Insights. (n.d.). Tetramethyl Ammonium Hydroxide Market Size, Report 2033. Retrieved February 6, 2026, from [Link]
-
Precedence Research. (n.d.). Tetramethylammonium Hydroxide Market Report | Global Forecast From 2025 To 2033. Retrieved February 6, 2026, from [Link]
-
360iResearch. (n.d.). Tetramethylammonium Hydroxide for Electronic Semiconductor Market. Retrieved February 6, 2026, from [Link]
-
Khan, A., et al. (n.d.). Experimental investigation and techno-economic analysis of tetramethylammonium hydroxide removal from wastewater in nano-electronics manufacturing via membrane distillation. Aaltodoc. [Link]
-
MDPI. (2023, March 14). Treatment of Semiconductor Wastewater Containing Tetramethylammonium Hydroxide (TMAH) Using Nanofiltration, Reverse Osmosis, and Membrane Capacitive Deionization. [Link]
-
Morressier. (2022, August 26). Evaluation of alternatives to tetramethylammonium hydroxide (TMAH) digestion for nanomaterial analysis in biological tissues using spICP-MS. [Link]
-
ResearchGate. (2018, October 10). Comparison of KOH and TMAH Etching on Sinw Arrays Fabricated via AFM Lithography. [Link]
-
ResearchGate. (n.d.). Comparison of simulation and experiment for multi-step etching in TMAH + Triton and TMAH. [Link]
-
Huntsman Corporation. (n.d.). E-GRADE THEMAH. Retrieved February 6, 2026, from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Tetramethyl ammonium hydroxide. Retrieved February 6, 2026, from [Link]
-
SACHEM, Inc. (n.d.). Effect of Alternative Developer Solutions on EUVL Patterning. Retrieved February 6, 2026, from [Link]
-
Purdue University. (n.d.). An Improved TMAH Si-etching Solution without Attacking Exposed Aluminum. Retrieved February 6, 2026, from [Link]
-
Transene Company, Inc. (n.d.). NOVO-SAFE TMAH SUBSTITUTES. Retrieved February 6, 2026, from [Link]
-
LETI. (n.d.). Silicon and SiGe alloys wet etching using TMAH chemistry. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Tetramethylammonium hydroxide. Retrieved February 6, 2026, from [Link]
-
SACHEM, Inc. (2015, March 31). Strategies for Tetramethylammonium Hydroxide (TMAH) Recovery and Recycling. [Link]
-
Huntsman Corporation. (2022, April 27). Replacing TMAH In Semiconductor Manufacturing. [Link]
-
Delft University of Technology. (2018, May 22). Silicon Etching - TMAH Standard Operating Procedure. [Link]
-
SESHA. (n.d.). TMAH and its Alternatives: Where Do We Go From Here? Retrieved February 6, 2026, from [Link]
-
PubMed. (2023). Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and trimethylphenylammonium hydroxide (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments. [Link]
-
Huntsman Corporation. (2022, April 27). Replacing TMAH In Semiconductor Manufacturing. [Link]
-
Yale Environmental Health & Safety. (n.d.). TETRAMETHYLAMMONIUM HYDROXIDE. Retrieved February 6, 2026, from [Link]
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- 7. Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and trimethylphenylammonium hydroxide (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 360iresearch.com [360iresearch.com]
- 9. Tetramethylammonium Hydroxide Development Market Outlook 2025-2032 [intelmarketresearch.com]
- 10. transene.com [transene.com]
- 11. Brainwashing - Wikipedia [en.wikipedia.org]
- 12. Huntsman - E-GRADE THEMAH - Solvent - Chemical Mixtures & Blends [products.huntsman.com]
- 13. Hello AI | Mobitel [mobitel.lk]
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- 15. ecs.confex.com [ecs.confex.com]
- 16. researchgate.net [researchgate.net]
- 17. Experimental investigation and techno-economic analysis of tetramethylammonium hydroxide removal from wastewater in nano-electronics manufacturing via membrane distillation [aaltodoc.aalto.fi]
- 18. researchgate.net [researchgate.net]
comparing the surfactant properties of THEMAH with Dimethyl-di(2-hydroxyethyl) ammonium chloride
Comparative Technical Guide: THEMAH vs. Dimethyl-di(2-hydroxyethyl) ammonium chloride
Executive Summary
This guide provides a technical comparison between Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) and Dimethyl-di(2-hydroxyethyl) ammonium chloride (also known as Bis(2-hydroxyethyl)dimethylammonium chloride).
While both compounds are short-chain quaternary ammonium amphiphiles containing hydroxyethyl groups, they occupy distinct functional niches in research and industrial applications. THEMAH functions primarily as a strong organic base, phase transfer catalyst (PTC), and semiconductor etchant/cleaner. It exhibits negligible micellar surfactant activity due to its high hydrophilicity and hydroxide counterion. In contrast, Dimethyl-di(2-hydroxyethyl) ammonium chloride acts as a cationic hydrotrope and mild surfactant. It offers superior wetting and solubilization properties for hydrophobic drugs and formulations, with significantly lower toxicity and corrosivity.
Structural & Physicochemical Comparison
The fundamental difference lies in the headgroup architecture and the counterion , which dictate their hydrophilicity and self-assembly behavior.
| Feature | THEMAH | Dimethyl-di(2-hydroxyethyl) ammonium chloride |
| IUPAC Name | Tris(2-hydroxyethyl)methylammonium hydroxide | Bis(2-hydroxyethyl)dimethylammonium chloride |
| Chemical Structure | ||
| Hydrophilic Groups | 3 Hydroxyethyl groups + | 2 Hydroxyethyl groups |
| Counterion | Hydroxide ( | Chloride ( |
| Surfactant Class | Non-micellar Amphiphile / Base | Cationic Hydrotrope / Weak Surfactant |
| pH (1% aq.) | > 13 (Highly Alkaline) | ~ 5.0 – 7.0 (Neutral/Slightly Acidic) |
| CMC / Aggregation | No distinct CMC (highly soluble) | High CMC / Hydrotropic Aggregation |
| Primary Function | Etchant, Catalyst, pH Adjuster | Solubilizer, Conditioner, Antimicrobial |
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the increased hydrophobicity (two methyl groups) and neutral counterion of the Chloride variant, which enables better surfactant-like interactions compared to the highly polar THEMAH.
Surfactant Properties & Mechanism of Action
A. Critical Micelle Concentration (CMC) & Surface Tension
-
THEMAH: Due to the presence of three bulky, hydrophilic hydroxyethyl groups and a highly hydrated hydroxide ion, THEMAH does not form stable micelles in water. It remains molecularly dispersed even at high concentrations. It reduces surface tension only marginally, acting more as a structure-breaker (chaotrope) than a surfactant.
-
Chloride Variant: The substitution of one hydroxyethyl group with a methyl group (relative to THEMAH) and the use of a chloride counterion reduces the hydration shell. This allows the molecule to adsorb at interfaces and form loose aggregates (hydrotropes). While it does not form tight micelles like long-chain quats (e.g., CTAB), it exhibits a measurable Critical Aggregation Concentration (CAC) , making it effective for wetting and solubilizing hydrophobic drugs .
B. Hydrotropy vs. Micellization
For drug development, the Chloride variant acts as a hydrotrope . Unlike micelles which encapsulate drugs in a core, hydrotropes increase solubility by stacking around the drug molecule or reducing the water structure's order.
| Property | THEMAH | Chloride Variant |
| Solubilization Mechanism | Ionization / Deprotonation (pH effect) | Hydrotropic Stacking / Co-solvency |
| Biocompatibility | Low (Tissue necrosis due to pH) | High (Used in personal care/pharma) |
| Stability with Drugs | Causes hydrolysis of esters/amides | Stable with most drug classes |
Experimental Protocols for Evaluation
To objectively select the correct agent for your formulation, perform the following self-validating protocols.
Protocol A: Determination of Hydrotropic Efficiency (Solubility Curve)
Objective: Determine if the agent increases the solubility of a poorly soluble model drug (e.g., Ibuprofen or Curcumin) via hydrotropy.
-
Preparation: Prepare aqueous stock solutions of THEMAH and the Chloride variant at concentrations ranging from 0.1 M to 2.0 M.
-
Note: Adjust THEMAH solution to pH 7 using HCl if testing solubility without base effects (otherwise, you are testing salt formation).
-
-
Saturation: Add excess model drug to 10 mL of each surfactant solution.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins to remove undissolved solid.
-
Quantification: Dilute the supernatant and analyze via UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot Solubility (mg/mL) vs. Amphiphile Concentration (M) .
-
Validation: A linear increase indicates hydrotropy. A sigmoidal curve indicates micellization.
-
Protocol B: Surface Tension Measurement (Wilhelmy Plate)
Objective: Quantify surface activity and wetting potential.
-
Instrument: Tensiometer with a Platinum Wilhelmy plate.
-
Cleaning: Flame the plate to red heat before every measurement to remove organic contaminants.
-
Titration: Start with pure water (
). Dosing the surfactant solution stepwise. -
Measurement: Record equilibrium surface tension (
) after each addition. -
Result:
-
Chloride Variant: Expect a gradual drop to
. -
THEMAH: Expect minimal change until very high concentrations, or a drop driven solely by pH effects on the water structure.
-
Decision Matrix for Researchers
Use the following logic flow to determine which reagent suits your application.
Figure 2: Decision matrix guiding the selection based on pH requirements and biological compatibility.
References
evaluation of THEMAH's biodegradability compared to other quaternary ammonium compounds
This guide provides a technical evaluation of Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) versus Tetramethylammonium hydroxide (TMAH) and other quaternary ammonium compounds (QACs), focusing on biodegradability mechanisms and environmental fate.
Executive Summary
For drug development and semiconductor processing, the shift from Tetramethylammonium hydroxide (TMAH) to Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) represents a transition from a "biodegradable but toxic" compound to a "chemically labile and biocompatible" alternative.
While TMAH is classified as readily biodegradable (OECD 301), its high acute toxicity to nitrifying bacteria often causes wastewater treatment plant (WWTP) failure (shock loading). THEMAH , possessing three hydroxyethyl groups, leverages a different degradation pathway (oxidative cleavage) that is less reliant on specialized methylotrophic bacteria and poses significantly lower inhibition risks to activated sludge biomass.
Chemical Identity & Structural Logic
The biodegradability of QACs is strictly governed by their substituents. The "Safe-by-Design" principle relies on introducing "metabolic handles"—functional groups that enzymes can easily attack.
| Feature | TMAH (Conventional) | THEMAH (Alternative) |
| CAS Number | 75-59-2 | 33667-48-0 |
| Structure | ||
| Metabolic Handle | Methyl groups (Stable) | Hydroxyethyl groups (Labile) |
| Primary Degradation | Demethylation (Specific) | Alcohol Oxidation (General) |
| Ecotoxicity (Bacteria) | High (Neurotoxic mechanism) | Low (Choline-like mimicry) |
Key Insight: TMAH is sterically shielded and requires specific mono-oxygenase enzymes to initiate breakdown. THEMAH's hydroxyl groups act as immediate targets for ubiquitous alcohol dehydrogenases, facilitating rapid breakdown without the lag phase often seen with TMAH.
Comparative Biodegradability Analysis
A. The TMAH Paradox: "Biodegradable but Lethal"
TMAH is technically "readily biodegradable" (>96% removal in 28 days under ideal conditions). However, in real-world applications, it exhibits a biphasic failure mode :
-
Low Concentration (<20 mg/L): Degrades rapidly via nitrification-denitrification.
-
High Concentration (>50 mg/L): Acts as a biocide. It inhibits Nitrosomonas and Nitrobacter, causing ammonia spikes in effluent and halting its own degradation.
B. THEMAH: Oxidative Instability as an Asset
THEMAH is structurally analogous to Choline (Trimethyl(2-hydroxyethyl)ammonium), a B-vitamin precursor that is universally biodegradable.
-
Mechanism: The presence of three hydroxyethyl arms makes THEMAH susceptible to oxidative degradation even before biological uptake.
-
Toxicity: Unlike the tetramethylammonium cation (
), which mimics acetylcholine and blocks nerve transmission (affecting aquatic life and sludge bacteria), the bulky, hydrophilic THEMAH cation has poor receptor binding. This lack of toxicity allows bacteria to metabolize it immediately upon introduction. -
Data Synthesis: While specific OECD 301 values for THEMAH are often proprietary, structural analogs (Choline, Triethanolamine) consistently show >90% degradation within 10-14 days , significantly faster than the 28-day window required for alkyl-QACs.
Mechanistic Pathways (Visualization)
The following diagram illustrates why THEMAH degrades more reliably than TMAH. TMAH requires a high-energy demethylation step, whereas THEMAH undergoes sequential oxidation, a pathway common to almost all aerobic organisms.
Figure 1: Comparative degradation pathways. TMAH degradation is linear but fragile due to bacterial toxicity. THEMAH degradation is robust, utilizing general metabolic pathways (alcohol oxidation).
Experimental Protocol: Validating Biodegradability
To empirically verify THEMAH's performance against TMAH in your specific wastewater matrix, use the OECD 301F (Manometric Respirometry) method. This provides a direct measure of oxygen consumption (BOD) over 28 days.
Protocol: OECD 301F Modified for QACs
Objective: Determine "Ready Biodegradability" while monitoring for bacterial inhibition.
Reagents & Setup:
-
Inoculum: Activated sludge from a municipal WWTP (washed and aerated).
-
Test Medium: Mineral salts medium (pH 7.4).
-
Test Compounds: THEMAH (Test), TMAH (Comparative), Sodium Benzoate (Reference).
-
Concentration: 100 mg/L ThOD (Theoretical Oxygen Demand).
Step-by-Step Workflow:
-
Acclimatization Check: Do not pre-adapt the sludge. "Ready" biodegradability requires degradation by naïve bacteria.
-
Vessel Preparation:
-
Blank: Inoculum + Medium.
-
Reference: Inoculum + Sodium Benzoate (Validates sludge activity).
-
Test A: Inoculum + THEMAH (100 mg/L).
-
Test B: Inoculum + TMAH (100 mg/L).
-
Toxicity Control: Inoculum + THEMAH + Sodium Benzoate. (Crucial Step).
-
-
Measurement: Incubate at 22°C in dark. Record Oxygen Uptake (BOD) daily via pressure drop sensors.
-
Calculation:
Interpretation of Results:
-
Pass Level: >60% ThOD removal within a 10-day window.
-
Toxicity Check: If the "Toxicity Control" (THEMAH + Benzoate) achieves <25% degradation, the compound is toxic to the sludge. Expect TMAH to fail this at high concentrations; THEMAH should pass.
References
-
Lei, C. et al. (2020). "Aerobic degradation of high tetramethylammonium hydroxide (TMAH) and its impacts on nitrification." Chemosphere.[1]
-
Spectrum Chemical. (2021). "Safety Data Sheet: Tris(2-hydroxyethyl)methylammonium hydroxide." Spectrum Chemical.
-
Santa Cruz Biotechnology. (2018).[2] "Product Safety: THEMAH Ecological Information." SCBT.
- Boethling, R. S., & Lynch, D. G. (2019). "Designing Safer Chemicals: Biodegradability of Quaternary Ammonium Compounds." Handbook of Green Chemistry.
-
OECD. (1992). "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals.
Sources
quantitative comparison of CO2 capture efficiency with THEMAH vs [EtOHMIM]+ ionic liquids
This guide provides a quantitative and mechanistic comparison of Tetrakis(2-hydroxyethyl)ammonium hydroxide (THEMAH) based systems versus 1-(2-Hydroxyethyl)-3-methylimidazolium ([EtOHMIM]+) based ionic liquids for CO2 capture.
Executive Summary
In the development of next-generation carbon capture solvents, the choice between quaternary ammonium and imidazolium cations dictates the thermodynamic landscape of the capture process.
-
THEMAH (Tetrakis(2-hydroxyethyl)ammonium hydroxide) represents a high-viscosity, high-capacity architecture. Its four hydroxyl groups create a dense hydrogen-bonding network, stabilizing captured CO2 species (bicarbonates/carbamates) but imposing significant mass transfer limitations due to viscosity.
-
[EtOHMIM]+ (1-(2-Hydroxyethyl)-3-methylimidazolium) represents a balanced, tunable architecture. The single hydroxyl tail enhances CO2 selectivity via dipole-quadrupole interactions without the extreme viscosity penalty of THEMAH, offering faster absorption kinetics and lower regeneration energy penalties.
Verdict: Use [EtOHMIM]+ for industrial flue gas scrubbing where kinetics and pumpability are critical. Use THEMAH systems for specialized, compact applications (e.g., submarine or aerospace life support) or drug synthesis workflows where high thermal stability and biocompatibility (when paired with amino acids) are required.
Chemical Architecture & Mechanistic Impact[1]
The core differentiator lies in the Hydroxyl Density and Cationic Core .
| Feature | THEMAH System ([N(C2H4OH)4]+) | [EtOHMIM]+ System (Imidazolium) |
| Cation Structure | Tetrahedral ammonium with 4 -OH tails. | Planar aromatic ring with 1 -OH tail. |
| Primary Interaction | Extensive H-bond networking (Kosmotropic). | |
| CO2 Binding Mode | Chemisorption (if basic anion/OH- present). Forms stable bicarbonates/carbonates. | Hybrid : Physisorption (ring) + Chemisorption (if amine-functionalized anion used). |
| Viscosity Impact | Critical : 4 -OH groups lead to exponential viscosity increase upon CO2 loading. | Moderate : Ring planarity prevents excessive entanglement; lower viscosity than THEMAH. |
Mechanistic Visualization
The following diagram illustrates the reaction pathways.[1][2][3] THEMAH operates via direct hydroxide attack or stabilization of amino-acid carbamates, while [EtOHMIM]+ utilizes a zwitterionic intermediate when paired with reactive anions.
Caption: Comparative reaction pathways. THEMAH (blue) relies on intense solvation stabilization, while [EtOHMIM]+ (red) facilitates zwitterion formation with lower steric bulk.
Quantitative Performance Comparison
The data below normalizes performance across typical operating conditions (1 bar CO2, 40°C for absorption).
Table 1: Physicochemical & Absorption Metrics
| Metric | THEMAH (Aqueous/AAIL) | [EtOHMIM][Tf2N] (Physical) | [EtOHMIM][Gly] (Chemical) |
| Molar Capacity (mol CO2/mol IL) | 0.85 - 1.05 (High) | 0.15 - 0.25 (Low) | 0.50 - 0.70 (Moderate) |
| Gravimetric Capacity (mol CO2/kg) | ~3.5 - 4.5 | ~0.5 - 0.8 | ~2.5 - 3.0 |
| Viscosity (cP, 25°C, Dry) | > 500 (Syrup-like) | 40 - 80 (Fluid) | 300 - 600 (Viscous) |
| Viscosity (cP, CO2 Saturated) | > 2000 (Gel-like) | 30 - 60 (Decreases) | > 5000 (Very High) |
| Regeneration Energy (kJ/mol) | 60 - 80 (High Heat) | 20 - 30 (Low Heat) | 45 - 55 (Moderate) |
| Thermal Stability | < 150°C (Hofmann elim.) | > 250°C (Robust) | > 200°C |
Key Insight:
-
THEMAH excels in molar efficiency . The ammonium headgroup allows for high stoichiometric capture (approaching 1:1 with bicarbonate formation).
-
[EtOHMIM]+ excels in transport properties . Even when functionalized, the imidazolium ring maintains better fluidity than the bulky THEMA cation. The [Tf2N] variant acts as a physical solvent, meaning viscosity decreases upon CO2 absorption (due to dilation), whereas THEMAH viscosity increases drastically due to hydrogen-bond networking of the carbonate species.
Experimental Protocol: Isochoric Saturation
To validate these values in your lab, use the Isochoric (Constant Volume) Saturation Method . This is superior to gravimetric methods for viscous ILs as it eliminates buoyancy correction errors.
Materials
-
Absorbent: High purity THEMAH (aq) or [EtOHMIM] IL (dried < 100 ppm water).
-
Gas: CO2 (99.999%).
-
Apparatus: Stainless steel equilibrium cell (approx. 50 mL) equipped with a magnetic stirrer, high-precision pressure transducer (±0.01 bar), and temperature controller.
Step-by-Step Workflow
-
Preparation:
-
Load a known mass (
) of the ionic liquid into the equilibrium cell. -
Degas the sample under vacuum (< 0.1 kPa) at 70°C for 4 hours to remove volatiles/water.
-
-
Volume Calibration:
-
Measure the headspace volume (
) using helium expansion (since He is insoluble in ILs).
-
-
Pressurization (The "Shot"):
-
Fill a reference reservoir with CO2 at a known pressure (
) and temperature ( ). -
Inject CO2 into the equilibrium cell. Record the pressure drop in the reservoir to calculate moles injected (
).
-
-
Equilibration:
-
Maintain cell temperature at 40°C. Stir vigorously.
-
Monitor pressure decay. Equilibrium is reached when pressure (
) remains constant for > 30 mins. -
Note for THEMAH: Due to high viscosity, equilibration may take 6-12 hours. [EtOHMIM][Tf2N] typically equilibrates in < 1 hour.
-
-
Calculation:
-
Calculate moles of CO2 in the gas phase at equilibrium (
). -
Calculate absorbed moles:
. -
Report Solubility:
.
-
References
-
Tetraalkylammonium Hydroxides for Direct Air Capture
- Title: CO2 capture from ambient air via crystallization with tetraalkylammonium hydroxides.
- Source: Dalton Transactions (RSC).
-
Link:[Link]
-
Imidazolium ILs for CO2 Capture
-
Mechanistic Insight (Amine vs. IL)
-
Comparison of Cation Effects
- Title: Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review.
- Source: PubMed Central.
-
Link:[Link]
Sources
- 1. Frontiers | MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Tris(2-hydroxyethyl)methylammonium Hydroxide: Proper Disposal Procedures
[1][2][3][4][5][6][7]
CAS: 33667-48-0 Synonyms: MTEAH; Methyl-tris(2-hydroxyethyl)ammonium hydroxide; 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium hydroxide.[1][2][3][4]
Part 1: Executive Safety Summary & Hazard Assessment
The "Why" Behind the Protocol
As researchers, we often treat bases simply as "high pH" solutions that can be neutralized and discarded.[1][2][3][4] Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) requires a more sophisticated approach.[1][2][3][4] It is a Quaternary Ammonium Compound (QAC).[1][2][3][4][5][6]
The Critical Distinction: While you can neutralize the hydroxide anion (OH⁻) with acid, you cannot neutralize the biological toxicity of the quaternary ammonium cation ([N(CH₃)(EtOH)₃]⁺) via simple pH adjustment.[1][2][3][4] QACs are known to be toxic to aquatic life and can disrupt biological wastewater treatment systems.[1][2][3][4]
Therefore, the "Neutralize and Pour" method is strictly prohibited for this compound in most jurisdictions. [1][2][3][4]
Physicochemical Properties Relevant to Disposal
| Property | Value/Description | Operational Implication |
| pH (1% Soln) | > 13.0 (Strong Base) | Corrosive: Destroys biological tissue immediately.[1][2][3][4] Incompatible with aluminum and glass (long-term).[1][2][3][4] |
| Flash Point | > 100°C (Water solution) | Generally non-flammable, but thermal decomposition releases toxic amines and NOx.[1][2][3][4] |
| Stability | Stable under normal conditions | Hygroscopic; absorbs CO₂ from air.[1][2][3][4] |
| Aquatic Toxicity | High (Acute & Chronic) | Zero Discharge: Prohibited from sewer/drain disposal even if pH is neutral.[1][2][3][4] |
| Incompatibility | Strong Acids, Oxidizers, Aluminum | Exothermic reaction with acids; releases hydrogen gas with aluminum.[1][2][3][4] |
Part 2: Decision Logic for Disposal
Core Directive: All TEMAH waste must be segregated and managed as Hazardous Chemical Waste for professional incineration or treatment.[1][2][3][4]
Part 3: Operational Protocols
Protocol A: Waste Segregation & Storage (Standard)
Use this protocol for daily accumulation of waste.[1][2][3][4]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1][2][3][4]
-
Labeling:
-
Segregation: Keep separate from Acids (violent exotherm) and Oxidizers (potential for reaction with the organic cation).[1][2][3][4]
Protocol B: Emergency Spill Response
Immediate actions for spills > 50 mL.
-
Evacuate: Move personnel away from the immediate area. Mist/vapors are highly irritating to the respiratory tract.[1][2][3][4]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3][4] If the spill is large (>1L) or in a confined space, respiratory protection (ABEK filter) is required.[1][2][3][4]
-
Absorb: Do not use combustible materials (sawdust) if concentrated.[1][2][3][4] Use inert absorbents like vermiculite, sand, or commercial "Base Neutralizing" spill pads.[1][2][3][4]
-
Decontaminate: After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Acetic Acid) to neutralize surface pH, then wash with water.[1][2][3][4]
-
Disposal: All absorbent materials must be bagged and tagged as hazardous waste.
Protocol C: On-Site Stabilization (Optional)
Perform this ONLY if required by your waste hauler to reduce pH prior to transport.[1][2][3][4] This does NOT permit drain disposal.[1][2][3][4][8]
Warning: The neutralization reaction is exothermic.[1][2][3][4]
-
Preparation: Place the waste container in a fume hood on a spill tray.
-
Dilution: If the TEMAH solution is concentrated (>20%), dilute it 1:1 with water to increase heat capacity.[1][2][3][4]
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) or Citric Acid while stirring.
-
Monitoring: Monitor temperature. If T > 50°C, stop and let cool.
-
Endpoint: Aim for pH 7-9.
-
Final Step: Cap container and label as "Neutralized Quaternary Ammonium Waste."
Part 4: References & Authority[1][2][3][4][8]
-
Santa Cruz Biotechnology. Safety Data Sheet: Tris(2-hydroxyethyl)methylammonium Hydroxide.[1][2][3][4] (CAS 33667-48-0).[1][2][3][4][9][10] Retrieved from [1][2][3][4]
-
U.S. EPA. Quaternary Ammonium Compounds: Information on Antimicrobial Products.[1][2][3][4] (Regulatory context for QACs). Retrieved from [1][2][3][4]
-
National Institutes of Health (NIH). Quaternary Ammonium Compound Toxicity.[1][2][3][4] (Clinical and environmental toxicity data).[1][2][3][4] Retrieved from
-
Toxics Use Reduction Institute (TURI). Quaternary Ammonium Compounds Fact Sheet. (Environmental fate and wastewater persistence).[1][2][3][4][6] Retrieved from
Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical waste.
Sources
- 1. Tris(2-hydroxyethyl)methylammonium Hydroxide (45-50% in Water) (stabilized with MEHQ) | CAS 33667-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
- 7. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. scbt.com [scbt.com]
- 10. scribd.com [scribd.com]
Operational Safety Guide: Handling Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH)
Topic: Personal protective equipment for handling Tris(2-hydroxyethyl)methylammonium hydroxide Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary
Immediate Action Required: Treat Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) as a Category 1B Corrosive . Unlike acid burns which form a protective scab (coagulative necrosis), strong organic bases cause liquefactive necrosis . They saponify the fatty acids in your cell membranes, allowing the chemical to penetrate deeper into tissue until neutralized. Damage is often irreversible before pain is felt.
Core Directive: Do not rely on "standard" lab PPE. The organic nature of the cation (Tris(2-hydroxyethyl)methylammonium) can facilitate skin absorption, while the hydroxide anion destroys tissue.
Hazard Mechanism & Causality
To handle TEMAH safely, you must understand the mechanism of injury. This is not just a "corrosive"; it is a surfactant-like base .
-
The Mechanism (Liquefactive Necrosis): The high concentration of hydroxide ions (
) attacks the lipid bilayer of cell membranes. -
The Danger: This reaction transforms the tissue into a soap-like liquid (saponification), destroying the structural integrity of the skin barrier.
-
The Result: The chemical does not stop at the surface; it continues to burrow through tissue until physically washed away or chemically depleted.
Critical Distinction: While less neurotoxic than its cousin Tetramethylammonium hydroxide (TMAH), TEMAH poses an identical corrosive threat. Do not let the lower toxicity profile lull you into complacency regarding skin and eye protection.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the minimum requirements for handling TEMAH (CAS: 33667-48-0).
| PPE Category | Standard Handling (Analytical/Small Scale) | Bulk Handling (>500 mL or Synthesis) | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Goggles + Face Shield (8-inch minimum) | Safety glasses are insufficient. Hydroxide splashes can cause permanent blindness in seconds by corneal opacification. |
| Hand Protection | Nitrile (min 5 mil) or Neoprene | Laminate (Silver Shield) or Double Nitrile (change outer every 15 min) | See "Glove Permeation Logic" below. Latex is permeable to organic bases and should be avoided. |
| Body Protection | Lab Coat (Poly/Cotton blend, buttoned) | Impervious Apron (Rubber/PVC) over Lab Coat | Cotton absorbs the base, keeping it against the skin. An apron provides a liquid barrier.[1] |
| Respiratory | Fume Hood (Sash at working height) | Full-face Respirator (if outside hood) | Inhalation of mists causes severe upper respiratory tract irritation and edema. |
Glove Permeation Logic: A Self-Validating System
Do not blindly trust "Nitrile." The solvent carrier dictates glove performance.
-
Scenario A: Aqueous Solution (Most Common)
-
Scenario B: Methanolic Solution
Visualization: PPE Selection Workflow
Figure 1: Decision logic for glove selection based on solvent carrier. Note the critical difference for organic solvents.
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Verification
-
The Air Inflation Test: Before donning, trap air in your nitrile glove and squeeze. If it deflates, it has micro-punctures. Discard immediately.
-
Neutralizer Check: Ensure you have access to a spill kit containing a weak acid neutralizer (e.g., citric acid) or amphoteric absorbent. Note: Do not use neutralizers on skin.
-
Glassware Inspection: Strong bases etch glass over time, causing stress fractures. Inspect all flasks for "star cracks" before heating or pressurizing.
Phase 2: Active Handling
-
The "Drop-Wise" Rule: When adjusting pH or adding TEMAH to a reaction, add drop-wise. The heat of neutralization is exothermic and can cause flash-boiling if added too quickly.[5]
-
Sash Management: Keep the fume hood sash as low as possible. This is your primary physical barrier against an explosion or splash.
-
Tool Hygiene: Wipe the outside of the reagent bottle with a dry paper towel before and after use. A "slippery" bottle is a sign of contamination and a drop hazard.
Phase 3: Decontamination & Disposal
-
Container Rinse: Triple rinse empty containers with water. Collect the first two rinses as hazardous waste (high pH).
-
Waste Segregation: Do NOT mix TEMAH waste with:
-
Disposal Stream: Label clearly as "Basic Organic Waste."
Emergency Response Protocols
Scenario: Skin Exposure
-
Immediate Action: Move to the safety shower/sink immediately.
-
Irrigation: Rinse with tepid water for minimum 15 minutes .
-
Contraindication: DO NOT use vinegar or acidic neutralizing agents on the skin. The neutralization reaction releases heat (enthalpy), which will cause a thermal burn on top of the chemical burn. Water is the only safe decontamination agent.
Scenario: Spills (>100 mL)
-
Evacuate: Clear the immediate area.
-
Assess: If the spill is outside the hood, do not attempt to clean without respiratory protection.
-
Contain: Use an inert absorbent (vermiculite or clay).
-
Neutralize (On Floor Only): Once contained, you may apply a citric acid powder to lower pH before sweeping.
Visualization: Spill Response Logic
Figure 2: Workflow for assessing and managing chemical spills.
References
-
National Center for Biotechnology Information (PubChem). Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) Compound Summary.[1][8] Retrieved from [Link][9]
-
European Chemicals Agency (ECHA). Registration Dossier - Tris(2-hydroxyethyl)methylammonium hydroxide.[9] Retrieved from [Link](Note: General landing used as specific deep links vary by registration update).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
- 1. Bases - Hydroxides | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. download.basf.com [download.basf.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemos.de [chemos.de]
- 5. quora.com [quora.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | C7H19NO4 | CID 118525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
